Kynurenine sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16055-80-4 | |
| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kynurenine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KYNURENINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Role of Kynurenine and its Sulfate Derivative in Tryptophan Metabolism
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Tryptophan, an essential amino acid, is predominantly metabolized through the kynurenine pathway (KP), a complex cascade that accounts for approximately 95% of its degradation.[1][2][3] This pathway generates a host of bioactive metabolites, collectively known as kynurenines, which are critically involved in regulating immune responses, neuronal function, and inflammatory processes.[4][5] Dysregulation of the KP has been implicated in a wide array of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[6][7] While metabolites such as kynurenine, kynurenic acid, and quinolinic acid have been extensively studied, the role of modified derivatives like kynurenine sulfate is less characterized but of growing interest. This technical guide provides an in-depth exploration of the kynurenine pathway, with a specific focus on the formation, function, and analysis of kynurenine and its sulfated form. It includes a summary of quantitative data, detailed experimental protocols for metabolite analysis, and visualizations of key metabolic and experimental workflows to serve as a comprehensive resource for professionals in the field.
The Kynurenine Pathway of Tryptophan Metabolism
Over 90% of dietary tryptophan is catabolized via the kynurenine pathway, initiated by the enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO1 and IDO2) in extrahepatic tissues.[3][4][8] These enzymes convert L-tryptophan to N'-formylkynurenine, which is rapidly hydrolyzed to L-kynurenine (KYN), the first stable intermediate of the pathway.[8]
L-kynurenine stands at a critical metabolic branch point and can be processed by three different enzymes:
-
Kynurenine aminotransferases (KATs) convert KYN to kynurenic acid (KYNA), a neuroprotective agent known to antagonize glutamate receptors.[8]
-
Kynurenine 3-monooxygenase (KMO) hydroxylates KYN to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid (QUIN).[6][9]
-
Kynureninase (KYNU) cleaves KYN directly to anthranilic acid (AA).[4][10]
The balance between these branches is crucial for maintaining physiological homeostasis, as downstream metabolites possess either neuroprotective or neurotoxic properties.[4]
Formation of this compound
While not a primary endogenous metabolite, kynurenine can undergo sulfation, a Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes.[11][12][13] This process involves the transfer of a sulfo group to the kynurenine molecule. The resulting this compound is more water-soluble, which typically facilitates its excretion. Although the specific SULT isoform responsible for kynurenine sulfation is not well-defined, SULT1A1 is a major xenobiotic-metabolizing enzyme with broad substrate specificity.[11] Studies have shown that exogenous administration of this compound to mice can exert neuroprotective effects in models of cerebral ischemia.[4] Furthermore, its use as a stable isotope-labeled internal standard (e.g., ²H₆-kynurenine sulfate) is common in mass spectrometry-based analytical methods for its superior stability and ionization efficiency.[14]
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Quantitative Data on Kynurenine Pathway Metabolites
The concentrations of kynurenine pathway metabolites in biological fluids are crucial indicators of pathway activity and are often altered in disease states.[7] A systematic review and meta-analysis of 120 studies provided normative data for tryptophan and kynurenine in healthy individuals.[15] While specific normative data for endogenous this compound is not available due to its low physiological concentration or transient nature, the levels of its precursor, L-kynurenine, are well-documented.
Table 1: Normative Concentrations of Tryptophan and L-Kynurenine in Human Serum and Plasma
| Metabolite | Sample Matrix | Mean Concentration (μM) | Standard Deviation (μM) | Data Source |
|---|---|---|---|---|
| Tryptophan | Serum | 60.52 | 15.38 | [15] |
| Tryptophan | Plasma | 51.45 | 10.47 | [15] |
| L-Kynurenine | Serum | 1.96 | 0.51 | [15] |
| L-Kynurenine | Plasma | 1.82 | 0.54 |[15] |
Physical activity has been shown to influence KP metabolism. One study investigating the effects of a single bout of sprint interval exercise (SIE) found age-dependent changes in plasma kynurenine concentrations.
Table 2: L-Kynurenine Plasma Concentration Changes After Sprint Interval Exercise (SIE)
| Age Group | Baseline (Mean) | 1 Hour Post-SIE (Mean) | 24 Hours Post-SIE (Mean) | Key Finding | Data Source |
|---|---|---|---|---|---|
| Young Adults (24 yrs) | No significant change | No significant change | No significant change | No significant change observed. | [16][17] |
| Older Adults (64 yrs) | Baseline | Increased (P = 0.03) | Return to baseline | Significant increase 1 hour post-exercise. |[16][17] |
Experimental Protocols for Metabolite Quantification
Accurate quantification of kynurenine pathway metabolites is essential for research and clinical applications.[18] The gold standard for this analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2][19][20]
Protocol: Quantification of Kynurenine Pathway Metabolites by UHPLC-MS/MS
This protocol is a synthesized methodology based on validated methods for the simultaneous analysis of tryptophan and its metabolites in human plasma or serum.[16][20][21]
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma/serum samples on ice.
-
To 50 µL of sample, add 100 µL of ice-cold precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile) containing a suite of stable isotope-labeled internal standards (including ²H₅-tryptophan and ²H₆-kynurenine sulfate).
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of mobile phase A (see below).
2. Chromatographic Separation:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 100 x 2.1 mm, 3 µm) is commonly used.[20]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-7 min: Ramp to 80% B
-
7-8 min: Hold at 80% B
-
8.1-10 min: Return to 2% B and equilibrate.
-
3. Mass Spectrometric Detection:
-
System: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Ion Source Voltage: 5000 V
-
Gas Temperature: 350-400°C
-
Curtain Gas: 20-40 psi
-
-
MRM Transitions (Q1/Q3): Specific precursor-to-product ion transitions must be optimized for each analyte and its corresponding internal standard. Example transitions include:
4. Data Analysis:
-
Quantify analyte concentrations by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing this ratio to a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
Caption: Workflow for quantifying kynurenines via LC-MS/MS.
Conclusion
The kynurenine pathway is a central route of tryptophan metabolism with profound implications for human health and disease. L-kynurenine serves as a key hub in this pathway, directing metabolic flow towards either neuroprotective or neurotoxic compounds. While the sulfated derivative, this compound, is not considered a major endogenous metabolite, its utility in research is significant. It serves as a valuable neuroprotective agent in preclinical studies and is an indispensable tool as an internal standard for achieving accurate quantification in complex biological matrices. The methodologies and data presented in this guide offer a robust framework for professionals seeking to investigate the kynurenine pathway. Future research should aim to further elucidate the potential for endogenous sulfation of kynurenine and determine if this lesser-known modification plays a role in the intricate regulation of tryptophan metabolism.
References
- 1. The kynurenine pathway of tryptophan metabolism: a neglected therapeutic target of COVID-19 pathophysiology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kynurenine pathway of tryptophan degradation as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kynurenine - Wikipedia [en.wikipedia.org]
- 7. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Kynurenine and Its Derivatives in the Neuroimmune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, Mechanism, and Substrate Specificity of Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of topical minoxidil treatment on follicular sulfotransferase enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scalp Sulfotransferase Activity and Minoxidil Response - Strut Blog [struthealth.com]
- 14. Kynurenine Pathway Activation in Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Kynurenine Sulfate: A Technical Guide to its Synthesis and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Kynurenine is a pivotal metabolite in the tryptophan degradation pathway, known as the kynurenine pathway. This pathway is implicated in a wide array of physiological and pathological processes, including immune regulation, neurotransmission, and inflammation. Kynurenine and its derivatives are of significant interest to the scientific community, particularly in the context of neurodegenerative diseases, cancer, and psychiatric disorders. Kynurenine sulfate, a salt of kynurenine, is a commercially available and frequently utilized form of this metabolite in research settings. This technical guide provides a comprehensive overview of the biosynthesis of kynurenine and the chemical synthesis of this compound. It includes detailed experimental protocols for the analysis of key components of the kynurenine pathway and presents quantitative data to support researchers in this field.
Kynurenine Biosynthesis Pathway
The biosynthesis of kynurenine is the initial and rate-limiting step of the kynurenine pathway, which metabolizes approximately 95% of the essential amino acid L-tryptophan not used for protein synthesis. The conversion of L-tryptophan to N-formylkynurenine is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO).
-
Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, TDO is a heme-containing enzyme that plays a crucial role in regulating systemic tryptophan levels.
-
Indoleamine 2,3-dioxygenase (IDO): This enzyme is more widely distributed throughout the body and is induced by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ). IDO is a key player in immune tolerance.
Following its formation, N-formylkynurenine is rapidly hydrolyzed by kynurenine formamidase (or arylformamidase) to yield L-kynurenine.
This compound: Formation and Properties
While L-kynurenine is the direct product of tryptophan metabolism, this compound is a salt form that is readily available for research purposes. There is no direct evidence for a dedicated biosynthetic pathway for this compound within the body. It is understood to be the product of a chemical reaction where L-kynurenine is treated with sulfuric acid.
Chemical Properties of L-Kynurenine Sulfate:
| Property | Value |
| Chemical Formula | C₁₀H₁₂N₂O₃·H₂SO₄ |
| Molecular Weight | 306.29 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 196 °C |
| Storage | Store at < -15°C, keep container well closed and dry |
Chemical Synthesis of L-Kynurenine Sulfate
General Protocol:
-
Dissolution: L-kynurenine is dissolved in a suitable solvent, such as water or an aqueous alcohol mixture.
-
Acidification: A stoichiometric amount of sulfuric acid (H₂SO₄) is slowly added to the L-kynurenine solution with stirring. The reaction is typically performed at room temperature.
-
Precipitation and Isolation: The L-kynurenine sulfate salt, being less soluble in the reaction mixture, will precipitate out of the solution. The precipitate is then collected by filtration.
-
Washing and Drying: The collected solid is washed with a cold solvent to remove any unreacted starting materials and then dried under vacuum to yield the final product.
Experimental Protocols
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of tryptophan, kynurenine, and other key metabolites in biological samples such as plasma, cerebrospinal fluid (CSF), and brain tissue homogenates.
Materials:
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 analytical column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Internal standards (e.g., deuterated analogs of the analytes)
-
Sample preparation reagents (e.g., trichloroacetic acid for protein precipitation)
Sample Preparation (Plasma/Serum):
-
Thaw samples on ice.
-
To 50 µL of sample, add 50 µL of internal standard solution.
-
Add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.
Tryptophan 2,3-Dioxygenase (TDO) Activity Assay
This assay measures the activity of TDO by quantifying the production of N-formylkynurenine and kynurenine from L-tryptophan.
Materials:
-
Liver tissue homogenate or purified TDO enzyme
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.5
-
Substrate: L-tryptophan
-
HPLC system with UV detection
Protocol:
-
Prepare liver tissue homogenate in ice-cold assay buffer.
-
Pre-incubate the homogenate at 37°C for 5 minutes.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 2 mM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC with UV detection at 321 nm to quantify N-formylkynurenine and kynurenine.
Kynurenine 3-Monooxygenase (KMO) Activity Assay
This assay determines the activity of KMO by measuring the conversion of L-kynurenine to 3-hydroxykynurenine.
Materials:
-
Mitochondrial fraction from tissue homogenate or purified KMO enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl
-
Substrates: L-kynurenine and NADPH
-
LC-MS/MS system
Protocol:
-
Isolate the mitochondrial fraction from the tissue of interest.
-
Pre-incubate the mitochondrial preparation in the assay buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding L-kynurenine and NADPH to final concentrations of 100 µM and 200 µM, respectively.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated 3-hydroxykynurenine).
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the 3-hydroxykynurenine produced.
Quantitative Data
The following tables summarize key quantitative data related to the kynurenine pathway.
Table 1: Michaelis-Menten Constants (Km) for Key Kynurenine Pathway Enzymes
| Enzyme | Substrate | Km (µM) | Organism/Tissue |
| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | 20-50 | Rat Liver |
| Indoleamine 2,3-dioxygenase (IDO1) | L-Tryptophan | 10-20 | Human Recombinant |
| Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | 15-30 | Rat Liver Mitochondria |
| Kynurenine Aminotransferase I (KAT I) | L-Kynurenine | ~740 | Rat Brain |
| Kynurenine Aminotransferase II (KAT II) | L-Kynurenine | ~10 | Rat Brain |
Table 2: Representative Concentrations of Kynurenine Pathway Metabolites in Human Biological Fluids
| Metabolite | Plasma/Serum (µM) | Cerebrospinal Fluid (nM) |
| Tryptophan | 50 - 100 | 200 - 800 |
| Kynurenine | 1 - 3 | 20 - 50 |
| Kynurenic Acid | 0.02 - 0.05 | 1 - 5 |
| 3-Hydroxykynurenine | 0.02 - 0.06 | 1 - 4 |
| Anthranilic Acid | 0.1 - 0.5 | 5 - 20 |
| Quinolinic Acid | 0.2 - 0.8 | 20 - 100 |
Note: These values are approximate and can vary significantly based on age, sex, health status, and analytical methodology.
Conclusion
This technical guide has provided a detailed overview of the biosynthesis of kynurenine and the chemical synthesis of its sulfate salt. The provided experimental protocols and quantitative data serve as a valuable resource for researchers investigating the multifaceted roles of the kynurenine pathway in health and disease. A thorough understanding of the synthesis and analysis of kynurenine and its metabolites is crucial for the development of novel therapeutic strategies targeting this important metabolic pathway.
L-Kynurenine Sulfate as a Precursor to Kynurenic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-kynurenine sulfate's role as a precursor in the biosynthesis of kynurenic acid (KYNA). It details the enzymatic conversion process, presents quantitative data on enzyme kinetics, and offers detailed experimental protocols for in vitro analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neurobiology, pharmacology, and drug development who are investigating the kynurenine pathway and its implications in health and disease.
Introduction
The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals, accounting for over 95% of its catabolism.[1] This pathway generates several neuroactive compounds, with kynurenic acid (KYNA) being of particular interest due to its neuroprotective properties.[2] KYNA is an antagonist of ionotropic glutamate receptors and the α7 nicotinic acetylcholine receptor, playing a crucial role in modulating glutamatergic and cholinergic neurotransmission.[3][4] Its synthesis from L-kynurenine is a critical step in the pathway, catalyzed by a family of enzymes known as kynurenine aminotransferases (KATs).[4][5]
L-kynurenine sulfate is the sulfate salt of L-kynurenine. While L-kynurenine itself has limited solubility in aqueous solutions, the sulfate salt offers enhanced solubility, making it a preferred precursor for in vitro and in vivo experimental studies.[6] This guide will focus on the utilization of L-kynurenine sulfate for the synthesis of KYNA, providing the necessary technical details for researchers to conduct their own investigations.
The Kynurenine Pathway: L-Kynurenine to Kynurenic Acid
The conversion of L-kynurenine to kynurenic acid is a transamination reaction catalyzed by kynurenine aminotransferases (KATs).[4][5] In this reaction, the amino group of L-kynurenine is transferred to an α-keto acid, resulting in the formation of an unstable intermediate that spontaneously cyclizes to form the stable KYNA molecule.[5] Humans express four isoforms of this enzyme: KAT I, KAT II, KAT III, and KAT IV.[3][7]
Quantitative Data
The efficiency of KYNA production is dependent on the specific KAT isoform and the experimental conditions. The following tables summarize the kinetic parameters for human kynurenine aminotransferases.
Table 1: Kinetic Parameters of Human Kynurenine Aminotransferases (KATs) for L-Kynurenine
| Enzyme | Km for L-Kynurenine (µM) | Optimal pH | Reference(s) |
| KAT I | 22 (at pH 10.0), 515 (at pH 7.4) | 9.5 - 10.0 | [8] |
| KAT II | High Km (less efficient than for aminoadipate) | ~7.4 | [8][9] |
| KAT III | Not explicitly found for human enzyme | ~9.0 | [10] |
| KAT IV | Not explicitly found for human enzyme | ~8.0 | [5] |
Note: Kinetic parameters can vary depending on the experimental conditions, including the specific α-keto acid co-substrate used.
Table 2: Substrate Specificity of Human Kynurenine Aminotransferases (KATs)
| Enzyme | Primary Substrates | Inhibitors | Reference(s) |
| KAT I | Glutamine, Phenylalanine, Leucine, Kynurenine, Tryptophan, Methionine, Tyrosine, Histidine, Cysteine | Glutamine, Tryptophan, Phenylalanine | [5][8] |
| KAT II | Aminoadipate, Kynurenine, Methionine, Glutamate | Not significantly inhibited by other amino acids | [5][9] |
| KAT III | Similar to KAT I | Not explicitly found | [10] |
| KAT IV | Aspartate, Glutamate | Not explicitly found | [5] |
Experimental Protocols
Preparation of L-Kynurenine Sulfate Solution
Due to its higher solubility, L-kynurenine sulfate is often used to prepare stock solutions for in vitro assays.
-
Reagents and Materials:
-
L-Kynurenine sulfate salt (CAS: 16055-80-4)
-
0.5 M Hydrochloric acid (HCl) or appropriate buffer (e.g., Phosphate-Buffered Saline - PBS)
-
pH meter
-
Sterile, nuclease-free water
-
-
Procedure:
-
Weigh the desired amount of L-kynurenine sulfate.
-
Dissolve the L-kynurenine sulfate in a small volume of 0.5 M HCl to ensure complete dissolution.[6]
-
Alternatively, for direct use in buffered solutions, dissolve in the chosen assay buffer (e.g., PBS). Sonication may aid dissolution.[11]
-
Adjust the pH of the solution to the desired value for the experiment using NaOH or HCl.
-
Bring the solution to the final desired volume with sterile water or buffer.
-
Sterile-filter the solution through a 0.22 µm filter for cell-based assays.
-
In Vitro Kynurenic Acid Synthesis Assay
This protocol describes a general method for measuring the enzymatic conversion of L-kynurenine to KYNA using tissue homogenates or purified enzymes.
-
Reagents and Materials:
-
L-Kynurenine sulfate solution (prepared as in 4.1)
-
Kynurenine Aminotransferase (purified or in tissue homogenate)
-
Assay Buffer (e.g., 150 mM Tris-acetate, pH adjusted for the specific KAT isoform)
-
α-keto acid co-substrate (e.g., 1 mM pyruvate or α-ketoglutarate)
-
Pyridoxal-5'-phosphate (PLP) solution (e.g., 80 µM)
-
Trichloroacetic acid (TCA) solution (e.g., 50% w/v) for reaction termination
-
0.1 M HCl
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector
-
-
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, α-keto acid, and PLP.
-
Add the enzyme source (purified KAT or tissue homogenate).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the L-kynurenine solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).
-
Terminate the reaction by adding a small volume of concentrated TCA (e.g., 20 µL of 50% TCA).
-
Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes to precipitate proteins.
-
Carefully collect the supernatant for KYNA analysis by HPLC.
-
HPLC Analysis of Kynurenic Acid
This is a general protocol for the quantification of KYNA. The specific parameters may need to be optimized for your HPLC system and column.
-
Instrumentation and Columns:
-
HPLC system with a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase (Isocratic):
-
A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of 35 mmol/L phosphate buffer (pH 8.0) and methanol (85:15, v/v).[8]
-
-
Detection:
-
Fluorescence: Excitation at 344 nm and emission at 398 nm.
-
UV: Detection at approximately 330-340 nm.[12]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 20-50 µL) of the supernatant from the in vitro assay.
-
Run the chromatogram for a sufficient time to allow for the elution of KYNA. The retention time for KYNA is typically around 24 minutes under the conditions described above.[8]
-
Prepare a standard curve using known concentrations of KYNA to quantify the amount produced in the samples.
-
Conclusion
L-kynurenine sulfate serves as a valuable and practical precursor for the in vitro and in vivo study of kynurenic acid synthesis. Its enhanced solubility facilitates the preparation of experimental solutions without compromising its role as a substrate for kynurenine aminotransferases. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to investigate the enzymatic conversion of L-kynurenine to kynurenic acid. A thorough understanding of this process is essential for advancing our knowledge of the kynurenine pathway's role in health and disease and for the development of novel therapeutic strategies targeting this critical metabolic route.
References
- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Kynurenine and Its Derivatives in the Neuroimmune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 5. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ≥98% (HPLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 7. Kynurenine aminotransferase III and glutamine transaminase L are identical enzymes that have cysteine S-conjugate β-lyase activity and can transaminate L-selenomethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of human brain kynurenine aminotransferases using [3H]kynurenine as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. labtest.com.br [labtest.com.br]
The Dichotomous Role of L-Kynurenine Sulfate in Cerebral Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerebral ischemia, a primary cause of adult disability and mortality, initiates a complex biochemical cascade leading to neuronal death. The kynurenine pathway (KP), a major route of tryptophan catabolism, has emerged as a critical modulator of ischemic brain injury. This technical guide provides an in-depth analysis of the neuroprotective and, paradoxically, neurotoxic properties of L-kynurenine sulfate, a key metabolite in this pathway. We synthesize findings from preclinical studies, detailing the quantitative effects on ischemic outcomes, outlining experimental protocols, and visualizing the intricate signaling pathways involved. This document aims to equip researchers and drug development professionals with a comprehensive understanding of L-kynurenine sulfate's potential and pitfalls as a therapeutic agent in stroke.
Introduction
Ischemic stroke triggers an excitotoxic cascade, primarily mediated by the over-activation of N-methyl-D-aspartate (NMDA) receptors.[1][2] The kynurenine pathway is intrinsically linked to this process, producing both neuroprotective and neurotoxic metabolites.[2][3] One of the central molecules in this pathway is L-kynurenine (L-Kyn), which can be metabolized into the NMDA receptor antagonist, kynurenic acid (KYNA), or into the neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), an NMDA receptor agonist.[4][5] L-kynurenine itself can cross the blood-brain barrier, making systemic administration a viable strategy to modulate brain kynurenine levels.[6][7]
However, the therapeutic potential of L-kynurenine sulfate is contentious. Pre-ischemic administration has demonstrated neuroprotective effects, likely by increasing brain concentrations of the neuroprotective KYNA.[4][7] Conversely, post-ischemic treatment has been shown to exacerbate neuronal damage.[1][4][8] This guide delves into the experimental evidence to elucidate this dual role, focusing on the underlying mechanisms, including the recently identified L-kynurenine/aryl hydrocarbon receptor (AhR) pathway.[9][10]
Quantitative Data on the Effects of L-Kynurenine Sulfate in Cerebral Ischemia
The following table summarizes the key quantitative findings from preclinical studies investigating the effects of L-kynurenine sulfate on outcomes of cerebral ischemia.
| Animal Model | Ischemia Model | Treatment Protocol | Key Quantitative Findings | Reference |
| Mice | Permanent focal cerebral ischemia (distal MCA electrocoagulation) | L-kynurenine sulfate (30, 100, 300 mg/kg, i.p.) 15 min before ischemia | - 30 mg/kg: 10% decrease in infarct surface area (P<0.05)- 100 & 300 mg/kg: 24-25% reduction in infarct size (P<0.01) | [7] |
| Gerbils | Global cerebral ischemia (3-min bilateral carotid occlusion) | L-kynurenine sulfate (300 mg/kg, i.p.) 2 h before ischemia | - 40% decrease in pyramidal cell loss in the hippocampal CA1 area (P<0.01)- 77% inhibition of ischemia-induced hypermotility (P<0.001)- 50% decrease in ischemia-induced deterioration of spontaneous alternation (P<0.01) | [7] |
| Rats | Global cerebral ischemia (four-vessel occlusion) | L-kynurenine sulfate (300 mg/kg, i.p.) pre- and post-ischemia | - Pre-treatment: Decreased number of injured neurons per mm² in the cortex.- Post-treatment: Also showed a beneficial decrease in injured neurons. | [6] |
| Rats | Transient focal cerebral ischemia (distal MCAO) | L-kynurenine sulfate (300 mg/kg) administered after reperfusion | Worsened the histopathological outcome. | [1][8] |
| Mice | Transient middle cerebral artery occlusion (MCAO) | Post-ischemic L-kynurenine sulfate administration | Exacerbated acute neuronal damage. | [4] |
Experimental Protocols
Animal Models of Cerebral Ischemia
A variety of animal models are employed to simulate human ischemic stroke, with the Middle Cerebral Artery Occlusion (MCAO) model being the most common.[11][12]
-
Intraluminal Suture MCAO: This technique involves inserting a surgical filament through the internal carotid artery to block the origin of the MCA.[11] It can be used to induce either transient ischemia (by withdrawing the suture after a defined period, e.g., 30-120 minutes) or permanent occlusion.[11] This model is widely used due to its clinical relevance and the absence of a need for craniotomy.[11][12]
-
Electrocoagulation Model: This method creates a permanent focal ischemic lesion by electrocoagulating the distal middle cerebral artery.[7]
-
Global Ischemia Models (e.g., Four-Vessel Occlusion): These models, often used in rats, involve the occlusion of both vertebral and common carotid arteries to induce global cerebral ischemia.[6][13]
Administration of L-Kynurenine Sulfate
-
Route of Administration: Intraperitoneal (i.p.) injection is the most common route for systemic administration in preclinical studies.[6][7]
-
Dosage: Doses have ranged from 30 mg/kg to 300 mg/kg.[7]
-
Timing of Administration: The timing of administration is a critical variable.
Assessment of Ischemic Damage
-
Histological Analysis:
-
Infarct Volume/Area Measurement: Brains are sectioned and stained with dyes like 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The size of the infarct is then quantified.
-
Neuronal Viability Staining: Techniques such as Fluoro-Jade B or NeuN immunohistochemistry are used to identify and count surviving or degenerating neurons in specific brain regions, like the hippocampus.[6]
-
-
Behavioral Tests:
Signaling Pathways and Experimental Workflows
The Kynurenine Pathway in Cerebral Ischemia
The kynurenine pathway is the primary metabolic route for tryptophan. Following an ischemic event, the pathway is activated, leading to a shift in the balance of its neuroactive metabolites.[4][14]
Caption: The Kynurenine Pathway showing the synthesis of neuroprotective and neurotoxic metabolites.
The L-Kynurenine/Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Recent evidence suggests that L-kynurenine can act as an endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor.[9][10] Activation of this pathway following ischemia appears to contribute to neuronal damage.[5][9][10]
Caption: The L-Kynurenine/Aryl Hydrocarbon Receptor (AhR) signaling cascade in ischemic neurons.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of L-kynurenine sulfate in a preclinical setting.
Caption: A generalized experimental workflow for preclinical studies of L-kynurenine sulfate.
Discussion and Future Directions
The available evidence paints a complex picture of L-kynurenine sulfate's role in cerebral ischemia. The timing of administration appears to be the most critical factor determining its neuroprotective or neurotoxic effects. Pre-treatment, which likely elevates brain levels of the NMDA receptor antagonist KYNA, is associated with a reduction in ischemic damage.[4][7] In contrast, post-ischemic administration may be detrimental, potentially through the activation of the AhR pathway, which is upregulated following ischemia.[4][5][9][10]
For drug development professionals, this highlights the need for a nuanced approach. Targeting the kynurenine pathway for stroke therapy may require strategies that selectively enhance the neuroprotective branch (leading to KYNA) while inhibiting the neurotoxic branch (leading to 3-HK and QUIN) and the L-Kyn/AhR pathway.[5][14] The development of inhibitors for kynurenine-3-monooxygenase (KMO), the enzyme that shunts L-kynurenine towards the neurotoxic arm, represents a promising therapeutic strategy.[4][14]
Future research should focus on:
-
Elucidating the precise molecular mechanisms that differentiate the effects of pre- vs. post-ischemic L-kynurenine sulfate administration.
-
Investigating the therapeutic window for neuroprotective interventions targeting the kynurenine pathway.
-
Developing and testing selective KMO inhibitors in clinically relevant models of stroke.
-
Exploring the potential of combination therapies that target multiple pathways involved in ischemic brain injury.
Conclusion
L-kynurenine sulfate stands at a crossroads in the landscape of potential stroke therapeutics. While its ability to cross the blood-brain barrier and serve as a precursor to the neuroprotective kynurenic acid is advantageous, its potential to exacerbate ischemic injury through the AhR pathway when administered post-insult presents a significant hurdle. A deeper understanding of the intricate regulation of the kynurenine pathway in the ischemic brain is paramount for the successful development of novel neuroprotective strategies. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of kynurenine metabolism in the context of cerebral ischemia and to translate these findings into effective therapies.
References
- 1. Post-ischemic treatment with L-kynurenine sulfate exacerbates neuronal damage after transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ischemic Stroke and Kynurenines: Medicinal Chemistry Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kynurenine Pathway in the Acute and Chronic Phases of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kynurenine Pathway in the Acute and Chronic Phases of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Review on the Involvement of the Kynurenine Pathway in Stroke: Pre-clinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection achieved in the ischaemic rat cortex with L-kynurenine sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
- 14. Frontiers | Systematic Review on the Involvement of the Kynurenine Pathway in Stroke: Pre-clinical and Clinical Evidence [frontiersin.org]
Kynurenine Sulfate as an Aryl Hydrocarbon Receptor (AHR) Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenine, a key metabolite of the essential amino acid tryptophan, has emerged as a significant endogenous agonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor historically known for mediating the toxic effects of environmental pollutants like dioxins. However, recent research has unveiled its crucial role in a spectrum of physiological and pathological processes, including immune regulation, inflammation, and carcinogenesis. The activation of the AHR signaling pathway by kynurenine and its derivatives has profound implications for understanding disease pathogenesis and developing novel therapeutic strategies. This technical guide provides an in-depth overview of kynurenine sulfate as an AHR agonist, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows. While much of the literature refers to "kynurenine" or "L-kynurenine," "this compound" is commonly the salt form utilized in experimental settings for improved solubility and administration, with kynurenine being the active AHR-binding molecule.
Quantitative Data on Kynurenine-AHR Interaction
The interaction between kynurenine and the AHR has been characterized by various in vitro studies. The following table summarizes the key quantitative data regarding the potency of kynurenine as an AHR agonist. It is important to note that the affinity of kynurenine for AHR is considered moderate compared to xenobiotic ligands like TCDD.
| Ligand | Parameter | Value | Cell Line/System | Reference |
| Kynurenine | EC50 | ~13 µM | COS-1 cells (mouse AHR) | [1] |
| "Activated Kynurenine" (aged solution) | EC50 | 5 nM | COS-1 cells (mouse AHR) | [1] |
| Kynurenic Acid | Activity | Low AHR induction | Not specified | [1] |
| FICZ (a potent endogenous AHR ligand) | EC50 | 36 pM | COS-1 cells (mouse AHR) | [1] |
Note: "Activated kynurenine" refers to the observation that kynurenine solutions, upon storage, can form more potent AHR-activating derivatives through spontaneous condensation.[1] This suggests that kynurenine may act as a pro-ligand, with its metabolites or derivatives being the ultimate high-affinity AHR activators.
AHR Signaling Pathway Activated by Kynurenine
Upon entering the cell, kynurenine binds to the cytosolic AHR, which is part of a protein complex including heat shock protein 90 (HSP90). Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.
Key downstream target genes of the kynurenine-AHR signaling pathway include:
-
Cytochrome P450 enzymes (CYP1A1, CYP1B1): These enzymes are involved in the metabolism of both xenobiotics and endogenous compounds.[2][3]
-
Indoleamine 2,3-dioxygenase (IDO1): The enzyme responsible for the conversion of tryptophan to kynurenine, creating a positive feedback loop.[2][4]
-
Transforming growth factor-beta (TGF-β): A cytokine with pleiotropic effects on cell growth, differentiation, and immune responses.[4]
The kynurenine-AHR axis also cross-talks with other critical signaling pathways, such as NF-κB and Nrf2, further modulating inflammatory and antioxidant responses.[4][5]
References
- 1. Trace derivatives of kynurenine potently activate the aryl hydrocarbon receptor (AHR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine-Induced Aryl Hydrocarbon Receptor Signaling in Mice Causes Body Mass Gain, Liver Steatosis, and Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties and Characterization of Kynurenine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Kynurenine sulfate is the sulfate salt of L-kynurenine, a crucial intermediate in the catabolism of the essential amino acid L-tryptophan via the kynurenine pathway. This pathway is the primary route of tryptophan degradation in mammals and produces a cascade of neuroactive and immunomodulatory metabolites. Due to its role as a precursor to both the neuroprotective kynurenic acid and the neurotoxic quinolinic acid, and its own activity as an endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), L-kynurenine and its derivatives are of significant interest in diverse fields of research, including neurobiology, immunology, and oncology. This technical guide provides a comprehensive overview of the physicochemical properties of L-kynurenine sulfate, detailed experimental protocols for its characterization, and a visual representation of its key signaling pathways.
Physicochemical Properties
L-Kynurenine sulfate is a light yellow crystalline solid. Its properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | (S)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfate | |
| Synonyms | L-Kynurenine sulfate salt, L-2-Amino-3-(2-aminobenzoyl)propionic acid sulfate salt | [1] |
| Molecular Formula | C₁₀H₁₂N₂O₃ · H₂SO₄ (Anhydrous) C₁₀H₁₆N₂O₈S (Monohydrate) | ,[1] |
| Molecular Weight | 306.29 g/mol (Anhydrous) 324.31 g/mol (Monohydrate) | ,[2] |
| Melting Point | 196 °C (with decomposition) | |
| Appearance | Light yellow crystalline solid | |
| Solubility | Water: Very poorly soluble (0.4 g/100 mL at 20°C) 0.5 M HCl: 50 mg/mL Ethanol: ≥ 2 mg/mL (for L-Kynurenine-d4) DMSO: ≥ 1 mg/mL (for L-Kynurenine-d4) DMF: ≥ 0.5 mg/mL (for L-Kynurenine-d4) | [3],[4] |
| Storage Conditions | -20°C or <-15°C, protected from light and moisture | [1], |
Spectroscopic Characterization
UV-Vis Spectroscopy
The UV-Vis spectrum of kynurenine exhibits characteristic absorption maxima that are useful for its detection and quantification.
-
Absorption Maxima (λmax): 228 nm, 256 nm, 368 nm.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in D₂O, pH 7.4): Characteristic peaks for the protons of L-kynurenine are observed. The aromatic protons appear in the downfield region, while the aliphatic protons of the amino acid backbone are found more upfield.[6]
¹³C NMR (in D₂O, pH 7.4): The carbon spectrum shows distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the butanoic acid chain.[6]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of kynurenine.
-
Q1/Q3 Ion Transitions for Multiple Reaction Monitoring (MRM): 209.1/94.1.[7]
-
Fragmentation: The fragmentation of protonated kynurenine in tandem mass spectrometry (MS/MS) involves characteristic losses, providing structural information.[8]
Experimental Protocols
Synthesis and Purification
While a variety of methods exist for the synthesis of kynurenine derivatives, a common approach for the preparation of L-kynurenine involves the ozonolysis of L-tryptophan. The resulting L-kynurenine can then be converted to the sulfate salt.
Synthesis of L-Kynurenine via Ozonolysis of L-Tryptophan (Adapted from literature):
-
Dissolution: Dissolve L-tryptophan in a suitable solvent system, such as aqueous formic acid.
-
Ozonolysis: Cool the solution to a low temperature (e.g., -78°C) and bubble ozone gas through the mixture until the starting material is consumed (monitored by TLC or HPLC).
-
Work-up: Quench the reaction with a reducing agent, such as dimethyl sulfide, to decompose the ozonide.
-
Purification: The crude L-kynurenine can be purified by crystallization or chromatography.
-
Salt Formation: To obtain L-kynurenine sulfate, dissolve the purified L-kynurenine in an appropriate solvent and add a stoichiometric amount of sulfuric acid. The sulfate salt will precipitate and can be collected by filtration, washed, and dried.
Purification of Kynurenine Sulfate:
-
Recrystallization: Recrystallize the crude L-kynurenine sulfate from a suitable solvent system, such as aqueous ethanol, to obtain a purified crystalline product.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the quantification of this compound in biological samples.
-
Column: A reversed-phase C18 column is commonly employed. For instance, a SinoChrom ODS-BP C18 column (4.6 × 150 mm, 4.5 µm).
-
Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase consists of an aqueous buffer with an organic modifier. For example, 15 mmol/L sodium acetate acetic acid solution containing 5% acetonitrile (pH 4.8).
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection: UV detection at one of the absorption maxima of kynurenine, such as 225 nm or 360 nm, is common.,
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides high sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices.
-
Chromatography: Similar HPLC conditions as described above are used to separate kynurenine from other components.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analysis: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The transition of the precursor ion (m/z 209.1 for kynurenine) to a specific product ion (e.g., m/z 94.1) is monitored for quantification.[7]
-
Sample Preparation: For biological samples like plasma or serum, a protein precipitation step (e.g., with acetonitrile) is usually required, followed by centrifugation and supernatant analysis.[7]
Signaling Pathways and Biological Relevance
The Kynurenine Pathway
L-kynurenine is a central metabolite in the kynurenine pathway, the major route of tryptophan degradation. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Aryl Hydrocarbon Receptor (AhR) Signaling
L-kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of AhR by kynurenine has been implicated in immune regulation and other physiological processes.
Caption: Kynurenine-mediated Aryl Hydrocarbon Receptor (AhR) Signaling.
Experimental Workflow
A typical experimental workflow for the characterization and analysis of this compound is depicted below.
Caption: General Experimental Workflow for this compound.
Conclusion
This technical guide provides essential information on the physicochemical properties, characterization, and biological context of L-kynurenine sulfate. The detailed protocols and visual representations of key pathways are intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development. A thorough understanding of the properties and analytical methods for this compound is critical for advancing our knowledge of the kynurenine pathway's role in health and disease and for the development of novel therapeutic strategies targeting this important metabolic route.
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmse000172 L-Kynurenine at BMRB [bmrb.io]
- 3. High performance liquid chromatography electrospray ionization tandem mass spectrometry (HPLC-ESI-MS-MS) for the quantification of L-kynurenine and indole-3-acetic acid in grape must by isotope dilution assay | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A study of kynurenine fragmentation using electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine | C10H12N2O3 | CID 161166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Endogenous production of kynurenine and its regulation
An In-depth Technical Guide to the Endogenous Production and Regulation of Kynurenine
Introduction
The kynurenine pathway (KP) is the principal metabolic route for tryptophan (Trp) degradation in mammals, accounting for over 95% of its catabolism.[1][2] This complex and highly regulated pathway is not only crucial for generating essential molecules like nicotinamide adenine dinucleotide (NAD+), a vital cellular coenzyme for redox reactions, but also produces a variety of neuroactive and immunomodulatory metabolites collectively known as kynurenines.[1][3] The dysregulation of the kynurenine pathway has been implicated in a wide range of pathologies, including neurodegenerative disorders, psychiatric illnesses, autoimmune diseases, and cancer.[4][5][6] Consequently, understanding the endogenous production of kynurenine and its intricate regulatory mechanisms is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a detailed technical overview of the core pathway, its regulation, quantitative data, and key experimental protocols.
The Core Kynurenine Production Pathway
The conversion of tryptophan to kynurenine is the first and rate-limiting step of the KP. This process is primarily catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO), which exists in two isoforms, IDO1 and IDO2.[3][7]
-
Tryptophan 2,3-dioxygenase (TDO): Predominantly expressed in the liver, TDO is responsible for the majority of systemic tryptophan degradation under normal physiological conditions.[1][8]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): Found in various extrahepatic tissues and immune cells, such as macrophages and dendritic cells, IDO1 expression is typically low but is strongly induced by pro-inflammatory stimuli.[7][9]
-
Indoleamine 2,3-dioxygenase 2 (IDO2): The regulation and overall contribution of IDO2 to kynurenine production are still being fully elucidated.[10]
These enzymes catalyze the oxidative cleavage of the indole ring of tryptophan to produce N-formylkynurenine. This unstable intermediate is then rapidly hydrolyzed by formamidase to form the stable central metabolite of the pathway, L-kynurenine (Kyn) .[8]
From this crucial junction, the pathway bifurcates into two main branches:
-
The Kynurenic Acid (KYNA) Branch: Kynurenine can be transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), which is generally considered neuroprotective.[5][11]
-
The Quinolinic Acid (QUIN) Branch: Alternatively, kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine (3-HK).[12][13] This branch leads to the production of several neuroactive and potentially neurotoxic metabolites, including 3-hydroxyanthranilic acid (3-HAA) and the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[5][14] Ultimately, this branch culminates in the de novo synthesis of NAD+.[3]
Regulation of Endogenous Kynurenine Production
The production of kynurenine is tightly controlled, primarily through the regulation of the rate-limiting enzymes IDO1 and TDO2.
3.1 Regulation of IDO1 IDO1 is considered the primary immunoregulatory enzyme of the pathway. Its expression is strongly induced at the transcriptional level by pro-inflammatory cytokines, with Interferon-gamma (IFN-γ) being the most potent inducer.[7][9] Other cytokines like TNF-α and IL-6 can also modulate IDO1 activity.[9][15] This induction in immune cells, particularly antigen-presenting cells (APCs), leads to localized tryptophan depletion and an accumulation of kynurenines.[16] These effects create an immunosuppressive microenvironment by inhibiting T-cell proliferation and promoting the generation of regulatory T-cells (Tregs).[1][9]
3.2 Regulation of TDO2 TDO2 activity is primarily regulated by its substrate, L-tryptophan , and by glucocorticoid hormones such as cortisol .[7][8] High levels of tryptophan activate and stabilize the TDO2 enzyme, while glucocorticoids induce its gene expression.[8] This positions TDO2 as a key regulator of systemic tryptophan homeostasis in response to dietary intake and stress.
3.3 The Kynurenine/Tryptophan Ratio The ratio of kynurenine to tryptophan (Kyn/Trp) in circulation is widely used as a reliable biomarker for the in vivo activity of IDO1 and TDO2.[17][18] An elevated Kyn/Trp ratio often indicates immune activation and increased inflammatory states, reflecting the induction of IDO1.[6][19]
Data Presentation: Quantitative Analysis of Kynurenine Pathway Metabolites
The baseline concentrations of kynurenine and related metabolites can vary based on physiological and pathological conditions. The following table summarizes typical concentrations found in human plasma or serum from healthy individuals.
| Metabolite | Mean Concentration (μmol/L) | Concentration Range (μmol/L) | Reference(s) |
| L-Tryptophan (Trp) | 64.2 | 40 - 90 | [20][21] |
| L-Kynurenine (Kyn) | 2.0 | 1.5 - 2.5 | [17][20] |
| Kynurenic Acid (KYNA) | 0.04 | 0.02 - 0.06 | [22] |
| 3-Hydroxykynurenine (3-HK) | ~0.04 | 0.02 - 0.08 | [22] |
| Anthranilic Acid (AA) | Not typically reported | - | |
| Quinolinic Acid (QUIN) | ~0.30 | 0.1 - 0.5 | [21] |
| Ratio | |||
| Kyn/Trp Ratio | ~0.031 | 0.02 - 0.04 | [17][20] |
Note: Concentrations are approximate and can vary significantly between individuals and analytical methods.
Experimental Protocols
Accurate measurement of kynurenine pathway metabolites and enzyme activity is critical for research. Below are outlines of standard methodologies.
5.1 Protocol: Measurement of Tryptophan and Kynurenine in Plasma by LC-MS/MS
This protocol describes a common method for quantifying Trp and Kyn using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[17][22]
1. Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
Internal Standards (IS): Deuterated Tryptophan (e.g., Trp-d5) and Kynurenine (e.g., Kyn-d4)
-
Protein Precipitation Agent: Trichloroacetic acid (TCA) or trifluoroacetic acid (TFA)[17]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile
-
LC Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18)[22][23]
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add internal standards (e.g., 10 µL of a Trp-d5/Kyn-d4 mix).
-
Vortex briefly to mix.
-
Add 20 µL of 30% (w/v) TCA to precipitate proteins.[17]
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.[23]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analytes, and then re-equilibrate.
-
MRM Transitions (Example):
-
Tryptophan: Q1 205.1 -> Q3 188.1
-
Kynurenine: Q1 209.1 -> Q3 192.1
-
Trp-d5 (IS): Q1 210.1 -> Q3 192.1
-
Kyn-d4 (IS): Q1 213.1 -> Q3 196.1
-
4. Data Analysis:
-
Quantify peak areas for each analyte and its corresponding internal standard.
-
Generate a standard curve using known concentrations of Trp and Kyn spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the concentration of Trp and Kyn in the unknown samples by interpolating from the standard curve. Calculate the Kyn/Trp ratio.
5.2 Protocol: IDO1/TDO2 Enzyme Activity Assay
This assay measures the enzymatic conversion of Trp to N-formylkynurenine (which is then converted to kynurenine) in cell lysates or with purified enzymes.[24][25]
1. Materials and Reagents:
-
Cell or tissue lysate expressing IDO1 or TDO2.
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5.
-
Reaction Mixture Components:
-
L-Tryptophan (substrate)
-
Ascorbic Acid (reducing agent)
-
Methylene Blue (cofactor)
-
Catalase (to remove H2O2)
-
-
Reaction Stop Solution: 30% (w/v) Trichloroacetic acid (TCA).
-
Detection Reagent: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection of kynurenine.[26]
2. Assay Procedure:
-
Prepare the reaction mixture in the assay buffer containing ascorbate, methylene blue, and catalase.
-
Add cell lysate (containing a known amount of total protein) to a microplate well.
-
Initiate the reaction by adding L-tryptophan to the wells.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to ensure the complete hydrolysis of N-formylkynurenine to kynurenine.[24]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent and incubate for 10 minutes at room temperature to allow color development (a yellow product is formed with kynurenine).
-
Read the absorbance at 492 nm using a microplate reader.[26]
3. Data Analysis:
-
Prepare a standard curve with known concentrations of kynurenine.
-
Calculate the amount of kynurenine produced in each sample.
-
Express enzyme activity as the amount of kynurenine produced per unit of time per milligram of protein (e.g., nmol/hr/mg protein).
Conclusion
The endogenous production of kynurenine is a critical metabolic nexus that links dietary amino acid metabolism with the immune system and neurological function. The pathway's rate-limiting enzymes, IDO1 and TDO2, serve as key regulatory hubs that respond to immunological, hormonal, and substrate-level cues. The ability to accurately quantify kynurenine pathway metabolites and enzyme activities is essential for advancing our understanding of numerous diseases and for the development of novel therapeutic strategies. The methodologies and data presented in this guide provide a robust framework for professionals engaged in this dynamic and rapidly evolving field of research.
References
- 1. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 2. figshare.le.ac.uk [figshare.le.ac.uk]
- 3. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjneurology.com [vjneurology.com]
- 5. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kynurenine system and immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of tryptophan and kynurenine in human plasma using 4-vinylphenylboronic acid column by capillary electrochromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib [frontiersin.org]
- 20. scispace.com [scispace.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for L-Kynurenine Sulfate Administration in Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-kynurenine (L-KYN) is a pivotal metabolite in the tryptophan degradation pathway, known as the kynurenine pathway (KP).[1][2] The KP is a major route for tryptophan catabolism and generates several neuroactive and immunomodulatory metabolites.[3][4][5][6] Dysregulation of this pathway has been implicated in a range of conditions, including neurodegenerative diseases, immune-related disorders, and cancer.[5][7] L-kynurenine sulfate is a commonly used salt of L-kynurenine for in vivo studies in animal models, particularly mice, to investigate the physiological and pathological roles of the kynurenine pathway. Systemic administration of L-kynurenine sulfate leads to a rapid increase in its levels and its downstream metabolites, including kynurenic acid (KYNA) and 3-hydroxykynurenine (3-HK).[1][8] These application notes provide detailed protocols and compiled data from various mouse studies to guide researchers in designing and executing experiments involving L-kynurenine sulfate administration.
Data Presentation: Quantitative Effects of L-Kynurenine Sulfate Administration
The following tables summarize the quantitative data from key experimental studies investigating the effects of L-kynurenine sulfate administration in mouse models.
Table 1: Effects of L-Kynurenine Sulfate on Behavioral Parameters in C57Bl/6j Mice
| Parameter | Dosage and Administration | Key Outcome | Result | p-value | Reference |
| Ambulatory Activity | 300 mg/kg, i.p., single dose | Total distance moved | No significant difference | p = 0.91 | [1] |
| Resting time | Significantly elevated | p = 0.032 | [1] | ||
| Movement Velocity | 300 mg/kg, i.p., single dose | Average speed | Significantly elevated | p < 0.001 | [1] |
| Maximal speed | Significantly elevated | p < 0.001 | [1] | ||
| Anxiety-like Behavior (Open Field) | 300 mg/kg, i.p., single dose | Preference for central zone | Significantly diminished | Not specified | [1] |
| Number of rearings | Significantly diminished | p < 0.001 | [1] | ||
| Stereotypy | 300 mg/kg, i.p., single dose | Time spent in stereotyped grooming and freezing | Significantly elevated | p < 0.001 | [1] |
| Object Recognition Memory | 300 mg/kg, i.p., single dose | Preference for novel object | Impaired performance | Not specified | [1] |
Table 2: Effects of L-Kynurenine Sulfate in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Treatment Group | Dosage and Administration | Key Outcome | Result | p-value | Reference |
| Prophylactic L-Kynurenine | 200 mg/kg, i.p., once daily for 10 days, starting on day 1 | Mean EAE Disease Score | Significantly lower scores, prevented severe disease course | p < 0.0001 | [7][9] |
| Therapeutic L-Kynurenine | 200 mg/kg, i.p., once daily for 10 days, starting at disease onset | Mean EAE Disease Score | No significant decrease until day 36, then significantly reduced relapse | p = 0.4463 (until day 36), p = 0.0479 (after day 36) | [9] |
Table 3: Effects of L-Kynurenine Sulfate on Physiological Parameters in Mice
| Parameter | Dosage and Administration | Key Outcome | Result | p-value | Reference |
| Cerebral Blood Flow (CBF) | 300 mg/kg, i.p., single dose | CBF transients | Induced transient hypoperfusion events of 22 ± 6% | Not specified | [10][11] |
| Mean Arterial Blood Pressure (MABP) | 300 mg/kg, i.p., single dose | MABP | No significant difference compared to control | Not specified | [10][11] |
| Body Mass | ~16.7 mg/kg/day in diet for 20 weeks | Body mass gain | 15% more than control diet | Not specified | [12] |
| Plasma Glucose | ~16.7 mg/kg/day in diet for 20 weeks | Fasting plasma glucose | Higher levels | Not specified | [12] |
| Plasma Insulin | ~16.7 mg/kg/day in diet for 20 weeks | Fasting plasma insulin | Lower levels | Not specified | [12] |
| Osteoblast Numbers | 10 mg/kg/day, i.p., 5 days/week for 4 weeks | Osteoblast number and surface | Decreased | Not specified | [13] |
| Plasma L-Kynurenine Levels | 150 mg/kg in diet for 10 weeks | Plasma L-Kynurenine | Significant increase | p = 0.0028 | [14] |
| 100 mg/kg, oral gavage, single dose | Maternal plasma kynurenine | Significantly elevated | p < 0.01 | [8] | |
| Fetal plasma kynurenine | Significant increase | p < 0.001 | [8] | ||
| Fetal brain kynurenine | 10-fold higher than control | Not specified | [8] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of L-Kynurenine Sulfate for Behavioral Studies
-
Objective: To investigate the effects of acute systemic L-kynurenine sulfate administration on behavior in mice.
-
Materials:
-
L-Kynurenine sulfate salt (e.g., Sigma-Aldrich #K3750)
-
5% NaOH solution
-
0.2 M Phosphate Buffer (PB), pH 7.4
-
Sterile syringes and needles (27-30 gauge)
-
C57Bl/6j mice
-
-
Procedure:
-
Preparation of L-Kynurenine Sulfate Solution:
-
Dissolve L-kynurenine sulfate in 5% NaOH and 0.2 M phosphate buffer (PB) to the desired concentration (e.g., for a 300 mg/kg dose in a 25g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).[1] The final pH should be adjusted to 7.4.
-
-
Vehicle Control:
-
Prepare a vehicle solution consisting of the same volume of 0.2 M PB, with the pH adjusted to 7.4.[1]
-
-
Administration:
-
Administer the prepared L-kynurenine sulfate solution or vehicle control via intraperitoneal (i.p.) injection.
-
The timing of administration relative to behavioral testing is crucial. For example, administer the solution 2 hours prior to behavioral tasks or 3 hours before histological experiments.[1]
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the open field test for general ambulatory activity and anxiety-like behavior, and the object recognition test for memory assessment.
-
-
Protocol 2: Prophylactic and Therapeutic Administration of L-Kynurenine Sulfate in an EAE Mouse Model
-
Objective: To assess the immunomodulatory effects of L-kynurenine sulfate in a mouse model of multiple sclerosis.
-
Materials:
-
L-Kynurenine sulfate salt
-
Phosphate-Buffered Saline (PBS)
-
Materials for EAE induction (MOG35-55 peptide, Complete Freund's Adjuvant, Pertussis toxin)
-
Female C57BL/6J mice (6-8 weeks old)
-
-
Procedure:
-
EAE Induction:
-
Induce EAE in mice according to standard protocols.[9]
-
-
Preparation of L-Kynurenine Sulfate Solution:
-
Dissolve L-kynurenine sulfate in PBS to a concentration of 10 mg/mL.[9]
-
-
Administration Paradigms:
-
Prophylactic Treatment: Administer L-kynurenine sulfate (200 mg/kg, i.p.) once daily, starting from day 1 of EAE induction and continuing for 10 consecutive days.[9]
-
Therapeutic Treatment: Begin administration of L-kynurenine sulfate (200 mg/kg, i.p.) once daily for 10 days after the onset of clinical signs (e.g., EAE score ≥ 2 for 2 consecutive days).[9]
-
-
Monitoring:
-
Monitor the clinical scores and body weights of the mice daily for the duration of the experiment (e.g., 60 days).[9]
-
-
Protocol 3: Dietary Administration of L-Kynurenine
-
Objective: To study the long-term effects of elevated systemic L-kynurenine levels.
-
Materials:
-
L-Kynurenine
-
Standard chow diet
-
Male C57BL/6J mice (e.g., 4 months old)
-
-
Procedure:
-
Diet Preparation:
-
Supplement a standard chow diet with L-kynurenine to achieve the target daily intake (e.g., 150 mg/kg).[14]
-
-
Feeding Regimen:
-
Provide the L-kynurenine supplemented diet or a control chow diet to the mice ad libitum for the desired duration (e.g., 10 weeks).[14]
-
-
Outcome Measures:
-
At the end of the study period, collect blood samples for measuring plasma L-kynurenine and tryptophan levels.
-
Perform other relevant assays, such as assessing mitochondrial respiration in skeletal muscle.[14]
-
-
Mandatory Visualizations
Caption: Simplified schematic of the Kynurenine Pathway.
Caption: General experimental workflow for L-Kynurenine sulfate mouse studies.
References
- 1. Frontiers | Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Prenatal dynamics of kynurenine pathway metabolism in mice: focus on kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prophylactic and Therapeutic Effect of Kynurenine for Experimental Autoimmune Encephalomyelitis (EAE) Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic administration of l-kynurenine sulfate induces cerebral hypoperfusion transients in adult C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kynurenine-Induced Aryl Hydrocarbon Receptor Signaling in Mice Causes Body Mass Gain, Liver Steatosis, and Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kynurenine suppresses osteoblastic cell energetics in vitro and osteoblast numbers in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increasing plasma L-kynurenine impairs mitochondrial oxidative phosphorylation prior to the development of atrophy in murine skeletal muscle: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of L-Kynurenine Sulfate in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the intraperitoneal (i.p.) injection of L-Kynurenine sulfate in rats. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological roles of the kynurenine pathway.
Application Notes
L-Kynurenine (L-KYN) is a key metabolite in the tryptophan degradation pathway, known as the kynurenine pathway.[1][2] Its administration in rats is a common experimental paradigm to study a range of biological processes, including neurotransmission, immune response, and oxidative stress. L-Kynurenine sulfate is often used as a pharmacological tool to elevate the levels of downstream neuroactive metabolites, such as kynurenic acid (KYNA), an antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine receptors.[1][3]
Intraperitoneal injection is a preferred route for systemic administration, allowing for rapid absorption and distribution of L-Kynurenine sulfate throughout the body, including its passage across the blood-brain barrier.[4] Common research applications for i.p. injection of L-Kynurenine sulfate in rats include:
-
Neuroprotection Studies: Investigating the therapeutic potential of L-Kynurenine and its metabolites in models of neurodegenerative diseases and ischemic brain injury.[4][5]
-
Behavioral Studies: Assessing the impact of modulating the kynurenine pathway on learning, memory, anxiety, and locomotor activity.[3][6]
-
Metabolic Studies: Examining the systemic effects of elevated kynurenine levels on various organs and metabolic processes.[7]
-
Immunology Research: Exploring the immunomodulatory properties of the kynurenine pathway in inflammatory and autoimmune models.
Experimental Protocols
Protocol 1: Preparation of L-Kynurenine Sulfate Solution for Intraperitoneal Injection
This protocol describes the preparation of L-Kynurenine sulfate solution for i.p. injection in rats.
Materials:
-
L-Kynurenine sulfate salt (e.g., Sigma-Aldrich #K3750)
-
Sterile physiological saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.1 N Sodium Hydroxide (NaOH)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles (23-25 gauge)[8]
-
pH meter or pH indicator strips
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of L-Kynurenine sulfate powder.
-
Dissolution: Dissolve the L-Kynurenine sulfate in sterile physiological saline or PBS.[1][9] The concentration will depend on the desired dosage and injection volume.
-
pH Adjustment: The pH of the L-Kynurenine sulfate solution should be adjusted to approximately 7.0-7.4 to prevent irritation upon injection.[1] Use 0.1 N NaOH to carefully adjust the pH.[1]
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile container to ensure sterility.
-
Storage: The prepared solution should be made fresh ("ex tempore") before each experiment.[1] If short-term storage is necessary, it should be kept at 4°C and protected from light.
Protocol 2: Intraperitoneal Injection Procedure in Rats
This protocol outlines the standard procedure for intraperitoneal injection in rats, adhering to ethical and best practice guidelines.
Materials:
-
Prepared sterile L-Kynurenine sulfate solution
-
Appropriately sized sterile syringes and needles (23-25 gauge)[8]
-
Animal scale for accurate weight measurement
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Properly restrain the rat to expose the abdomen. The two-person technique is preferred, with one person restraining the animal and the other performing the injection.[8] The animal should be held securely with its head tilted downwards to move the abdominal organs away from the injection site.[10]
-
-
Injection Site Identification:
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle with the bevel facing up.[11]
-
Gently aspirate by pulling back the plunger to ensure that a blood vessel or organ has not been punctured. If blood or any fluid appears, withdraw the needle and select a new site with a fresh needle and syringe.[10]
-
Inject the solution slowly and steadily. The maximum recommended injection volume is typically less than 10 ml/kg.[8]
-
-
Post-Injection Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, pain, or adverse reactions.
-
Data Presentation
Table 1: Summary of Dosages and Effects of Intraperitoneal L-Kynurenine Sulfate in Rats
| Dosage | Rat Strain | Experimental Model | Key Findings | Reference |
| 50-300 mg/kg | Sprague-Dawley (7-day old neonates) | Hypoxia-ischemia | Dose-dependently reduced infarct rate and volume. | [4][12] |
| 300 mg/kg | Sprague-Dawley | Ischemia | Decreased the number of injured neurons in the cortex. | [4][12] |
| 75 mg/kg/day for 5 days | Not Specified | Antioxidant properties | Increased GSH content and activity of glutathione reductase and peroxidase in the brain. | [4][12] |
| 300 mg/kg/day (from PD 42 to PD 49) | Not Specified | Adolescent exposure | Raised serum kynurenine levels. | [3] |
| Not specified | Immature rats (7-14 days old) | Seizure susceptibility | Produced tremor and clonic convulsions. | [13][14] |
| 50 mg/kg (intragastric to dams) | Not Specified | Prenatal exposure | Increased plasma kynurenine levels in offspring. | [1] |
| 10 mg/kg/day for 4 weeks | C57BL/6 mice | Bone metabolism | Suppressed osteoblast number. | [9] |
Mandatory Visualizations
Signaling Pathway
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Workflow
Caption: General Experimental Workflow for in vivo L-Kynurenine Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Temporal Profile of Kynurenine Pathway Metabolites in a Rodent Model of Autosomal Recessive Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CONTINUOUS KYNURENINE ADMINISTRATION DURING THE PRENATAL PERIOD, BUT NOT DURING ADOLESCENCE, CAUSES LEARNING AND MEMORY DEFICITS IN ADULT RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Antioxidant Properties of L-Kynurenine: An Efficient ROS Scavenger and Enhancer of Rat Brain Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice [frontiersin.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Kynurenine suppresses osteoblastic cell energetics in vitro and osteoblast numbers in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.vt.edu [research.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. mdpi.com [mdpi.com]
- 13. aminer.org [aminer.org]
- 14. Convulsions and tremor in immature rats after intraperitoneal injection of kynurenine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Relationship of L-Kynurenine Sulfate in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the behavioral effects of L-Kynurenine sulfate administration in rodent models. The following sections detail quantitative data from key studies, provide step-by-step experimental protocols for common behavioral assays, and visualize the underlying signaling pathway and experimental workflows.
Introduction
L-Kynurenine (L-KYN) is a key metabolite in the tryptophan degradation pathway, known as the kynurenine pathway.[1] Systemic administration of L-Kynurenine sulfate (L-KYNs) can lead to an elevation of its neuroactive metabolite, kynurenic acid (KYNA), in the brain.[1] KYNA is an antagonist of N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine receptors, and its modulation can significantly impact neurotransmission and, consequently, behavior.[2][3] Understanding the dose-response relationship of L-KYNs is crucial for elucidating its therapeutic potential and off-target effects in the context of neurological and psychiatric disorders.
Data Presentation: Quantitative Effects of L-Kynurenine Sulfate on Behavior
The following tables summarize the quantitative data from behavioral studies investigating the effects of L-Kynurenine sulfate administration in rodents.
Table 1: Effects of a High-Dose L-Kynurenine Sulfate on Open Field Behavior in C57Bl/6j Mice
| Parameter | Vehicle Control (Mean ± SEM) | L-Kynurenine Sulfate (300 mg/kg, i.p.) (Mean ± SEM) | p-value | Reference |
| Total Distance Moved (cm) | Not significantly different | Not significantly different | p = 0.91 | [1] |
| Resting Time (%) | Lower | Significantly elevated | p = 0.032 | [1] |
| Average Speed (cm/s) | Lower | Significantly accelerated | p < 0.001 | [1] |
| Maximal Speed (cm/s) | Lower | Significantly elevated | p < 0.001 | [1] |
| Time in Center (%) | Higher | Significantly decreased | - | [1] |
| Rearing Frequency | Higher | Significantly decreased | - | [1] |
Table 2: Effects of L-Kynurenine Sulfate on Object Recognition Memory in C57Bl/6j Mice
| Parameter | Vehicle Control | L-Kynurenine Sulfate (300 mg/kg, i.p.) | p-value | Reference |
| Discrimination Index (Choice Phase vs. Sample Phase) | Significantly elevated | No significant difference | p = 0.026 (for control) | [1] |
Table 3: Effects of L-Kynurenine on Elevated Plus-Maze Behavior in Rats
| Parameter | Control | L-Kynurenine (100 mg/kg) | L-Kynurenine (200 mg/kg) | Reference |
| Time Spent in Open Arms (%) | 24% | 16% | 13% | [4] |
| Total Number of Arm Entries | Higher | Attenuated | Attenuated | [4] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
Open Field Test
Objective: To assess general locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 50 x 50 x 50 cm, opaque walls)[1][5]
-
Video tracking system (e.g., SMART® by Panlab Harvard Apparatus)[1]
-
L-Kynurenine sulfate solution
-
Vehicle solution (e.g., 0.2 M phosphate buffer, pH 7.4)[1]
-
70% ethanol for cleaning
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes prior to the experiment.[1]
-
Drug Administration: Administer L-Kynurenine sulfate (e.g., 300 mg/kg, i.p.) or vehicle to the mice 2 hours before the behavioral task.[1]
-
Test Initiation: Gently place a single mouse into the center of the open field arena.[5]
-
Data Acquisition: Allow the mouse to freely explore the arena for a set duration (e.g., 8 minutes).[1] Record the session using the video tracking system.
-
Behavioral Parameters Measured:
-
Total distance moved (cm)
-
Time spent moving (s)
-
Resting time (%)
-
Average and maximal speed (cm/s)
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)[1]
-
-
Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
Object Recognition Test
Objective: To assess non-spatial learning and memory.
Materials:
-
Open field arena (as described above)
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are of similar size but differ in shape and texture. Objects should be heavy enough that the mice cannot displace them.
-
A novel object, distinct from the familiar objects.
-
L-Kynurenine sulfate solution
-
Vehicle solution
-
70% ethanol for cleaning
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to freely explore the empty open field arena for 5 minutes.[1]
-
-
Training/Sample Phase (Day 2):
-
Administer L-Kynurenine sulfate or vehicle as described in the Open Field Test protocol.
-
Place two identical objects (A and A') in opposite corners of the arena.[1]
-
Place a mouse in the arena and allow it to explore the objects for a set duration (e.g., 4 minutes).[1]
-
Record the time spent exploring each object. Exploration is defined as the mouse directing its nose towards the object at a distance of ≤ 2 cm and/or touching it with its nose.
-
-
Retention Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test/Choice Phase (Day 2):
-
Replace one of the familiar objects with a novel object (B). The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the mouse back into the arena and allow it to explore for a set duration (e.g., 4 minutes).[1]
-
Record the time spent exploring the familiar object and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Elevated Plus-Maze Test
Objective: To assess anxiety-like behavior.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)[6]
-
Video tracking system
-
L-Kynurenine sulfate solution
-
Vehicle solution
-
70% ethanol for cleaning
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[7]
-
Drug Administration: Administer L-Kynurenine sulfate or vehicle at the desired dose and time point before the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.[6]
-
Data Acquisition: Allow the animal to freely explore the maze for a set duration (e.g., 5-10 minutes).[6][7] Record the session using a video camera or a tracking system.
-
Behavioral Parameters Measured:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total number of arm entries
-
-
Data Analysis: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect. Conversely, a decrease suggests an anxiogenic effect.[4]
-
Cleaning: Clean the maze thoroughly with 70% ethanol between animals.[7]
Visualizations
Kynurenine Signaling Pathway
Caption: Simplified Kynurenine Pathway and its neuroactive metabolites.
Experimental Workflow: Open Field and Object Recognition Tests
References
- 1. Frontiers | Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice [frontiersin.org]
- 2. Developmental Exposure to Kynurenine Affects Zebrafish and Rat Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of kynurenine treatment on open-field activity, elevated plus-maze, avoidance behaviors and seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: Preparation and Solubility of Kynurenine Sulfate for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Kynurenine sulfate is a salt of L-kynurenine, a key intermediate metabolite in the kynurenine pathway, which is the primary route of tryptophan catabolism.[1][2] The metabolites of this pathway, including kynurenine itself, are implicated in a wide range of physiological and pathological processes, including immune regulation, neurotransmission, and inflammation.[3] Consequently, the administration of exogenous kynurenine sulfate is a valuable tool in preclinical research to investigate the in vivo effects of modulating this pathway. This document provides detailed application notes and protocols for the preparation and solubilization of this compound for use in in vivo experiments, with a focus on ensuring solution stability and suitability for administration in animal models.
Solubility of Kynurenine and its Salts
The solubility of kynurenine and its salts is a critical factor in the preparation of solutions for in vivo administration. The following table summarizes the available solubility data for L-kynurenine and its related forms. It is important to note that while L-kynurenine sulfate is used in many in vivo studies, specific quantitative solubility data for the sulfate salt in physiological buffers is not always readily available from commercial suppliers. However, empirical evidence from published studies demonstrates its sufficient solubility in phosphate-buffered saline (PBS) for intraperitoneal injections.
| Compound | Solvent | Solubility | Notes |
| L-Kynurenine | Saline | ≥ 0.83 mg/mL | Clear solution can be achieved.[4] |
| L-Kynurenine | Water | 0.4 g / 100 mL (at 20°C) | Very poorly soluble.[5] |
| L-Kynurenine | 0.5 M Hydrochloric Acid | 50 mg/mL | [5] |
| L-Kynurenine | DMSO | 21 mg/mL | [6] |
| L-Kynurenine Sulfate | 0.5 M Hydrochloric Acid | Soluble | Recommended solvent by some suppliers, but not ideal for in vivo use.[7] |
| L-Kynurenine Sulfate | Phosphate-Buffered Saline (PBS) | Sufficient for 10 mg/kg and 300 mg/kg i.p. injections in mice | As demonstrated in multiple in vivo studies.[8][9] |
Experimental Protocols
Protocol 1: Preparation of L-Kynurenine Sulfate Solution for Intraperitoneal (i.p.) Injection in Mice (Low to High Dose)
This protocol is suitable for preparing L-kynurenine sulfate solutions for intraperitoneal administration in mice at dosages ranging from 10 mg/kg to 300 mg/kg.
Materials:
-
L-Kynurenine sulfate salt
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of L-Kynurenine sulfate:
-
Determine the total volume of solution needed based on the number of animals, their average weight, and the injection volume (e.g., 10 mL/kg).
-
Calculate the total mass of L-kynurenine sulfate required. For a 300 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, the concentration would be 30 mg/mL.
-
-
Dissolution:
-
Weigh the calculated amount of L-kynurenine sulfate and transfer it to a sterile conical tube.
-
Add the required volume of sterile PBS to the tube.
-
Vortex the solution vigorously for 2-3 minutes to aid dissolution. Gentle warming (to no more than 37°C) can be applied if necessary, but avoid overheating.
-
-
pH Adjustment (Optional but Recommended):
-
For some applications, particularly in rats, adjusting the pH to ~7.0 can be beneficial.[10]
-
Use a calibrated pH meter to check the pH of the solution.
-
If necessary, adjust the pH to 7.0 - 7.4 using sterile 0.1 N NaOH, adding it dropwise while monitoring the pH.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile filter to the syringe.
-
Filter the solution into a new sterile tube or vial. This step removes any undissolved particles and ensures the sterility of the final solution.
-
-
Administration and Storage:
-
It is highly recommended to use the prepared solution immediately for optimal results.[6]
-
If short-term storage is necessary, protect the solution from light and store at room temperature (15-25°C). While some sources suggest stability for up to 6 months when properly stored, for in vivo experiments, fresh preparation is the best practice to avoid degradation.[1]
-
Protocol 2: General Protocol for Solubilizing L-Kynurenine in Saline for In Vivo Use
This protocol provides a general method for preparing a clear solution of L-kynurenine in saline, which can be adapted for various administration routes.
Materials:
-
L-Kynurenine
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing and Initial Mixing:
-
Weigh the desired amount of L-kynurenine.
-
Add the required volume of sterile saline to achieve the target concentration (a solubility of at least 0.83 mg/mL is achievable).[4]
-
-
Enhancing Dissolution:
-
Vortex the mixture thoroughly.
-
If the compound does not fully dissolve, gentle heating in a water bath or sonication can be used to facilitate dissolution.[6]
-
-
Sterilization and Use:
-
Once a clear solution is obtained, it should be sterile-filtered through a 0.22 µm filter before use.
-
Administer the freshly prepared solution to the experimental animals.
-
Mandatory Visualizations
Kynurenine Pathway
The following diagram illustrates the main metabolic route of tryptophan degradation via the kynurenine pathway, highlighting the central position of kynurenine.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Workflow for In Vivo Administration of this compound
This diagram outlines the key steps for the preparation and administration of this compound in a typical in vivo experiment.
Caption: Workflow for this compound Solution Preparation.
Stability and Storage
Solutions of L-kynurenine are susceptible to degradation, and it is generally recommended to prepare them fresh for each experiment.[1][6] If short-term storage is unavoidable, the solution should be protected from light. While some commercial suppliers suggest that properly stored solutions at 15-25°C may be stable for up to six months, for in vivo studies, the use of freshly prepared solutions is paramount to ensure the accuracy and reproducibility of experimental results.[1]
Concluding Remarks
The successful in vivo application of this compound hinges on its proper preparation and solubilization. While the sulfate salt may present some solubility challenges compared to the free acid in certain solvents, the protocols outlined in this document, particularly the use of sterile PBS, have been validated in numerous published studies. Researchers should carefully consider the dosage, administration route, and the need for pH adjustment for their specific experimental design. Adherence to sterile techniques and the use of freshly prepared solutions will contribute to the reliability and validity of the experimental outcomes.
References
- 1. ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-Kynurenine sulfate·¹ââHâO (¹³Cââ, 99%) - Cambridge Isotope Laboratories, CLM-9884-0.1MG [isotope.com]
- 3. Frontiers | Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enzo Life Sciences L-Kynurenine (50mg). CAS: 2922-83-0, Quantity: Each | Fisher Scientific [fishersci.com]
- 6. selleckchem.com [selleckchem.com]
- 7. L-Kynurenine crystalline 16055-80-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Kynurenine suppresses osteoblastic cell energetics in vitro and osteoblast numbers in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: Quantification of Kynurenine in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenine (Kyn) is a key metabolite in the tryptophan (Trp) catabolism pathway, known as the kynurenine pathway.[1][2][3][4] This pathway is responsible for metabolizing approximately 95% of available tryptophan.[4] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1] N-formylkynurenine is then rapidly converted to kynurenine.[1] The ratio of kynurenine to tryptophan (Kyn/Trp) in plasma is often used as a surrogate marker for IDO activity, which is implicated in immune response and various disease states, including cancer, neurodegenerative disorders, and depression.[3][5][6][7] Therefore, accurate and reliable quantification of kynurenine in plasma is crucial for both clinical research and drug development.
This application note provides a detailed protocol for the quantification of kynurenine in human plasma samples using a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection.
Signaling Pathway
The kynurenine pathway is a complex metabolic route with several bioactive intermediates. The initial steps leading to the formation of kynurenine are depicted below.
Experimental Workflow
The overall experimental workflow for the quantification of kynurenine in plasma samples is outlined below.
Experimental Protocols
Materials and Reagents
-
L-Kynurenine standard (Sigma-Aldrich)
-
Perchloric acid (5%)
-
Sodium acetate
-
Acetic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (frozen at -80°C)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., SinoChrom ODS-BP C18, 4.6 x 150 mm, 4.5 µm)[5]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Pipette 50 µL of plasma into a microcentrifuge tube.[5]
-
Add 50 µL of 5% perchloric acid solution to the plasma sample.[5]
-
Vortex the mixture for 30 seconds to precipitate proteins.[5]
-
Incubate at room temperature for 15 minutes.[5]
-
Centrifuge the samples at 12,000 x g for 5 minutes.[5]
-
Carefully collect 20 µL of the supernatant for HPLC analysis.[5]
HPLC Conditions
| Parameter | Value |
| Column | SinoChrom ODS-BP C18 (4.6 x 150 mm, 4.5 µm)[5] |
| Mobile Phase | 15 mmol/L sodium acetate acetic acid solution (containing 5% acetonitrile, pH 4.8)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 20 µL[5] |
| Detector | UV at 225 nm[5] |
| Column Temperature | Room temperature[5] |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions and Calibration Curve
-
Prepare a stock solution of L-kynurenine in 2.5% perchloric acid.
-
Perform serial dilutions of the stock solution to prepare standard working solutions with concentrations ranging from 0.004 to 100 µmol/L.[5]
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of kynurenine.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
Method Validation Data
The following tables summarize the typical validation parameters for an HPLC method for kynurenine quantification in plasma.
Table 1: Linearity and Range
| Analyte | Linear Range (µmol/L) | Correlation Coefficient (R²) |
| Kynurenine | 0.004 - 100 | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µmol/L) | Intra-day RSD (%) | Inter-day RSD (%) |
| Kynurenine | Low QC | < 5 | < 8 |
| Mid QC | < 5 | < 8 | |
| High QC | < 5 | < 8 |
Table 3: Accuracy
| Analyte | Concentration (µmol/L) | Accuracy (%) |
| Kynurenine | Low QC | 95 - 105 |
| Mid QC | 95 - 105 | |
| High QC | 95 - 105 |
Table 4: Recovery
| Analyte | Concentration (µmol/L) | Recovery (%) |
| Kynurenine | Low QC | > 85 |
| Mid QC | > 85 | |
| High QC | > 85 |
Data Analysis
-
Integrate the peak area corresponding to kynurenine in the chromatograms of the plasma samples.
-
Use the linear regression equation from the calibration curve to calculate the concentration of kynurenine in the samples.
-
The concentration is typically expressed in µmol/L.
Conclusion
This application note describes a simple, rapid, and reliable HPLC method for the quantification of kynurenine in human plasma samples. The method involves a straightforward protein precipitation step followed by reversed-phase HPLC with UV detection. The described method is suitable for use in clinical and research settings for monitoring IDO activity and investigating the role of the kynurenine pathway in various physiological and pathological processes.
References
- 1. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine pathway metabolites in humans: disease and healthy States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 5. A modified HPLC method improves the simultaneous determination of plasma kynurenine and tryptophan concentrations in patients following maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated liquid chromatography-high resolution-tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Simultaneous Determination of Kynurenine and Tryptophan by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tryptophan (Trp), an essential amino acid, is a precursor for the synthesis of vital biomolecules, including serotonin and melatonin. A major metabolic route for tryptophan is the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][2][3][4] The ratio of kynurenine (Kyn) to tryptophan is a critical indicator of IDO activity and immune activation, making its measurement significant in various pathological conditions such as infectious diseases, autoimmune disorders, neurodegenerative diseases, and cancer.[5][6][7] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the simultaneous quantification of tryptophan and kynurenine in biological samples.[8][9] This document provides detailed application notes and protocols for this analytical method.
Signaling Pathway: The Kynurenine Pathway
The catabolism of tryptophan through the kynurenine pathway involves a series of enzymatic steps, leading to the production of several neuroactive and immunomodulatory metabolites. The initial and rate-limiting step is the conversion of L-Tryptophan to N-formylkynurenine, catalyzed by IDO or TDO.[2] N-formylkynurenine is then rapidly converted to L-kynurenine. Kynurenine stands at a crucial branch point of the pathway, being further metabolized into neuroprotective kynurenic acid (KYNA) or neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid.[1][10]
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Protocols
This section details a common HPLC method for the simultaneous determination of kynurenine and tryptophan in serum or plasma, adapted from established protocols.[5][11] This method utilizes protein precipitation for sample preparation and a dual-detection system (UV and fluorescence) for sensitive and specific quantification.
Materials and Reagents
-
L-Tryptophan (Trp), powder, HPLC grade
-
L-Kynurenine (Kyn), powder, HPLC grade
-
3-Nitro-L-tyrosine (internal standard, IS), powder, HPLC grade
-
Trichloroacetic acid (TCA)
-
Perchloric acid (PCA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Potassium phosphate monobasic (KH₂PO₄)
-
Sodium acetate
-
Acetic acid
-
Ultrapure water (18.2 MΩ·cm)
Equipment
-
HPLC system with a binary pump, autosampler, column oven, UV detector, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
pH meter
-
Analytical balance
Preparation of Solutions
-
Stock Solutions (1 mM): Accurately weigh and dissolve Trp, Kyn, and 3-nitro-L-tyrosine in ultrapure water to prepare individual 1 mM stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with ultrapure water to achieve a range of concentrations (e.g., 0.1 µM to 100 µM for Trp and 0.05 µM to 10 µM for Kyn).
-
Internal Standard (IS) Solution (50 µM): Prepare a 50 µM solution of 3-nitro-L-tyrosine in ultrapure water.
-
Protein Precipitation Reagent (10% TCA): Dissolve 10 g of TCA in 100 mL of ultrapure water.
-
Mobile Phase: 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile.[12] Filter through a 0.22 µm membrane before use.
Sample Preparation
-
Thaw frozen serum or plasma samples on ice.
-
To 100 µL of sample, add 10 µL of the 50 µM internal standard solution and vortex briefly.
-
Add 50 µL of 10% TCA to precipitate proteins.[5]
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
HPLC Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., Agilent Hypersil ODS, 125 mm x 4.0 mm, 5 µm)[9] |
| Mobile Phase | 15 mM Potassium Phosphate Buffer (pH 6.4) with 2.7% Acetonitrile[12] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV Detector: 360 nm for Kynurenine and 3-Nitro-L-tyrosine[5]Fluorescence Detector: Excitation: 285 nm, Emission: 365 nm for Tryptophan[5] |
| Run Time | Approximately 10-15 minutes |
Experimental Workflow
The following diagram illustrates the key steps in the analytical process, from sample collection to data analysis.
Caption: Experimental Workflow for Kynurenine and Tryptophan Analysis.
Data Presentation
The performance of the HPLC method can be characterized by several key parameters. The following tables summarize typical quantitative data obtained from various validated methods for the simultaneous determination of kynurenine and tryptophan.
Chromatographic and Calibration Data
| Analyte | Retention Time (min) | Linearity Range (µM) | Correlation Coefficient (r²) |
| Kynurenine | ~3-5 | 0.20 - 21.2[9] | > 0.99 |
| Tryptophan | ~6-8 | 2.25 - 678.0[9] | > 0.99 |
Method Validation Parameters
| Parameter | Kynurenine | Tryptophan |
| Limit of Detection (LOD) | 0.028 µM[9] | 0.053 µM[9] |
| Limit of Quantification (LOQ) | 2-3 nM[11] | 8.0 µM[11] |
| Recovery (%) | 95 - 105% | 95 - 105% |
| Intra-day Precision (RSD%) | < 5% | < 5% |
| Inter-day Precision (RSD%) | < 10% | < 10% |
Conclusion
The described HPLC method provides a reliable and sensitive approach for the simultaneous quantification of kynurenine and tryptophan in biological matrices. The accurate measurement of the Kyn/Trp ratio is invaluable for researchers and clinicians investigating immune activation and its role in a wide range of diseases. Careful adherence to the detailed protocols is essential for obtaining high-quality, reproducible data. Alternative methods employing mass spectrometry detection are also available for enhanced sensitivity and specificity.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modified HPLC method improves the simultaneous determination of plasma kynurenine and tryptophan concentrations in patients following maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of tryptophan and kynurenine in plasma samples of children patients with Kawasaki disease by high-performance liquid chromatography with programmed wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of tryptophan and kynurenine in serum by HPLC with UV and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing L-Kynurenine Sulfate to Elevate Brain Kynurenic Acid Levels
Introduction
Kynurenic acid (KYNA) is a crucial neuromodulatory metabolite produced during the degradation of the essential amino acid L-tryptophan via the kynurenine pathway.[1] Within the central nervous system, KYNA is synthesized primarily in astrocytes and acts as an antagonist at the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors and at α7 nicotinic acetylcholine receptors (α7nAChRs).[2][3] Due to its ability to modulate glutamatergic and cholinergic neurotransmission, manipulating brain KYNA levels is a significant area of interest in neuroscience research, particularly for studying cognitive processes and the pathophysiology of neuropsychiatric and neurodegenerative disorders.[4][5]
A key challenge in studying KYNA's central effects is its poor ability to cross the blood-brain barrier (BBB).[1][6] However, its direct precursor, L-kynurenine (L-KYN), is actively transported across the BBB by the large neutral amino acid transporter (LAT1).[1][3][6] Once in the brain, L-KYN is converted into KYNA by kynurenine aminotransferases (KATs).[1][7] Therefore, systemic administration of L-kynurenine sulfate serves as a reliable and effective non-invasive method to increase the endogenous production of KYNA specifically within the brain.[4][8]
These application notes provide detailed protocols for the in vivo administration of L-kynurenine sulfate in rodent models and the subsequent quantification of KYNA in brain tissue, along with expected outcomes based on published research.
The Kynurenine Pathway and Blood-Brain Barrier Transport
The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[9] Peripherally administered L-kynurenine crosses the blood-brain barrier, where it becomes a substrate for brain-resident enzymes. Within the brain, astrocytes preferentially convert L-kynurenine into the neuroprotective metabolite KYNA, while microglia tend to metabolize it towards the neurotoxic branch, producing quinolinic acid.[1][6] This spatial segregation of the pathway is critical for understanding the effects of precursor loading.
Figure 1: Kynurenine Pathway and Blood-Brain Barrier Transport.
Application Note 1: In Vivo Administration of L-Kynurenine Sulfate
This protocol details the preparation and administration of L-kynurenine sulfate to rodents to transiently elevate brain KYNA levels.
Experimental Workflow
References
- 1. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing brain kynurenic acid synthesis precludes kynurenine-induced sleep disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 6. researchgate.net [researchgate.net]
- 7. The Kynurenine Pathway in the Acute and Chronic Phases of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-performance Liquid Chromatography Measurement of Kynurenine and Kynurenic Acid: Relating Biochemistry to Cognition and Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Searching for Peripheral Biomarkers in Neurodegenerative Diseases: The Tryptophan-Kynurenine Metabolic Pathway [mdpi.com]
Kynurenine Sulfate: A Pharmacological Tool for Investigating Neurodegeneration
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway (KP), the primary metabolic route of tryptophan degradation, is increasingly implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2] This pathway generates a series of neuroactive metabolites, some of which are neuroprotective, while others are neurotoxic. The balance between these opposing metabolites is crucial for neuronal health, and a shift towards neurotoxic compounds is often observed in neurodegenerative conditions.[2][3]
Kynurenine sulfate, a salt of the central KP metabolite kynurenine, serves as a valuable pharmacological tool to experimentally manipulate this pathway. By administering this compound, researchers can elevate the levels of downstream kynurenine metabolites in both in vitro and in vivo models, thereby mimicking the metabolic dysregulation seen in neurodegenerative diseases and enabling the study of their pathological consequences. This document provides detailed application notes and experimental protocols for the use of this compound in neurodegeneration research.
Mechanism of Action
Kynurenine itself is not directly neurotoxic but serves as a precursor to both neurotoxic and neuroprotective molecules.[4][5] The metabolic fate of kynurenine is determined by the activity of two key enzymes: kynurenine aminotransferase (KAT), which converts kynurenine to the neuroprotective kynurenic acid (KYNA), and kynurenine-3-monooxygenase (KMO), which directs the pathway towards the production of the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[4][5][6]
The neurotoxic effects observed upon administration of this compound are primarily attributed to the actions of 3-HK and QUIN:
-
3-Hydroxykynurenine (3-HK): This metabolite is a potent generator of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately apoptotic neuronal cell death.[7][8][9]
-
Quinolinic Acid (QUIN): As an agonist of the N-methyl-D-aspartate (NMDA) receptor, QUIN induces excitotoxicity through excessive calcium influx, leading to a cascade of detrimental events including nitric oxide synthase (nNOS) activation, further ROS production, and activation of caspases, culminating in neuronal apoptosis.[1][10][11]
By increasing the substrate availability for KMO, administration of this compound can lead to an overproduction of these neurotoxic metabolites, thereby providing a model to study the mechanisms of neurodegeneration and to evaluate potential neuroprotective therapies.
Data Presentation
The following tables summarize quantitative data on the effects of kynurenine and its metabolites from various studies.
Table 1: In Vitro Neurotoxicity of Kynurenine Pathway Metabolites
| Compound | Cell Line | Concentration | Effect | Reference |
| 3-Hydroxykynurenine (3-HK) | SH-SY5Y Neuroblastoma | 400 µM | Decreased cell viability | [12] |
| 3-Hydroxykynurenine (3-HK) | Primary Striatal Neurons | High µM concentrations | Apoptosis | [2][9] |
| Quinolinic Acid (QUIN) | Human Astrocytes | 500 nM | 10% apoptosis after 24h | [11] |
| Quinolinic Acid (QUIN) | Human Astrocytes | 1200 nM | 14% apoptosis after 24h | [11] |
| L-Kynurenine | Human NK Cells | Dose-dependent | Growth inhibition and apoptosis | [13] |
Table 2: In Vivo Effects of L-Kynurenine Administration on Brain Metabolite Levels in Rats
| Treatment | Brain Region | Fold Increase in Kynurenine | Fold Increase in Kynurenic Acid | Reference |
| L-Kynurenine (100 mg/day) | Forebrain (PD2) | - | ~3-fold | [11] |
| L-Kynurenine (100 mg/day) | Prefrontal Cortex (PD21) | - | ~2.5-fold | [11] |
| L-Kynurenine | Cerebellum | 6.2-fold | 3.3-fold | [14] |
| L-Kynurenine | Brainstem | 2.3-fold | 3.7-fold | [14] |
| L-Kynurenine | Hypothalamus | 2.5-fold | 3.8-fold | [14] |
| L-Kynurenine | Hippocampus | 5.2-fold | 5.0-fold | [14] |
| L-Kynurenine | Cortex | 4.1-fold | 7.0-fold | [14] |
Experimental Protocols
In Vitro Neurodegeneration Model Using Differentiated SH-SY5Y Cells
This protocol describes how to induce neurotoxicity by exposing differentiated SH-SY5Y human neuroblastoma cells to this compound.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard growth medium at 37°C and 5% CO2.[14][15]
-
To induce differentiation, seed cells at a low density (e.g., 1 x 10^4 cells/well in a 96-well plate).
-
After 24 hours, replace the growth medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM retinoic acid.[6]
-
Continue differentiation for 5-7 days, changing the medium every 2-3 days. For a more mature neuronal phenotype, BDNF (50 ng/mL) can be added for the final 2-3 days of differentiation.[6]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Prepare serial dilutions of this compound in the differentiation medium to achieve the desired final concentrations (e.g., ranging from 10 µM to 1 mM).
-
Carefully remove the old medium from the differentiated SH-SY5Y cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
-
Assessment of Neurotoxicity (MTT Assay):
-
After the incubation period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
In Vivo Neurodegeneration Model via Stereotaxic Injection
This protocol describes the induction of localized neurodegeneration in the mouse brain by stereotaxic injection of a neurotoxic kynurenine pathway metabolite, such as quinolinic acid, or this compound to study its local metabolic conversion and subsequent neurotoxicity.
Materials:
-
Adult male C57BL/6 mice (8-12 weeks old)
-
This compound or Quinolinic acid
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Hamilton syringe with a fine-gauge needle
-
Surgical tools (scalpel, forceps, drill)
-
Suturing material
-
Heating pad
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen.[16]
-
Place the animal in the stereotaxic frame and ensure the head is firmly secured.[16]
-
Apply eye ointment to prevent corneal drying. Maintain the animal's body temperature using a heating pad.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
-
Stereotaxic Injection:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region (e.g., striatum or hippocampus) from a mouse brain atlas.
-
Drill a small burr hole in the skull over the target injection site.
-
Prepare the injection solution of this compound or quinolinic acid at the desired concentration in sterile saline or aCSF.
-
Lower the injection needle to the predetermined depth.
-
Infuse the solution at a slow rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage.[17] The total volume is typically 0.5-1.0 µL.
-
After the injection, leave the needle in place for 5-10 minutes to prevent backflow upon withdrawal.[17]
-
Slowly retract the needle.
-
-
Post-operative Care and Analysis:
-
Suture the scalp incision.
-
Allow the animal to recover on a heating pad until ambulatory.
-
Administer post-operative analgesics as required.
-
Monitor the animal's health and behavior for the desired experimental period (e.g., 7-14 days).
-
At the end of the experiment, euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Collect the brain tissue for histological analysis (e.g., Nissl staining for neuronal loss, immunohistochemistry for markers of apoptosis like cleaved caspase-3, or neuroinflammation).
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in kynurenine-mediated neurodegeneration.
Caption: The Kynurenine Pathway and its role in neurodegeneration.
Caption: Quinolinic acid-induced excitotoxicity signaling pathway.
Caption: 3-Hydroxykynurenine-induced oxidative stress pathway.
Caption: Experimental workflows for studying kynurenine-induced neurodegeneration.
References
- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal apoptosis induced by pharmacological concentrations of 3-hydroxykynurenine: characterization and protection by dantrolene and Bcl-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolinic acid induces disrupts cytoskeletal homeostasis in striatal neurons. Protective role of astrocyte-neuron interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 7. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 11. Quinolinic acid selectively induces apoptosis of human astrocytes: potential role in AIDS dementia complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. L-kynurenine-induced apoptosis in human NK cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SH-SY5Y culturing [protocols.io]
- 15. accegen.com [accegen.com]
- 16. Research on an in vitro cell system for testing the neurotoxicity of kynurenine pathway metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kynurenine/Aryl Hydrocarbon Receptor Modulates Mitochondria-Mediated Oxidative Stress and Neuronal Apoptosis in Experimental Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of Kynurenine Sulfate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenine sulfate, a salt of the L-tryptophan metabolite L-kynurenine, is a pivotal molecule in the kynurenine pathway. This pathway is the primary route for tryptophan catabolism, producing several bioactive metabolites that are implicated in a wide array of physiological and pathological processes, including immune regulation, neurotransmission, and cancer progression.[1][2][3] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of kynurenine. Kynurenine and its derivatives have been shown to induce apoptosis in T cells and natural killer (NK) cells, inhibit the proliferation of various cancer cell lines, and modulate cellular metabolism.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, intended to guide researchers in their investigation of its biological effects.
Data Presentation
The following tables summarize quantitative data from various in vitro studies on L-kynurenine. These values can serve as a starting point for experimental design.
Table 1: Effective Concentrations of L-Kynurenine in Various Cell Lines
| Cell Line | Cell Type | Effect | Concentration | Incubation Time | Reference |
| BMSC-derived osteoblasts | Murine Bone Marrow Stromal Cells | Suppression of oxidative phosphorylation | 100 µM | 7 days | [7] |
| CD4+ T cells | Human and Murine T-lymphocytes | Inhibition of proliferation, induction of apoptosis | 1 mM | Not Specified | [4] |
| NK92 MI | Human Natural Killer cells | Growth inhibition and apoptosis | Dose-dependent | Not Specified | [6] |
| sEnd-2 | Murine Endothelioma cells | Antiproliferative effect | IC50: 9.17 mM | 24, 48, 72 h | [5] |
| B16 F10 | Murine Melanoma cells | Cytotoxicity | IC50: 1.74 mM | 48 h | [8] |
| HT-29, LS-180, Caco-2 | Human Colon Cancer cells | Antiproliferative action | >10 µM | Not Specified | [9] |
Table 2: Summary of In Vitro Effects of L-Kynurenine
| Biological Process | Cell Type(s) | Observed Effect | Key Findings | Reference |
| Cell Metabolism | Osteoblasts, T cells | Altered energy metabolism | Suppressed mitochondrial respiration in osteoblasts; induced fatty acid β-oxidation in T cells.[4][7] | [4][7] |
| Apoptosis | T cells, NK cells, Endothelioma cells, Melanoma cells | Induction of programmed cell death | Mediated by reactive oxygen species (ROS) in NK cells; associated with caspase-8 activation and cytochrome c release in T cells.[6][10][11] | [4][5][6][10][11][12] |
| Cell Proliferation | Endothelioma cells, Melanoma cells, Colon cancer cells | Inhibition of cell growth | Demonstrated antiproliferative effects across various cancer cell lines.[5][9][13] | [5][9][13] |
| Immune Modulation | T cells | Immunosuppression | Can impair T cell function through the aryl hydrocarbon receptor (AhR).[4] | [4] |
Signaling Pathways
Kynurenine exerts its effects through various signaling pathways. Below are diagrams illustrating key mechanisms.
Figure 1: Overview of the Kynurenine Pathway of Tryptophan Metabolism.
Figure 2: ROS-mediated apoptosis induced by L-Kynurenine in NK cells.
Figure 3: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by L-Kynurenine.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent : L-Kynurenine sulfate salt (e.g., Sigma-Aldrich #K3750).
-
Solvent : Dissolve the powder in sterile phosphate-buffered saline (PBS) or water.[7] For some cell culture experiments, dissolving in a small amount of DMSO (e.g., ≤0.1% v/v) can be considered, although PBS or water is preferable to avoid solvent effects.[8]
-
Concentration : Prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Sterilization : Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage : Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cell Viability/Cytotoxicity Assay (Crystal Violet Staining)
This protocol is adapted from methods used to assess the cytotoxic effects of kynurenine metabolites on cancer cell lines.[8][13]
Figure 4: Workflow for a Crystal Violet Cell Viability Assay.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
1% Glutaraldehyde solution
-
0.1% Crystal Violet solution
-
Phosphate-Buffered Saline (PBS)
-
Solubilization buffer (e.g., Sorenson's buffer)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, gently wash the cells with PBS.
-
Fix the cells by adding 1% glutaraldehyde and incubating for 30 minutes.[8]
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with 0.1% Crystal Violet solution for 30 minutes at room temperature.[8]
-
Wash the plates thoroughly with water to remove excess stain and allow them to dry.
-
Solubilize the bound dye with an appropriate solvent.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is based on studies investigating kynurenine-induced apoptosis.[11][12]
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Analysis of Cellular Respiration (Seahorse XF Assay)
This protocol is based on the methodology used to assess the effect of kynurenine on osteoblast bioenergetics.[7]
Materials:
-
Seahorse XF Cell Culture Microplates
-
Complete cell culture medium
-
This compound
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at the optimal density.
-
Culture the cells, treating with 100 µM this compound in the culture medium. Change the medium every 3 days.[7]
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Run the Seahorse XF Cell Mito Stress Test assay to measure the Oxygen Consumption Rate (OCR).
-
Analyze the data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conclusion
This compound is a versatile tool for in vitro research, with demonstrated effects on cell viability, apoptosis, and metabolism across a range of cell types. The protocols and data provided herein offer a comprehensive guide for researchers investigating the cellular and molecular impacts of this important tryptophan metabolite. Careful experimental design, including appropriate concentration ranges and time points, is crucial for obtaining robust and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An exploratory study on the effect of kynurenine metabolites on sEnd-2 endothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-kynurenine-induced apoptosis in human NK cells is mediated by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kynurenine suppresses osteoblastic cell energetics in vitro and osteoblast numbers in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. mdpi.com [mdpi.com]
- 10. T cell apoptosis by kynurenines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro effects of l-kynurenine and quinolinic acid on adhesion, migration and apoptosis in B16 F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-kynurenine and quinolinic acid inhibited markers of cell survival in B16 F10 melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vitro investigation of l-kynurenine, quinolinic acid, and kynurenic acid on B16 F10 melanoma cell cytotoxicity and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Experimental Cognitive Deficits in Rodents using L-Kynurenine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-kynurenine is a key metabolite of the essential amino acid tryptophan, and its metabolic pathway, the kynurenine pathway, is increasingly recognized for its significant role in regulating brain function and behavior.[1] Administration of L-kynurenine sulfate serves as a valuable in vivo tool to transiently elevate brain levels of its neuroactive metabolite, kynurenic acid (KYNA). KYNA is an endogenous antagonist of N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine receptors (α7nAChRs), both of which are critical for synaptic plasticity and cognitive processes.[2][3] By increasing brain KYNA concentrations, L-kynurenine sulfate administration can effectively induce cognitive deficits in rodent models, providing a platform to investigate the neurobiological basis of cognitive impairment and to screen potential therapeutic agents.
These application notes provide detailed protocols for the preparation and administration of L-kynurenine sulfate to induce cognitive deficits in rodents, along with methods for assessing these deficits using common behavioral paradigms.
Mechanism of Action: The Kynurenine Pathway
The systemic administration of L-kynurenine sulfate leads to an increase in circulating L-kynurenine, which readily crosses the blood-brain barrier.[1][4] Within the brain, L-kynurenine is primarily metabolized by astrocytes into KYNA.[3] Elevated levels of KYNA antagonize NMDA and α7nACh receptors, leading to disruptions in glutamatergic and cholinergic neurotransmission, which are fundamental to learning and memory.[3][5] This induced state of cognitive impairment mimics aspects of various neuropsychiatric and neurodegenerative disorders where kynurenine pathway dysregulation is implicated, such as schizophrenia and Alzheimer's disease.[5][6][7]
References
- 1. The kynurenine pathway as a therapeutic target in cognitive and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRE- AND POSTNATAL EXPOSURE TO KYNURENINE CAUSES COGNITIVE DEFICITS IN ADULTHOOD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine pathway and cognitive impairments in schizophrenia: Pharmacogenetics of galantamine and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kynurenine metabolism in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Effects of Kynurenine Pathway on Cognitive Functions in Patients with Schizophrenia - ProQuest [proquest.com]
- 7. Kynurenine pathway dysregulation in cognitive impairment and dementia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Kynurenine Sulfate Stability in Blood Samples
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of kynurenine sulfate in blood samples. Adherence to proper sample handling and storage protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended blood matrix for this compound analysis?
A1: Serum and plasma are the preferred matrices for quantifying kynurenine pathway metabolites like this compound.[1][2][3] Studies have demonstrated that concentrations of these metabolites are higher in serum and plasma compared to whole blood.[1][2][3]
Q2: How quickly do I need to process my blood samples after collection?
A2: It is crucial to process blood samples immediately after collection to ensure the stability of this compound.[1][2] Delays in processing, such as storing whole blood at 4°C for 24 hours, can lead to a decline in the concentration of kynurenine pathway metabolites.[1][2][3]
Q3: What is the optimal temperature for long-term storage of plasma and serum samples?
A3: For long-term storage, it is recommended to keep plasma and serum samples at -80°C.[4][5] This temperature helps to minimize degradation and maintain the integrity of the analytes over extended periods.
Q4: How many times can I freeze and thaw my samples?
A4: Most kynurenine pathway metabolites, including kynurenine, have been shown to be stable for up to four freeze-thaw cycles.[6] However, to minimize any potential degradation, it is best practice to aliquot samples into single-use vials before freezing.
Q5: What is the most reliable analytical method for quantifying this compound?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and specific method for the simultaneous measurement of multiple kynurenine pathway metabolites.[4][7][8][9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected this compound concentrations | Delayed processing of whole blood samples. | Process blood to obtain serum or plasma immediately after collection.[1][2] |
| Improper short-term storage of whole blood. | If immediate processing is not possible, store whole blood at 4°C for no longer than a few hours. Avoid 24-hour storage at 4°C.[1][2][3] | |
| Degradation due to improper long-term storage. | Ensure samples are consistently stored at -80°C for long-term preservation.[4][5] | |
| High variability between replicate samples | Multiple freeze-thaw cycles. | Aliquot samples into single-use tubes after the initial processing to avoid repeated freezing and thawing.[6] |
| Inconsistent sample collection and processing times. | Standardize the time between blood collection, centrifugation, and freezing across all samples in the study. | |
| Interference or poor signal in analytical assay | Suboptimal analytical method. | Utilize a validated LC-MS/MS method for the quantification of kynurenine pathway metabolites to ensure high sensitivity and selectivity.[4][7][8][9][10][11] |
| Matrix effects from the biological sample. | Optimize the sample preparation method, including protein precipitation and extraction steps, to minimize matrix interference.[7][9][12] |
Stability of Kynurenine in Blood Samples
The following table summarizes the stability of kynurenine under various storage conditions based on available literature. While specific data for this compound is limited, the stability is expected to be comparable to kynurenine.
| Condition | Matrix | Duration | Stability | Recommendation |
| Room Temperature | Whole Blood | > 2-4 hours | Unstable | Process immediately. |
| Room Temperature | Plasma/Serum | Up to 4 hours | Stable | Process for long-term storage or analyze within this timeframe.[6] |
| Refrigerated (4°C) | Whole Blood | 24 hours | Degradation observed | Avoid storing whole blood at 4°C for extended periods before processing.[1][2][3] |
| Refrigerated (4°C) | Plasma/Serum | Short-term | Generally stable | Suitable for short-term storage before analysis. |
| Frozen (-20°C) | Plasma/Serum | Up to 3 months | Generally stable | Acceptable for intermediate-term storage.[13][14] |
| Frozen (-80°C) | Plasma/Serum | Long-term | Stable | Recommended for all long-term storage. [4][5] |
| Freeze-Thaw Cycles | Plasma/Serum | Up to 4 cycles | Stable | Aliquot samples to minimize cycles.[6] |
Experimental Protocols
Detailed Protocol for Blood Sample Collection and Processing for this compound Analysis
This protocol outlines the steps for collecting and processing blood to obtain serum or plasma suitable for this compound analysis.
Materials:
-
Vacutainer tubes for serum (red top or tiger-top) or plasma (e.g., EDTA or sodium-heparin tubes)
-
Centrifuge with refrigeration capabilities
-
Pipettes and sterile pipette tips
-
Cryogenic vials for aliquoting
-
-80°C freezer
Procedure:
-
Blood Collection:
-
Collect venous blood into the appropriate vacutainer tubes using standard phlebotomy procedures.
-
For plasma, gently invert the collection tube 8-10 times to ensure proper mixing with the anticoagulant.
-
For serum, allow the blood to clot at room temperature for at least 30 minutes, but no longer than 2 hours.[15]
-
-
Centrifugation:
-
Centrifuge the blood samples at 1000-2000 x g for 15 minutes at 4°C.[15]
-
-
Aliquoting:
-
Carefully aspirate the supernatant (plasma or serum) without disturbing the cell pellet or clot.
-
Transfer the plasma or serum to pre-labeled cryogenic vials.
-
It is highly recommended to create multiple aliquots to avoid freeze-thaw cycles.
-
-
Storage:
-
Immediately store the aliquots at -80°C until analysis.
-
Detailed Protocol for LC-MS/MS Quantification of this compound in Plasma
This protocol provides a general workflow for the quantification of this compound using LC-MS/MS. Specific parameters will need to be optimized based on the instrumentation used.
Materials:
-
Plasma samples, calibrators, and quality control samples
-
Internal standard (e.g., deuterated kynurenine)
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile with 0.1% formic acid)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column or equivalent
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibrators, and quality controls on ice.
-
To 100 µL of each sample, add a known concentration of the internal standard.
-
Add 400 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but recommended for increased sensitivity):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient elution on a reversed-phase column.
-
Detect and quantify kynurenine and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Develop a calibration curve using the calibrator samples to quantify the concentration of this compound in the unknown samples.
-
Visualizations
Caption: Simplified Kynurenine Pathway.
Caption: this compound Analysis Workflow.
References
- 1. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple LC-MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thno.org [thno.org]
Optimal processing conditions for blood samples to measure kynurenine
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the optimal processing conditions for blood samples to ensure accurate and reproducible measurement of kynurenine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the best blood matrix for kynurenine measurement?
A1: Serum and plasma are the preferred matrices for measuring kynurenine and its metabolites.[1][2][3] Studies have shown that concentrations of kynurenine pathway metabolites are higher in serum and plasma compared to whole blood.[1] Some research indicates that serum may yield slightly higher concentrations of some metabolites compared to plasma, which could be related to the anticoagulant used for plasma collection.[1]
Q2: Which anticoagulant should I use for plasma collection?
A2: EDTA is a commonly used and acceptable anticoagulant for collecting plasma for kynurenine analysis.[1][4] However, it is important to be consistent with the choice of anticoagulant throughout a study, as different anticoagulants could potentially influence the results.[5]
Q3: How soon after collection should I process my blood samples?
A3: It is critical to process blood samples as soon as possible after collection.[1][2][3] Delays in processing can lead to a significant decrease in the concentration of kynurenine and other metabolites.[1] For optimal results, whole blood should be centrifuged to separate serum or plasma immediately after collection.[1][2]
Q4: What are the optimal storage conditions for my samples?
A4: For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable, although immediate processing is ideal.[1] For long-term storage, freezing samples at -80°C is the recommended method.[1][4] Kynurenine is generally stable in serum and EDTA plasma when stored long-term at -80°C.[4]
Q5: How many freeze-thaw cycles can my samples withstand?
A5: While some studies suggest that multiple freeze-thaw cycles have a minimal impact on the stability of many kynurenine pathway metabolites, it is best practice to minimize the number of freeze-thaw cycles.[1] Aliquoting samples into smaller volumes before freezing can help to avoid repeated thawing of the entire sample.
Q6: What is the recommended analytical method for measuring kynurenine?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely recommended method for the sensitive and specific quantification of kynurenine and its metabolites.[6][7][8][9][10] This method offers high accuracy and the ability to measure multiple metabolites simultaneously.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in results between samples | Inconsistent sample processing time. | Standardize the time between blood collection and centrifugation. Process all samples as quickly as possible.[1][11] |
| Different anticoagulants used. | Use the same anticoagulant for all plasma samples within a study. | |
| Variable storage conditions. | Ensure all samples are stored at a consistent temperature, preferably -80°C for long-term storage.[4] | |
| Lower than expected kynurenine concentrations | Degradation of metabolites due to delayed processing. | Process blood to serum or plasma immediately after collection. Storing whole blood, even at 4°C, can lead to a decline in kynurenine levels.[1][3] |
| Improper long-term storage. | Store samples in a properly maintained -80°C freezer and avoid temperature fluctuations. | |
| Poor reproducibility of results | Matrix effects in the analytical method. | Utilize stable isotope-labeled internal standards for each analyte to correct for matrix effects during LC-MS/MS analysis.[11] |
| Inconsistent sample collection (e.g., fasting vs. non-fasting). | Standardize the collection protocol, including the fasting state of the subjects, if relevant to the study design. |
Data Presentation: Impact of Sample Processing
Table 1: Effect of Blood Matrix on Kynurenine Concentration
| Blood Matrix | Relative Kynurenine Concentration | Reference |
| Serum | Higher | [1][3] |
| Plasma (EDTA) | Higher | [1][3] |
| Whole Blood | Lower | [1][3] |
Table 2: Effect of Processing Time on Kynurenine Concentration
| Processing Time of Whole Blood at 4°C | Change in Kynurenine Concentration | Reference |
| Immediate Processing | Optimal | [1][2][3] |
| After 24 hours | Decline | [1][2][3] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
-
Collection: Collect whole blood into vacuum tubes containing K2-EDTA as the anticoagulant.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing of blood with the anticoagulant.
-
Centrifugation: Within 1 hour of collection, centrifuge the blood sample at 1,200-1,500 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Transfer the plasma into pre-labeled cryovials and immediately store at -80°C until analysis.
Protocol 2: Blood Collection and Serum Preparation
-
Collection: Collect whole blood into serum separator tubes (SST).
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifugation: Centrifuge the tubes at 1,200-1,500 x g for 15 minutes at room temperature.
-
Aliquoting: Carefully collect the serum and transfer it into pre-labeled cryovials.
-
Storage: Immediately store the serum aliquots at -80°C until analysis.
Visualizations
Kynurenine Pathway
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Workflow for Sample Processing
Caption: Recommended Blood Sample Processing Workflow.
References
- 1. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: High-Dose L-Kynurenine Sulfate in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving high-dose L-Kynurenine sulfate in mice. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering high-dose L-Kynurenine sulfate to mice.
Table 1: Behavioral Effects of a Single High-Dose L-Kynurenine Sulfate Administration
| Parameter | Control Group (Vehicle) | L-Kynurenine Sulfate Group (300 mg/kg, i.p.) | Percentage Change | Reference |
| Open Field Test | [1] | |||
| Resting Time (%) | Lower (specific value not provided) | Significantly elevated | Increased | [1] |
| Average Speed (cm/s) | Lower (specific value not provided) | Significantly accelerated | Increased | [1] |
| Maximal Speed (cm/s) | Lower (specific value not provided) | Significantly elevated | Increased | [1] |
| Time in Center Zone | Higher (specific value not provided) | Significantly decreased | Decreased (Anxiety-like behavior) | [1] |
| Object Recognition Test | [1] | |||
| Recognition Memory | Intact | Abolished | Impaired | [1] |
| Cellular Activity | [1] | |||
| c-Fos Positive Cells (Hippocampal CA1) | Higher | Significantly decreased | Decreased | [1] |
| c-Fos Positive Cells (Dorsal Striatum) | Higher | Significantly decreased | Decreased | [1] |
Table 2: Metabolic Effects of Chronic L-Kynurenine Supplementation in Diet
| Parameter | Control Diet | L-Kynurenine Supplemented Diet (~16.7 mg/kg/day) | Outcome | Reference |
| Body Mass Gain | Baseline | 15% greater than control | Increased | [2] |
| Liver Status | Normal | Fatty liver (hepatic steatosis) | Adverse | [2] |
| Plasma Glucose | Normal | Hyperglycemia | Adverse | [2] |
| Plasma Insulin | Normal | Decreased | Adverse | [2] |
II. Experimental Protocols
1. Single High-Dose Intraperitoneal Administration for Behavioral Studies
-
Objective: To assess the acute behavioral and neuronal activity changes following a high dose of L-Kynurenine sulfate.
-
Animal Model: C57Bl/6j mice.[1]
-
Reagents:
-
L-Kynurenine sulfate (Sigma-Aldrich)
-
5% NaOH
-
0.2 M Phosphate Buffer (PB), pH 7.4
-
-
Procedure:
-
Prepare the L-Kynurenine sulfate solution by dissolving it in 5% NaOH and 0.2 M phosphate buffer to a final concentration that allows for the administration of 300 mg/kg body weight in a reasonable injection volume.[1]
-
Divide mice into two groups: a treatment group receiving L-Kynurenine sulfate and a control group receiving the vehicle (0.2 M PB).[1]
-
Administer a single intraperitoneal (i.p.) injection of 300 mg/kg L-Kynurenine sulfate to the treatment group.[1]
-
Administer an equivalent volume of the vehicle to the control group.[1]
-
Conduct behavioral tasks (e.g., Open Field Test, Object Recognition Test) 2 hours post-injection.[1]
-
For histological experiments (e.g., c-Fos immunohistochemistry), perform tissue collection 3 hours post-injection.[1]
-
2. Chronic Dietary Administration for Metabolic Studies
-
Objective: To evaluate the long-term metabolic consequences of elevated L-Kynurenine levels.
-
Animal Model: Male B6 mice.[2]
-
Diets:
-
Control Diet (low-fat)
-
Control Diet supplemented with L-Kynurenine to provide approximately 16.7 mg/kg body mass per day.[2]
-
-
Procedure:
-
Begin feeding the respective diets to weanling mice.[2]
-
Provide the diets ad libitum for 20 weeks.[2]
-
Monitor and record the body mass of each mouse weekly.[2]
-
At the end of the 20-week period, perform metabolic assessments such as a glucose tolerance test.[2]
-
Collect blood for plasma analysis (e.g., glucose, insulin).[2]
-
Harvest organs, such as the liver, for histological examination (e.g., H&E staining for steatosis).[2]
-
III. Troubleshooting Guides & FAQs
This section addresses specific issues researchers might encounter during their experiments with high-dose L-Kynurenine sulfate.
Question: My mice are exhibiting increased anxiety-like behavior (e.g., thigmotaxis in the open field test) after a high-dose L-Kynurenine sulfate injection. Is this an expected side effect?
Answer: Yes, this is a documented side effect. A single high dose of 300 mg/kg L-Kynurenine sulfate has been shown to increase anxiety-like behavior in mice, as evidenced by a significant decrease in the time spent in the center of an open field arena.[1] This is thought to be related to the downstream effects of elevated kynurenic acid (KYNA), a metabolite of L-Kynurenine, on synaptic transmission.[1]
Question: I observed memory impairment in my mice following L-Kynurenine sulfate administration. Is this a known toxic effect?
Answer: Yes, high-dose L-Kynurenine sulfate can disrupt memory formation. One study demonstrated that a 300 mg/kg dose abolished object recognition memory in mice.[1] This cognitive deficit may be linked to the observed decrease in neuronal activity (c-Fos expression) in brain regions crucial for memory, such as the hippocampus.[1]
Question: My long-term study using L-Kynurenine in the diet is showing unexpected weight gain and signs of metabolic syndrome in the treatment group. Is this a plausible outcome?
Answer: Yes, chronic dietary supplementation with L-Kynurenine has been shown to cause significant body mass gain, liver steatosis (fatty liver), and hyperglycemia with decreased plasma insulin levels in mice.[2] These effects are believed to be mediated through the activation of the aryl hydrocarbon receptor (AHR) by kynurenine.[2]
Question: What is the expected locomotor response to a high dose of L-Kynurenine sulfate?
Answer: While the total distance moved in an open field test may not be significantly different from control animals, the pattern of movement is altered. Mice treated with 300 mg/kg L-Kynurenine sulfate exhibit an increased movement velocity and an elevated amount of resting time.[1]
Question: Are there any known direct organ toxicities at high doses of L-Kynurenine sulfate?
Answer: While a specific LD50 is not well-documented in the provided literature, chronic administration has been linked to liver steatosis.[2] The neurotoxic effects are primarily mediated by its downstream metabolites within the kynurenine pathway.[1]
Question: How does L-Kynurenine exert its neurotoxic or neuroprotective effects?
Answer: L-Kynurenine is a precursor to several neuroactive metabolites. Its conversion to kynurenic acid (KYNA) is generally considered neuroprotective, while its metabolism towards 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) is associated with neurotoxicity.[1] The balance between these pathways is crucial in determining the overall effect.
IV. Visualizations
Caption: The Kynurenine Pathway and its downstream signaling effects.
Caption: Experimental workflows for acute and chronic L-Kynurenine sulfate studies.
References
- 1. Frontiers | Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice [frontiersin.org]
- 2. Kynurenine-Induced Aryl Hydrocarbon Receptor Signaling in Mice Causes Body Mass Gain, Liver Steatosis, and Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Kynurenine Sulfate Administration in Cerebral Hypoperfusion Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of L-kynurenine sulfate to mitigate cerebral hypoperfusion events.
Frequently Asked Questions (FAQs)
Q1: What is the primary proposed mechanism for the neuroprotective effects of L-kynurenine sulfate in cerebral ischemia?
L-kynurenine is a precursor to kynurenic acid (KYNA).[1][2] Unlike KYNA, L-kynurenine readily crosses the blood-brain barrier.[1][2] In the brain, L-kynurenine is converted to KYNA, which is an antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site.[1] During ischemic events, excessive stimulation of NMDA receptors contributes to excitotoxic nerve cell death.[1] By elevating brain concentrations of KYNA, L-kynurenine administration is thought to provide neuroprotection by blocking this excitotoxicity.[1]
Q2: Are there conflicting findings on the effects of L-kynurenine sulfate administration in cerebral ischemia?
Yes, the effects of L-kynurenine administration in the context of cerebral ischemia are debated. Some studies report neuroprotection when L-kynurenine is administered before a hypoxic-ischemic event.[3] Conversely, other research suggests that post-ischemic administration of L-kynurenine sulfate can worsen acute neuronal damage after both permanent and transient middle cerebral artery occlusion (MCAO).[3][4]
Q3: Can L-kynurenine sulfate administration itself induce cerebral hypoperfusion?
There is evidence suggesting that high doses of L-kynurenine sulfate can induce transient cerebral hypoperfusion. In one study, a systemic high-dose (300 mg/kg, i.p.) of L-kynurenine sulfate in mice led to transient hypoperfusion events in the cerebral cortex.[5][6] This is a critical consideration for researchers, as it may represent a vascular side effect.[5]
Q4: What is the kynurenine pathway and its relevance to L-kynurenine administration?
The kynurenine pathway is the primary metabolic route for tryptophan.[7] L-kynurenine is a central metabolite in this pathway and can be metabolized into several neuroactive compounds, including the neuroprotective kynurenic acid (KYNA) and the potentially neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid.[3][8] The balance between these metabolites can be influenced by various factors, including the inflammatory state.[9]
Troubleshooting Guide
Problem: Inconsistent or unexpected results in neuroprotection studies.
-
Possible Cause 1: Timing of Administration. The timing of L-kynurenine sulfate administration relative to the ischemic insult is critical. Pre-treatment before ischemia has been shown to be neuroprotective, while post-ischemic treatment may exacerbate damage.[3][4]
-
Solution: Carefully control and document the timing of administration in your experimental protocol. If your model involves post-ischemic treatment, be aware of the potential for adverse effects.
-
-
Possible Cause 2: Dosage. High doses of L-kynurenine sulfate may induce hypoperfusion, confounding the results of neuroprotection studies.[5][6]
-
Solution: Conduct dose-response studies to identify a therapeutic window that provides neuroprotection without causing significant hemodynamic side effects. Consider monitoring cerebral blood flow during your experiments.
-
-
Possible Cause 3: Animal Model. The specific animal model of cerebral ischemia (e.g., permanent vs. transient MCAO, global vs. focal ischemia) can influence the outcome.
-
Solution: Clearly define and justify your choice of animal model. Be cautious when comparing results across different models.
-
Problem: Observed decrease in cerebral blood flow after L-kynurenine sulfate administration.
-
Possible Cause: L-kynurenine sulfate, particularly at high doses, has been shown to cause transient hypoperfusion events.[5][6]
-
Solution: If your experimental goals are sensitive to fluctuations in cerebral blood flow, consider using a lower dose of L-kynurenine sulfate. It is advisable to monitor mean arterial blood pressure and cerebral blood flow to characterize the hemodynamic effects of the administration in your specific model.
-
Quantitative Data Summary
Table 1: Effects of L-Kynurenine Sulfate on Infarct Size and Cell Loss in Animal Models of Cerebral Ischemia
| Animal Model | Administration Protocol | Outcome Measure | Results | Reference |
| Mice (Permanent Focal Cerebral Ischemia) | 30 mg/kg i.p. 15 min before ischemia | Infarct Surface Area | 10% decrease (P<0.05) | [1] |
| Mice (Permanent Focal Cerebral Ischemia) | 100 mg/kg i.p. 15 min before ischemia | Infarct Surface Area | 24-25% decrease (P<0.01) | [1] |
| Mice (Permanent Focal Cerebral Ischemia) | 300 mg/kg i.p. 15 min before ischemia | Infarct Surface Area | 24-25% decrease (P<0.01) | [1] |
| Gerbils (Global Cerebral Ischemia) | 300 mg/kg i.p. 2 h before ischemia | Pyramidal Cell Loss (CA1) | 40% decrease (P<0.01) | [1] |
Table 2: Hemodynamic Effects of High-Dose L-Kynurenine Sulfate Administration in Mice
| Parameter | Control Group (Vehicle) | L-Kynurenine Sulfate Group (300 mg/kg i.p.) | Reference |
| Mean Arterial Blood Pressure (MABP) | 69 ± 4 mmHg | 73 ± 6 mmHg | [5][6] |
| Cerebral Blood Flow (CBF) | Stable at 100 ± 5% | Transient hypoperfusion events of 22 ± 6% | [5][6] |
| Duration of Hypoperfusion Events | N/A | 7 ± 3 min | [5][6] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotection in a Mouse Model of Permanent Focal Cerebral Ischemia
-
Animal Model: Mice
-
Ischemia Induction: Electrocoagulation of the distal middle cerebral artery to induce permanent focal cerebral ischemia.
-
Drug Administration: L-kynurenine sulfate (30, 100, or 300 mg/kg) or vehicle administered intraperitoneally (i.p.) 15 minutes prior to the induction of ischemia.
-
Outcome Assessment: Measurement of the surface area of the brain infarction.
-
Reference: [1]
Protocol 2: Assessment of Hemodynamic Effects in Mice
-
Animal Model: C57Bl/6 male mice
-
Anesthesia: Isoflurane
-
Monitoring:
-
Mean Arterial Blood Pressure (MABP): Monitored in the femoral artery.
-
Cerebral Blood Flow (CBF): Assessed through the intact parietal bone using laser speckle contrast imaging.
-
-
Drug Administration: L-kynurenine sulfate (300 mg/kg) or vehicle administered intraperitoneally (i.p.).
-
Data Acquisition: Continuous monitoring of MABP and CBF for 2.5 hours following administration.
-
Reference: [5]
Visualizations
Caption: The Kynurenine Pathway in the Brain.
Caption: Experimental Workflow for Neuroprotection Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotection achieved in the ischaemic rat cortex with L-kynurenine sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kynurenine Pathway in the Acute and Chronic Phases of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-ischemic treatment with L-kynurenine sulfate exacerbates neuronal damage after transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic administration of l-kynurenine sulfate induces cerebral hypoperfusion transients in adult C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Frontiers | Systematic Review on the Involvement of the Kynurenine Pathway in Stroke: Pre-clinical and Clinical Evidence [frontiersin.org]
Technical Support Center: Measurement of Kynurenine Pathway Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the measurement of kynurenine pathway metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider when measuring kynurenine pathway metabolites?
A1: The most critical pre-analytical factors include the choice of biological matrix, sample collection and processing time, and storage conditions. Serum and plasma are the preferred matrices over whole blood for quantifying kynurenine pathway metabolites, as they show higher concentrations of these metabolites.[1][2][3] It is crucial to process blood samples immediately after collection because delays can lead to a decline in the concentration of several metabolites.[1][2][3][4] For long-term stability, samples should be stored at -80°C after initial processing.[4]
Q2: Which analytical method offers the best sensitivity and selectivity for kynurenine pathway metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the simultaneous and accurate measurement of multiple kynurenine pathway metabolites.[4][5][6][7] This method provides high sensitivity and specificity, which is crucial for distinguishing between structurally similar metabolites.[5][6] While other methods like HPLC with UV or fluorescence detection exist, they can be limited by interferences from other endogenous molecules and may require longer analysis times.[4][5]
Q3: Why is the accurate measurement of Quinolinic Acid (QUIN) particularly challenging?
A3: Quinolinic acid is a neurotoxic metabolite that is challenging to measure accurately due to its low physiological concentrations and the potential for analytical interference.[4] Achieving the necessary sensitivity and robustness in an assay is key. While LC-MS/MS is a powerful technique, gas chromatography-mass spectrometry (GC-MS) might offer lower detection limits for QUIN, although it necessitates a derivatization step.[4][8]
Q4: What are typical concentration ranges for key kynurenine pathway metabolites in human plasma and serum?
A4: The concentrations of kynurenine pathway metabolites can vary significantly. A meta-analysis reported the following grand mean concentrations: Tryptophan at 60.52 ± 15.38 μM in serum and 51.45 ± 10.47 μM in plasma, and Kynurenine at 1.96 ± 0.51 μM in serum and 1.82 ± 0.54 μM in plasma.[9] For more detailed ranges of various metabolites, please refer to the data tables below.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of kynurenine pathway metabolites.
| Problem | Possible Cause | Solution |
| High Variability or Poor Reproducibility in Results | Inconsistent sample handling and processing times. | Implement a standardized protocol for sample collection, processing, and storage. Process blood samples immediately after collection to minimize variability.[1][2][4] |
| Matrix effects from the biological sample. | Use matrix-matched calibration standards and internal standards to compensate for matrix-dependent signal suppression or enhancement.[8] Perform a thorough method validation including an assessment of matrix effects. | |
| Low Signal Intensity or Poor Sensitivity for Some Metabolites | Suboptimal sample preparation leading to metabolite loss. | Optimize the protein precipitation and extraction steps. Ensure the final solvent is compatible with the initial mobile phase to prevent peak distortion. |
| Inefficient ionization in the mass spectrometer. | Optimize MS parameters, including ion spray voltage, gas flows, and temperature.[10] Test both positive and negative ionization modes for each analyte. | |
| Poor Chromatographic Peak Shape (e.g., Tailing, Fronting, Broadening) | Incompatibility between the injection solvent and the mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase. |
| Column degradation or contamination. | Use a guard column and ensure proper sample cleanup. If peak shape degrades, try flushing or replacing the analytical column. | |
| Inaccurate Quantification | Lack of appropriate internal standards. | Use stable isotope-labeled internal standards for each analyte whenever possible to correct for variability in sample preparation and instrument response. |
| Non-linearity of the calibration curve. | Ensure the calibration range covers the expected concentration of the analytes in the samples. Use a weighted linear regression if appropriate. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Kynurenine Pathway Metabolites in Human Serum/Plasma
This protocol is a modified method for quantifying serum metabolite concentrations.[5]
-
Reagents and Materials:
-
Acetonitrile (ACN) with 0.1% (v/v) formic acid
-
Internal standard solution (e.g., donepezil at 100 ng/mL)
-
Reconstitution solution: Acetonitrile:water (25:75; v/v) with 0.1% formic acid
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 300 µL of serum or plasma sample, add 100 µL of the internal standard solution.
-
Add 1000 µL of ACN with 0.1% formic acid for protein precipitation.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 × g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas at 37°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solution.
-
Inject an appropriate volume (e.g., 30 µL) into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Method for the Analysis of Tryptophan and its Metabolites
This is an example of a validated LC-MS/MS method.[5]
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 HPLC column (e.g., Phenomenex, 50 mm × 4.6 mm)
-
Mobile Phase A: 100% HPLC grade water with 0.1% formic acid
-
Mobile Phase B: 100% acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0–0.1 min: 25% B
-
1–2 min: 50% B
-
2–4 min: 100% B
-
4–5 min: 25% B
-
-
Flow Rate: As appropriate for the column dimensions.
-
Column Temperature: As optimized for the separation.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Q1/Q3):
-
Tryptophan: 205.2 / 146.2
-
Kynurenic Acid: 190.2 / 144.0
-
Kynurenine: 209.1 / 94.1
-
3-Hydroxyanthranilic Acid: 154.0 / 136.0
-
3-Hydroxykynurenine: 225.1 / 110.0
-
Donepezil (Internal Standard): 380.2 / 91.1
-
-
Optimize other MS parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.
-
Quantitative Data
Table 1: Stability of Kynurenine Pathway Metabolites in Different Blood Matrices
This table summarizes the impact of sample matrix and processing time on the stability of key metabolites. Concentrations of several metabolites were observed to decline when whole blood was stored for 24 hours at 4°C before processing.[1][2][3]
| Metabolite | Preferred Matrix | Stability Note |
| Tryptophan (TRP) | Serum or Plasma | Stable if processed immediately. |
| Kynurenine (KYN) | Serum or Plasma | Concentrations decline with delayed processing.[3] |
| Kynurenic Acid (KYNA) | Serum or Plasma | Concentrations decline with delayed processing.[3] |
| 3-Hydroxykynurenine (3-HK) | Serum or Plasma | Concentrations decline with delayed processing.[3] |
| 3-Hydroxyanthranilic Acid (3-HAA) | Serum or Plasma | Concentrations decline with delayed processing.[3] |
Data synthesized from studies indicating higher metabolite concentrations in serum and plasma compared to whole blood and a decline in concentrations with delayed processing.[1][2][3]
Table 2: Linearity and Limits of Detection (LOD) for an LC-MS/MS Method
This table presents the performance characteristics of a validated LC-MS/MS method for several kynurenine pathway metabolites.[5]
| Metabolite | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) |
| Tryptophan | 48.8 – 25,000 | 48.8 | 15.5 |
| Kynurenic Acid | 0.98 – 500 | 1.96 | 0.90 |
| Kynurenine | 1.2 – 5000 | 2.4 | 1.0 |
| 3-Hydroxyanthranilic Acid | 1.2 – 5000 | 2.4 | 1.0 |
| 3-Hydroxykynurenine | 0.98 – 250 | 1.96 | 0.95 |
LLOQ: Lower Limit of Quantification
Visualizations
Kynurenine Signaling Pathway
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical sample preparation and analysis workflow.
Troubleshooting Logic for Poor Reproducibility
Caption: A logical approach to troubleshooting poor reproducibility.
References
- 1. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. feradical.utsa.edu [feradical.utsa.edu]
- 7. Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Kynurenine Sulfate: A Technical Support Center for Reproducible Behavioral Research
For Immediate Release
To enhance the consistency and reliability of behavioral experiments involving kynurenine sulfate, we are launching a comprehensive technical support center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), standardized experimental protocols, and curated quantitative data. By addressing common challenges and offering practical solutions, this initiative aims to improve the reproducibility of research in this critical area of neuroscience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during behavioral experiments with this compound, offering potential causes and actionable solutions to improve experimental reproducibility.
| Question | Answer |
| Why am I seeing high variability in locomotor activity in the open field test after this compound administration? | High variability can stem from several factors. 1. Inconsistent Drug Preparation: Ensure the this compound solution is freshly prepared and the pH is properly adjusted to a physiological range (around 7.4), as acidic solutions can cause irritation and alter behavior[1]. 2. Animal Handling: Stress from handling can significantly impact locomotor activity. Ensure all animals are habituated to the injection procedure and the testing environment[2][3]. 3. Circadian Rhythm: Time of day for injection and testing should be consistent across all animals, as the kynurenine pathway can be influenced by circadian rhythms. |
| My animals are showing no preference for the novel object in the Novel Object Recognition (NOR) test after this compound treatment. What could be the cause? | A lack of preference in the NOR test suggests a disruption in memory formation, which can be an expected effect of this compound[1]. However, if this is not the intended outcome or the results are inconsistent, consider the following: 1. Timing of Administration: The window between this compound administration and the training/testing phase is critical. A 2-hour pre-treatment has been shown to impair NOR memory[1]. Ensure this timing is precise. 2. Object Familiarity: The objects used must be sufficiently distinct and devoid of inherent preference. Pre-test all objects with a cohort of untreated animals to rule out any innate biases. 3. Insufficient Exploration: If the animals are not exploring both objects adequately during the familiarization phase, they will not form a memory. This could be due to anxiety-like behavior induced by the treatment. Analyze the total exploration time to confirm. |
| I'm observing significant weight loss or signs of distress in my animals after repeated this compound injections. What should I do? | This compound solutions, if not properly prepared, can be acidic and cause peritoneal irritation. 1. Check Solution pH: Ensure the final pH of your this compound solution is adjusted to 7.4. A common method is to dissolve it in a small amount of NaOH before diluting with a phosphate buffer[1]. 2. Injection Volume and Frequency: High volumes or frequent injections can cause discomfort. Consider reducing the injection volume or providing recovery days between injections. 3. Animal Health Monitoring: Regularly monitor the animals for signs of distress, including weight loss, ruffled fur, and hunched posture. If these signs persist, consult with your institution's veterinary staff. |
| How should I prepare and store my this compound solution to ensure its stability and consistency? | Kynurenine in solution can lose activity relatively quickly[1]. 1. Fresh Preparation: It is highly recommended to prepare the solution fresh for each experiment. 2. Storage: If short-term storage is necessary, store the solution protected from light. While some sources suggest storing resuspended product at 15-25°C for up to 6 months, stability at -20°C has not been determined[1]. For in vivo experiments, it is best practice to use freshly prepared solutions. 3. Dissolution: L-Kynurenine sulfate salt can be dissolved in phosphate-buffered saline (PBS)[4] or, for higher concentrations, initially in a small amount of 5% NaOH and then diluted with 0.2 M phosphate buffer to a final pH of 7.4[1]. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound in rodent models to facilitate experimental design and comparison.
Table 1: this compound Administration and Behavioral Outcomes in Mice
| Parameter | Dosage and Administration Route | Key Behavioral Finding | Mouse Strain | Reference |
| Locomotor Activity | 300 mg/kg, i.p. | No change in total distance moved, but altered movement patterns (increased velocity and resting time). | C57Bl/6j | [1] |
| Anxiety-like Behavior | 300 mg/kg, i.p. | Increased anxiety-like behavior (decreased time in the center of the open field). | C57Bl/6j | [1] |
| Object Recognition Memory | 300 mg/kg, i.p. | Abolished the formation of object recognition memory. | C57Bl/6j | [1] |
| Bone Formation | 10 mg/kg/day, i.p. for 4 weeks | Suppressed dynamic indices of bone formation. | C57BL/6 | [4] |
Table 2: this compound Solution Preparation
| Solvent/Vehicle | Concentration | pH Adjustment | Notes | Reference |
| Phosphate-Buffered Saline (PBS) | 10 mg/kg | Not specified | Suitable for lower concentrations. | [4] |
| 5% NaOH and 0.2 M Phosphate Buffer | 300 mg/kg | Adjusted to pH 7.4 | Recommended for higher concentrations to ensure physiological pH. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to improve standardization and reproducibility.
Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
L-Kynurenine sulfate salt
-
5% Sodium Hydroxide (NaOH) solution
-
0.2 M Phosphate Buffer (PB)
-
Sterile saline or PBS
-
pH meter
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Dissolving this compound:
-
For a high dose (e.g., 300 mg/kg), weigh the required amount of L-kynurenine sulfate.
-
Add a small volume of 5% NaOH to dissolve the powder.
-
Gradually add 0.2 M PB while monitoring the pH.
-
Adjust the final pH to 7.4[1].
-
For a low dose (e.g., 10 mg/kg), L-kynurenine sulfate can be directly dissolved in PBS[4].
-
-
Animal Handling and Injection:
-
Habituate the mice to handling and the injection procedure for several days before the experiment.
-
Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen.
-
The injection volume should be appropriate for the mouse's weight (typically 5-10 ml/kg).
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress immediately after the injection and at regular intervals.
-
Protocol 2: Open Field Test
Apparatus:
-
A square or circular arena with walls to prevent escape. The arena should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes) using an automated tracking system or by manual scoring.
-
-
Data Analysis:
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Cleaning:
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
-
Protocol 3: Novel Object Recognition (NOR) Test
Apparatus:
-
An open field arena.
-
Two sets of identical objects and one set of novel objects. Objects should be of similar size and material and should not have any inherent rewarding or aversive properties.
Procedure:
-
Habituation:
-
Habituate the mice to the empty open field arena for 5-10 minutes for 1-2 days before the test.
-
-
Familiarization Phase:
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
-
Retention Interval:
-
Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
-
Test Phase:
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploratory behavior for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the time spent exploring the novel object versus the familiar object.
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
-
-
Cleaning:
-
Clean the arena and objects with 70% ethanol between each animal.
-
Visualizations
The following diagrams illustrate key concepts related to this compound experiments.
Caption: Simplified Kynurenine Pathway highlighting key neuroactive metabolites.
References
- 1. Frontiers | Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice [frontiersin.org]
- 2. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kynurenine suppresses osteoblastic cell energetics in vitro and osteoblast numbers in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Kynurenine Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of kynurenine using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC analysis of kynurenine in a question-and-answer format.
Issue 1: Poor Resolution Between Kynurenine and Tryptophan
-
Question: My chromatogram shows overlapping peaks for kynurenine and its precursor, tryptophan. How can I improve the resolution?
-
Answer: Achieving baseline separation between kynurenine and tryptophan is a common challenge due to their structural similarities. Here are several parameters you can adjust:
-
Mobile Phase Composition: The organic modifier concentration is critical. Decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention time of both compounds, often leading to better separation.[1][2]
-
pH of the Mobile Phase: The ionization state of both molecules is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase can alter their retention characteristics differently, thereby improving resolution. A slightly acidic mobile phase (pH 2.8-4.8) is often effective.[3][4][5]
-
Column Chemistry: If adjusting the mobile phase is insufficient, consider a different column stationary phase. While C18 columns are common, a column with a different selectivity, such as a mixed-mode column, might provide the necessary separation.[6][7]
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can lead to improved resolution, albeit with longer run times.[1]
-
Issue 2: Peak Tailing
-
Question: The kynurenine peak in my chromatogram exhibits significant tailing. What are the potential causes and solutions?
-
Answer: Peak tailing can compromise peak integration and quantification. Several factors can contribute to this issue:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on a silica-based column, can cause tailing.[8][9] Adding a competitive agent, like a small amount of a suitable buffer, to the mobile phase can help mitigate these interactions.[8]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[8][10] Try diluting your sample and reinjecting to see if the peak shape improves.
-
Column Degradation: A damaged or old column can also be the culprit. If other troubleshooting steps fail, it may be time to replace your column.[8][11]
-
Mismatched Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[12]
-
Issue 3: Inconsistent Retention Times
-
Question: I am observing a drift in the retention time of my kynurenine peak across multiple injections. What should I investigate?
-
Answer: Fluctuating retention times can indicate a problem with the stability of your HPLC system or method. Here are some common causes:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts, especially in gradient methods.[11]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability. Prepare fresh mobile phase daily and ensure accurate pH adjustment and thorough degassing.[12][13]
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inaccurate mobile phase delivery and thus, shifting retention times.[11][12]
-
Temperature Fluctuations: Column temperature can significantly impact retention. Using a column oven to maintain a constant temperature is crucial for reproducible results.[1][12]
-
Issue 4: Baseline Noise or Drift
-
Question: My chromatogram has a noisy or drifting baseline, making it difficult to accurately integrate the kynurenine peak. What are the likely causes?
-
Answer: A stable baseline is essential for accurate quantification. Here are some potential sources of baseline issues:
-
Mobile Phase Contamination or Degradation: Using low-quality solvents or additives, or a mobile phase that has degraded over time, can introduce noise.[14][15]
-
Air Bubbles: Air bubbles in the pump or detector can cause significant baseline disturbances. Ensure your mobile phase is properly degassed.[14][15]
-
Detector Lamp Issues: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.[11]
-
Contaminated Flow Cell: Contaminants from previous injections can build up in the detector flow cell, causing baseline drift. Flush the flow cell with a strong solvent.[14][16]
-
Experimental Protocols
Below is a detailed methodology for a typical HPLC experiment for the separation of kynurenine.
Sample Preparation:
-
For biological samples such as plasma or serum, protein precipitation is a necessary first step to prevent column contamination.[17]
-
Add a precipitating agent, such as perchloric acid or methanol, to the sample.[4][18]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.
HPLC Method:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 4.5-5 µm particle size |
| Mobile Phase | A: 15 mmol/l Sodium Acetate Acetic Acid Solution, pH 4.8B: Acetonitrile |
| Gradient | Isocratic with 5% Acetonitrile[3] |
| Flow Rate | 1.0 ml/min[3] |
| Column Temperature | Room Temperature or controlled at 25°C |
| Injection Volume | 20 µl |
| Detection | UV Detector at 225 nm or 250 nm[3] |
Data Presentation
Table 1: HPLC Method Parameters for Kynurenine Separation
| Parameter | Method 1 | Method 2 |
| Column Type | SinoChrom ODS-BP C18 | Primesep 100 |
| Column Dimensions | 4.6 x 150 mm, 4.5 µm | 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 15 mmol/l Sodium Acetate Acetic Acid (pH 4.8) | Water |
| Mobile Phase B | Acetonitrile[3] | Acetonitrile |
| Buffer | - | 0.2% Sulfuric Acid |
| Composition | 95% A, 5% B | 64.8% A, 35% B, 0.2% Buffer |
| Flow Rate | 1.0 ml/min | 1.0 ml/min |
| Detection Wavelength | 225 nm | 250 nm |
Visualizations
Caption: Troubleshooting workflow for HPLC optimization.
References
- 1. mastelf.com [mastelf.com]
- 2. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modified HPLC method improves the simultaneous determination of plasma kynurenine and tryptophan concentrations in patients following maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of Kynurenine | SIELC Technologies [sielc.com]
- 7. HPLC Method for Analysis of Kynurenine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. phenomenex.com [phenomenex.com]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 16. agilent.com [agilent.com]
- 17. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Kynurenine sulfate in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the poor solubility of kynurenine sulfate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous buffers?
A1: L-Kynurenine sulfate has limited solubility in aqueous buffers. For instance, in Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 7.14 mg/mL.[1] Solubility can be influenced by the buffer composition, pH, and temperature.
Q2: Can I dissolve this compound directly in water?
A2: Yes, L-Kynurenine is soluble in water.[1][2] One source suggests a solubility of ≥10.85 mg/mL in water with gentle warming.[2] For experimental use, it is often recommended to prepare stock solutions in an organic solvent like DMSO and then dilute into your aqueous buffer of choice.
Q3: What is the recommended storage condition for this compound solutions?
A3: It is generally not recommended to store aqueous solutions of kynurenine for extended periods. One source advises against storing aqueous solutions for more than one day.[3] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to six months.[1] Always refer to the manufacturer's specific recommendations.
Q4: Why is my this compound not dissolving even at low concentrations?
A4: Several factors can contribute to poor solubility. These include the pH of the buffer, the presence of other salts, and the temperature. Kynurenine's structure contains both acidic and basic functional groups, making its solubility pH-dependent.[4][5] Aggregation of the molecules can also occur in aqueous solutions, reducing solubility.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
Issue 1: this compound precipitates out of solution after initial dissolution.
| Possible Cause | Troubleshooting Step |
| pH of the buffer is not optimal. | Kynurenine possesses multiple pKa values, meaning its charge state and solubility are highly dependent on pH.[4][5] Adjust the pH of your buffer. A systematic pH titration study can help identify the optimal pH for solubility. |
| Buffer concentration is too high. | High salt concentrations can sometimes decrease the solubility of organic molecules (salting out). Try preparing the solution in a lower concentration buffer or in pure water first, then adding it to your experimental system. |
| Solution is supersaturated. | The initial concentration may be too high for the chosen buffer system. Try preparing a more dilute solution. |
| Temperature has decreased. | Solubility often decreases with temperature. If you used warming to dissolve the compound, ensure the working temperature is maintained or that the concentration is stable at room temperature. |
Issue 2: The powdered this compound is not dissolving in the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Insufficient agitation. | Ensure vigorous mixing or vortexing. Sonication can also be an effective method to aid dissolution.[1] |
| Low temperature. | Gently warming the solution can increase the solubility of L-Kynurenine.[2] A water bath set to 37°C or up to 60°C may be helpful.[1] However, be mindful of the potential for degradation at higher temperatures. |
| Incorrect solvent. | For higher concentrations, consider preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into your aqueous buffer.[6] Ensure the final concentration of the organic solvent is low enough to not affect your experiment. |
Quantitative Data on Kynurenine Solubility
The following table summarizes the reported solubility of kynurenine and its derivatives in various solvents.
| Compound | Solvent | Solubility | Notes |
| L-Kynurenine | PBS (pH unstated) | 7.14 mg/mL (34.29 mM) | [1] |
| L-Kynurenine | Water | 20 mg/mL (96.06 mM) | Requires sonication.[1] |
| L-Kynurenine | Water | ≥10.85 mg/mL | With gentle warming.[2] |
| L-Kynurenine | DMSO | 21 mg/mL (100.85 mM) | [6] |
| L-Kynurenine | DMSO | 42 mg/mL (201.71 mM) | [6] |
| L-Kynurenine | Saline (0.9% NaCl) | 10 mg/mL | [6] |
| 3-hydroxy-DL-kynurenine | PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| 3-hydroxy-DL-kynurenine | Ethanol | ~2 mg/mL | [3] |
| 3-hydroxy-DL-kynurenine | DMSO | ~1 mg/mL | [3] |
| 3-hydroxy-DL-kynurenine | Dimethyl formamide | ~0.5 mg/mL | [3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO and Diluting in Aqueous Buffer
This protocol is a general guideline. Please refer to your specific experimental requirements and the manufacturer's product information sheet.
Materials:
-
L-Kynurenine sulfate powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 21 mg/mL in DMSO).[6]
-
Weigh the this compound powder accurately and transfer it to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
To prepare a working solution, dilute the DMSO stock solution into the desired aqueous buffer. For example, to make a 100 µM solution in PBS from a 21 mg/mL (100.85 mM) stock, you would perform a 1:1008.5 dilution. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and even dispersion, minimizing the risk of precipitation.
-
If the final concentration in the aqueous buffer is high , precipitation may still occur. In such cases, optimizing the buffer pH or using a co-solvent might be necessary.
Visualizations
Caption: Workflow for preparing a this compound working solution.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Investigating the Impact of Anesthesia on Kynurenine-Induced Effects on Cerebral Blood Flow
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of kynurenine and its metabolites on cerebral blood flow (CBF) under anesthesia. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of systemic L-kynurenine administration on cerebral blood flow in a non-anesthetized state?
A1: In conscious rabbits, intravenous administration of L-kynurenine has been shown to cause a significant increase in corticocerebral blood flow (cCBF). The peak effect was observed at a dose of 1 mg/kg, leading to a 187% increase in normal cCBF at 120 and 150 minutes post-administration.[1] This effect was also pronounced in rabbits with carotid occlusion, showing a 192% increase at 120 minutes with the same dose.[1]
Q2: How do different anesthetic agents generally affect cerebral blood flow?
A2: Anesthetic agents can have varied and significant impacts on cerebral blood flow and metabolism.[2][3][4] Intravenous anesthetics, such as propofol, generally decrease both cerebral metabolic rate (CMR) and CBF in a parallel manner, maintaining the coupling between flow and metabolism.[5] In contrast, most inhalational anesthetics, like isoflurane and sevoflurane, decrease CMR but cause direct cerebral vasodilation, leading to an increase in CBF and a potential uncoupling of flow and metabolism.[5][6] Ketamine is known to increase CBF.[2][7] The choice of anesthetic is therefore a critical variable in any study measuring CBF.[8]
Q3: Is there direct evidence on how anesthesia alters the kynurenine-induced changes in cerebral blood flow?
A3: Currently, there is a lack of direct experimental evidence from published studies that specifically investigates the interaction between anesthetic agents and the effects of kynurenine on cerebral blood flow. The primary research on L-kynurenine's impact on cCBF was conducted in conscious animals.[1] Therefore, researchers should be aware that the effects observed in conscious models may not be directly translatable to anesthetized models. The choice of anesthetic will likely modulate the outcomes.
Q4: What are the potential mechanisms through which L-kynurenine increases cerebral blood flow?
A4: The cCBF-increasing effect of L-kynurenine is suggested to be mediated by the activation of cholinergic and nitric oxide (NO) pathways.[1] Pretreatment with atropine (a cholinergic antagonist) or Nω-nitro-L-arginine-methyl-ester (L-NAME, an NO synthase inhibitor) was found to prevent the L-kynurenine-induced enhancement of both normal and ischemic cCBF.[1]
Troubleshooting Guides
Problem 1: I am not observing the expected increase in cerebral blood flow after L-kynurenine administration in my anesthetized animal model.
Possible Causes and Solutions:
-
Anesthetic Interference: The anesthetic agent you are using may be masking or counteracting the effects of L-kynurenine.
-
Inhalational Anesthetics (e.g., Isoflurane, Sevoflurane): These agents are potent vasodilators.[9] This may create a ceiling effect, where the cerebral vessels are already significantly dilated, thus limiting any further vasodilation by L-kynurenine.
-
Troubleshooting Step: Consider using a lower concentration of the inhalational anesthetic. However, ensure the depth of anesthesia is sufficient and stable. Alternatively, switch to an intravenous anesthetic that causes less vasodilation or even vasoconstriction.
-
-
Intravenous Anesthetics (e.g., Propofol): Propofol typically reduces CBF.[5] This could potentially blunt the vasodilatory effect of L-kynurenine.
-
Troubleshooting Step: Titrate the propofol infusion to the lowest possible rate that maintains an adequate anesthetic depth.
-
-
Ketamine: Ketamine is a cerebral vasodilator.[2] Similar to inhalational agents, this could mask the effects of L-kynurenine.
-
Troubleshooting Step: If your experimental design allows, consider an alternative anesthetic. If not, be aware of this confounding factor in your data interpretation.
-
-
-
Dosage: The dose of L-kynurenine may not be optimal for your specific animal model and anesthetic conditions.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal concentration of L-kynurenine under your specific anesthetic protocol.
-
-
Route of Administration: The method of L-kynurenine delivery might influence its bioavailability and effect.
-
Troubleshooting Step: Ensure consistent and accurate administration, whether intravenous, intraperitoneal, or other routes.
-
Problem 2: High variability in cerebral blood flow measurements between subjects.
Possible Causes and Solutions:
-
Fluctuating Anesthetic Depth: Variations in the depth of anesthesia can significantly impact CBF, leading to high variability.[3]
-
Troubleshooting Step: Continuously monitor physiological parameters (e.g., heart rate, respiratory rate, blood pressure, and if possible, EEG) to ensure a stable and consistent plane of anesthesia throughout the experiment.
-
-
Physiological Parameters: Changes in systemic physiology can alter CBF.
-
Surgical Stress: Inadequate analgesia can lead to stress responses that affect CBF.
-
Troubleshooting Step: Ensure adequate analgesia is provided, especially during and after surgical procedures.
-
Data Presentation
Table 1: Effect of Intravenous L-Kynurenine on Corticocerebral Blood Flow (cCBF) in Conscious Rabbits
| L-Kynurenine Dose | Condition | Peak cCBF Increase (%) | Time to Peak (minutes) |
| 1 mg/kg | Normal | 187 | 120 and 150 |
| 1 mg/kg | Ischemic (Carotid Occlusion) | 192 | 120 |
Data summarized from a study in conscious rabbits.[1]
Table 2: General Effects of Common Anesthetic Agents on Cerebral Blood Flow (CBF) and Cerebral Metabolic Rate (CMR)
| Anesthetic Agent | Effect on CBF | Effect on CMR | Flow-Metabolism Coupling |
| Inhalational Anesthetics | |||
| Isoflurane | Increase | Decrease | Uncoupled |
| Sevoflurane | Increase | Decrease | Uncoupled |
| Intravenous Anesthetics | |||
| Propofol | Decrease | Decrease | Coupled |
| Ketamine | Increase | Increase/No Change | Altered |
| Opioids | Minimal to modest decrease | Minimal to modest decrease | Generally Coupled |
| Benzodiazepines | Decrease | Decrease | Coupled |
This table provides a general summary. The exact effects can be dose-dependent and influenced by other physiological factors.[5][10]
Experimental Protocols
Methodology for Measurement of Corticocerebral Blood Flow (cCBF) via Hydrogen Polarography in Conscious Rabbits
This protocol is based on the methodology described in the study by Sas et al. (2003).[1]
-
Animal Preparation:
-
Use adult rabbits of a specific strain and weight range.
-
House animals individually with free access to food and water.
-
Under local anesthesia (e.g., lidocaine), surgically implant platinum electrodes into the cerebral cortex for cCBF measurement.
-
Allow a recovery period of several days post-surgery.
-
-
Experimental Setup:
-
Place the conscious, unrestrained rabbit in a quiet, dimly lit room.
-
Connect the implanted electrodes to a polarograph to record cCBF.
-
Establish a baseline cCBF reading.
-
-
L-Kynurenine Administration:
-
Dissolve L-kynurenine in a suitable vehicle (e.g., saline).
-
Administer the desired dose of L-kynurenine (e.g., 0.3, 1, and 3 mg/kg) intravenously through a marginal ear vein.
-
-
Data Acquisition:
-
Continuously measure cCBF using the hydrogen clearance method. This involves having the animal inhale a hydrogen gas mixture and then measuring the rate of hydrogen washout from the brain tissue, which is proportional to blood flow.
-
Record cCBF at regular intervals (e.g., every 30 minutes) for a specified duration (e.g., 180 minutes) after L-kynurenine administration.
-
-
Data Analysis:
-
Express the changes in cCBF as a percentage of the pre-injection baseline value.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for L-kynurenine-induced increase in cerebral blood flow.
Caption: General experimental workflow for assessing kynurenine's effect on CBF under anesthesia.
References
- 1. Effect of systemic administration of L-kynurenine on corticocerebral blood flow under normal and ischemic conditions of the brain in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of anesthesia on cerebral blood flow, metabolism, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of anesthesia on cerebral blood flow, metabolism, and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Anesthetic Agents and Other Drugs on Cerebral Blood Flow, Metabolism, and Intracranial Pressure | Anesthesia Key [aneskey.com]
- 6. resources.wfsahq.org [resources.wfsahq.org]
- 7. Ketamine - Wikipedia [en.wikipedia.org]
- 8. What is the optimal anesthetic protocol for measurements of cerebral autoregulation in spontaneously breathing mice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
- 10. files.sld.cu [files.sld.cu]
Technical Support Center: Interpreting Contradictory Kynurenine Sulfate Ischemia Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the often contradictory results observed with kynurenine sulfate treatment in experimental models of ischemia.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on the effect of this compound in ischemia, with some studies showing neuroprotection and others showing exacerbation of injury?
The contradictory outcomes of this compound administration in ischemia are multifactorial and depend on a delicate balance of several experimental variables. The timing of administration is a critical factor; pre-ischemic administration often leads to neuroprotection, whereas post-ischemic treatment can exacerbate neuronal damage.[1][2][3][4] This discrepancy is thought to arise from the differential activation of the kynurenine pathway's downstream branches.
Q2: What is the kynurenine pathway and how do its metabolites influence ischemic outcomes?
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[5] This pathway generates several neuroactive metabolites with opposing effects. One branch produces kynurenic acid (KYNA), which is generally considered neuroprotective due to its antagonism of N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine receptors.[1][6][7][8][9] The other major branch, initiated by the enzyme kynurenine 3-monooxygenase (KMO), produces neurotoxic metabolites such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[1][10][11][12] QUIN is a potent NMDA receptor agonist and can induce excitotoxicity and oxidative stress.[1][12][13][14]
Q3: How does the timing of this compound administration impact the results?
-
Pre-ischemic administration: Administering L-kynurenine before the ischemic event tends to be neuroprotective.[1][2][15] This is likely because it increases the brain's concentration of the neuroprotective metabolite KYNA, preparing the tissue to better withstand the impending excitotoxic insult.[1][16]
-
Post-ischemic administration: In contrast, post-ischemic treatment with L-kynurenine sulfate has been shown to worsen neuronal damage in some models.[1][3][4] The inflammatory environment following ischemia can upregulate enzymes like indoleamine 2,3-dioxygenase (IDO) and KMO, shunting kynurenine metabolism towards the production of neurotoxic 3-HK and QUIN.[1][15]
Q4: Can L-kynurenine itself have direct effects in ischemia?
Yes, some evidence suggests that L-kynurenine can exert direct effects independent of its conversion to downstream metabolites. L-kynurenine has been identified as an endogenous agonist for the Aryl Hydrocarbon Receptor (AhR).[2] Activation of the L-kynurenine/AhR pathway has been shown to have a detrimental role in cerebral ischemia.[2][15]
Troubleshooting Guides
Issue: Observed Neurotoxicity or Exacerbated Damage After this compound Administration
Possible Cause 1: Post-Ischemic Administration Timing.
-
Troubleshooting: The inflammatory cascade initiated by ischemia can shift kynurenine metabolism towards the neurotoxic branch. Consider a pre-ischemic or peri-ischemic administration protocol to favor the production of neuroprotective KYNA.
Possible Cause 2: Activation of the L-Kynurenine/AhR Pathway.
-
Troubleshooting: The detrimental effects may be mediated by direct activation of AhR by L-kynurenine.[2] To investigate this, consider co-administration of an AhR antagonist. If the neurotoxic effects are attenuated, it suggests the involvement of this pathway.
Possible Cause 3: High KMO Enzyme Activity.
-
Troubleshooting: Ischemia can upregulate KMO, leading to increased production of 3-HK and QUIN.[10][17][18] To counteract this, consider using a KMO inhibitor in conjunction with or as an alternative to this compound. KMO inhibitors have been shown to be neuroprotective in ischemic models by shunting the pathway towards KYNA production.[10][11][19][20]
Issue: Lack of a Significant Neuroprotective Effect
Possible Cause 1: Insufficient Dose to Elevate Brain KYNA Levels.
-
Troubleshooting: L-kynurenine has to cross the blood-brain barrier and be converted to KYNA. The administered dose may not be sufficient to achieve neuroprotective concentrations of KYNA in the brain.[7] Perform dose-response studies and, if possible, measure KYNA concentrations in the brain tissue or cerebrospinal fluid.
Possible Cause 2: Experimental Model and Species Differences.
-
Troubleshooting: The metabolic response to ischemia and kynurenine administration can vary significantly between different animal models (e.g., focal vs. global ischemia) and species. Carefully review the literature for protocols that have demonstrated success in a similar model.
Possible Cause 3: Cerebral Blood Flow Alterations.
-
Troubleshooting: High doses of systemic L-kynurenine sulfate have been shown to induce transient cerebral hypoperfusion in mice, which could confound the results of ischemia studies.[21] It is advisable to monitor cerebral blood flow and mean arterial blood pressure following administration.
Data Summary Tables
Table 1: Contradictory Effects of L-Kynurenine Sulfate in Ischemia
| Study Outcome | Animal Model | Timing of Administration | Proposed Mechanism |
| Neuroprotection | Rat global ischemia | Pre- and Post-ischemia | Increased brain KYNA levels[16] |
| Neuroprotection | Mouse focal cerebral ischemia, Gerbil global cerebral ischemia | Pre-ischemia | Increased brain KYNA levels[15] |
| Exacerbated Damage | Mouse transient middle cerebral artery occlusion (MCAO) | Post-ischemia | Direct action of L-Kynurenine[1][3] |
| Exacerbated Damage | Mouse permanent and transient MCAO | Post-ischemia | L-Kynurenine/AhR pathway activation[1][2] |
Table 2: Effects of Kynurenine Pathway Metabolites and Inhibitors in Ischemia
| Compound | Effect in Ischemia | Proposed Mechanism |
| Kynurenic Acid (KYNA) | Neuroprotective | NMDA receptor antagonism, antioxidant properties[6][7][8] |
| Quinolinic Acid (QUIN) | Neurotoxic | NMDA receptor agonism, excitotoxicity, oxidative stress[1][13][14] |
| KMO Inhibitors | Neuroprotective | Decreased 3-HK and QUIN, increased KYNA[10][11][19][20] |
| TDO Inhibitors | Neuroprotective | Reduced L-Kynurenine biosynthesis[2] |
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol is a common method for inducing focal cerebral ischemia.
-
Anesthesia: Anesthetize the mouse with isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a silicon-coated nylon monofilament (e.g., 6-0) into the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for a defined period (e.g., 60 minutes).
-
For reperfusion, withdraw the filament.
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired time point (e.g., 30 minutes before occlusion or immediately after reperfusion).
-
Outcome Assessment: Assess neurological deficits and infarct volume (e.g., using TTC staining) at a specified time post-ischemia (e.g., 24 hours).
Protocol 2: Measurement of Kynurenine Pathway Metabolites via HPLC
This protocol allows for the quantification of key metabolites in brain tissue.
-
Sample Preparation:
-
Homogenize brain tissue in a suitable buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase gradient appropriate for separating the metabolites of interest.
-
-
Detection:
-
Use ultraviolet (UV) and/or fluorescence detectors set at the appropriate wavelengths for each metabolite (e.g., Tryptophan, Kynurenine, KYNA, 3-HK, QUIN).
-
-
Quantification: Calculate concentrations based on standard curves generated from known concentrations of each analyte.[22]
Visualizations
References
- 1. The Kynurenine Pathway in the Acute and Chronic Phases of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Post-ischemic treatment with L-kynurenine sulfate exacerbates neuronal damage after transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan metabolism and ischemic stroke: An intricate balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain concentrations of kynurenic acid after a systemic neuroprotective dose in the gerbil model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia-Ischemia: The Link to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection with a new kynurenic acid analog in the four-vessel occlusion model of ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kynurenine 3-mono-oxygenase inhibitors attenuate post-ischemic neuronal death in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the neuroprotective action of kynurenine mono-oxygenase inhibitors in post-ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Are the Neurotoxic Effects of Quinolinic Acid on Brain Cells? → Learn [lifestyle.sustainability-directory.com]
- 14. The neurotoxic actions of quinolinic acid in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systematic Review on the Involvement of the Kynurenine Pathway in Stroke: Pre-clinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotection achieved in the ischaemic rat cortex with L-kynurenine sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Systemic administration of l-kynurenine sulfate induces cerebral hypoperfusion transients in adult C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phase 1 study to access safety, tolerability, pharmacokinetics, and pharmacodynamics of kynurenine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Kynurenine Sulfate vs. Kynurenic Acid: A Comparative Guide to Neuroprotective Efficacy
For researchers, scientists, and drug development professionals, understanding the nuances of neuroprotective agents is paramount. Within the kynurenine pathway, a critical metabolic route of tryptophan, two molecules have garnered significant attention for their potential neuroprotective roles: kynurenic acid (KYNA) and its precursor, L-kynurenine, often administered as L-kynurenine sulfate. This guide provides an objective comparison of their neuroprotective efficacy, supported by experimental data, to inform preclinical research and therapeutic development.
Kynurenic acid is a well-established neuroprotectant, primarily through its action as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and as a non-competitive antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[1][2][3] By modulating these excitatory neurotransmitter systems, KYNA can mitigate the excitotoxicity that underlies many neurodegenerative conditions. However, the therapeutic potential of direct KYNA administration is severely hampered by its limited ability to cross the blood-brain barrier (BBB).[4]
This is where L-kynurenine sulfate comes into play. As a precursor to KYNA, L-kynurenine can readily traverse the BBB via the large neutral amino acid transporter (LAT1).[5] Once in the central nervous system (CNS), it is enzymatically converted to KYNA by kynurenine aminotransferases (KATs), effectively delivering the neuroprotective agent to its site of action.[4][6] Consequently, the neuroprotective effects of systemic L-kynurenine sulfate administration are largely attributed to its conversion to KYNA within the brain.[7]
Quantitative Comparison of Neuroprotective Efficacy
Direct comparative studies providing a head-to-head dose-response of kynurenine sulfate and kynurenic acid are scarce due to the latter's poor BBB penetration. However, data from various preclinical models, primarily cerebral ischemia, allow for an indirect assessment of their efficacy.
| Compound | Animal Model | Dosage | Route of Administration | Key Neuroprotective Outcome | Reference |
| L-Kynurenine Sulfate | Mouse (Permanent Focal Cerebral Ischemia) | 30 mg/kg | Intraperitoneal (i.p.) | 10% reduction in infarct surface area (P<0.05) | [4] |
| 100 mg/kg | 24% reduction in infarct size (P<0.01) | [4] | |||
| 300 mg/kg | 25% reduction in infarct size (P<0.01) | [4] | |||
| Gerbil (Bilateral Carotid Occlusion) | 300 mg/kg | i.p. | 40% decrease in pyramidal cell loss in the CA1 region of the hippocampus (P<0.01) | [4] | |
| Kynurenic Acid | Rat (Neonatal Hypoxia-Ischemia) | 50 mg/kg | i.p. | No significant prevention of neuronal loss | [8] |
| 150 mg/kg | Significant prevention of neuronal loss in the hippocampus and cortex | [8] | |||
| 300 mg/kg | Significant prevention of neuronal loss in the hippocampus and cortex; increased surviving neurons to 68% in CA1 and 40% in the cortex when applied 6h after insult | [8] |
Note: The data for kynurenic acid was obtained in a neonatal model where the BBB may be more permeable than in adult models used for L-kynurenine sulfate.
Systemic administration of L-kynurenine (100 mg/kg) in rats has been shown to significantly elevate brain levels of both kynurenine and kynurenic acid. For instance, one study observed a 4.1-fold increase in cortical kynurenine and a 7.0-fold increase in cortical kynurenic acid.[9] This demonstrates the efficient conversion of the precursor to the active neuroprotective agent within the CNS.
Experimental Protocols
The following are generalized experimental protocols for assessing the neuroprotective effects of this compound and kynurenic acid in a model of cerebral ischemia.
Focal Cerebral Ischemia Model in Mice
-
Animal Model: Adult male C57Bl/6 mice are commonly used.
-
Ischemia Induction: Permanent focal cerebral ischemia is induced by electrocoagulation of the distal middle cerebral artery (MCAO).
-
Drug Administration: L-kynurenine sulfate is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 30 to 300 mg/kg, typically 15 minutes before the ischemic insult.[4]
-
Outcome Assessment:
-
Infarct Volume Measurement: 24 hours after MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Neurological Deficit Scoring: A standardized neurological scoring system is used to assess motor and behavioral deficits before and after the ischemic event.
-
Neonatal Hypoxia-Ischemia Model in Rats
-
Animal Model: Seven-day-old rat pups are utilized.
-
Hypoxia-Ischemia (HI) Induction: The left common carotid artery is permanently ligated, followed by exposure to a hypoxic environment (e.g., 8% oxygen) for a specified duration.
-
Drug Administration: Kynurenic acid is dissolved in a suitable vehicle and administered i.p. at doses ranging from 50 to 300 mg/kg at 1 or 6 hours after the HI insult.[8]
-
Outcome Assessment:
-
Histological Analysis: After a survival period (e.g., 7 days), animals are euthanized, and brains are processed for histological staining (e.g., Nissl stain) to assess neuronal loss in specific brain regions like the hippocampus and cortex.
-
Biochemical Analysis: Brain tissue can be analyzed for markers of oxidative stress, such as reactive oxygen species (ROS) levels and the activity of antioxidant enzymes.[8]
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of kynurenic acid, whether administered directly or derived from L-kynurenine sulfate, are mediated through specific signaling pathways. The primary mechanism involves the antagonism of excitatory amino acid receptors.
Caption: this compound to Kynurenic Acid Neuroprotective Pathway.
The experimental workflow for comparing these two compounds would ideally involve a direct comparison in the same animal model, which is challenging due to KYNA's BBB permeability. A more feasible approach is to administer L-kynurenine sulfate and measure the resulting brain KYNA levels and neuroprotective outcomes.
Caption: Comparative Neuroprotective Efficacy Workflow.
Conclusion
The available evidence strongly suggests that L-kynurenine sulfate is a more viable therapeutic strategy than kynurenic acid for systemic administration aimed at neuroprotection. Its ability to cross the BBB and serve as a prodrug for kynurenic acid overcomes the primary limitation of the latter. While high doses of kynurenic acid can be neuroprotective, achieving these concentrations in the CNS through systemic delivery is challenging. Future research should focus on direct comparative studies using CNS delivery of kynurenic acid versus systemic L-kynurenine sulfate to definitively establish their relative potencies. Furthermore, the potential for L-kynurenine to be shunted down other branches of the kynurenine pathway, leading to the formation of potentially neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid, warrants careful consideration in dose-escalation studies.[1] Despite this, the current body of evidence positions L-kynurenine sulfate as a promising candidate for further preclinical and clinical investigation in the field of neuroprotection.
References
- 1. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kynurenic Acid Analog SZR72 Enhances Neuronal Activity after Asphyxia but Is Not Neuroprotective in a Translational Model of Neonatal Hypoxic Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing brain kynurenic acid synthesis precludes kynurenine-induced sleep disturbances - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of kynurenine and other tryptophan metabolites in disease
A deep dive into the tryptophan-kynurenine pathway's role in neurodegeneration, cancer, and autoimmune disorders, offering a comparative look at key metabolites and their quantification.
The metabolism of the essential amino acid tryptophan is a critical physiological process, with the majority, over 95%, being catabolized through the kynurenine pathway.[1][2] This intricate pathway generates a host of bioactive molecules, including kynurenine (KYN), kynurenic acid (KYNA), and quinolinic acid (QUIN), which are increasingly recognized for their profound influence on the nervous and immune systems.[3] Dysregulation of this pathway has been implicated in the pathogenesis of a wide array of diseases, from neurodegenerative disorders and cancer to autoimmune conditions.[1][4][5] This guide provides a comparative analysis of key tryptophan metabolites across these disease states, presenting quantitative data, detailed experimental protocols for their measurement, and visualizations of the core signaling pathways.
Tryptophan Metabolite Levels in Disease: A Quantitative Comparison
The balance between the neuroprotective and neurotoxic metabolites of the kynurenine pathway is crucial for maintaining cellular homeostasis. In several pathological conditions, this balance is disrupted, leading to altered concentrations of these metabolites in biological fluids. The following tables summarize the reported concentrations of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in the plasma, serum, and cerebrospinal fluid (CSF) of patients with Alzheimer's disease, Parkinson's disease, various cancers, and rheumatic diseases, compared to healthy controls.
Table 1: Tryptophan and Kynurenine Concentrations in Disease
| Disease | Analyte | Matrix | Patient Concentration (µM) | Control Concentration (µM) | Reference |
| Neurodegenerative Diseases | |||||
| Alzheimer's Disease | Tryptophan | Plasma | Lower than controls | Not specified | [4][6] |
| Kynurenine | Plasma | Non-significant increase | Not specified | [4] | |
| Parkinson's Disease | Kynurenine | CSF | 0.049 | 0.0305 | [7] |
| 3-Hydroxykynurenine | CSF | 0.00425 | 0.00155 | [7] | |
| Cancer | |||||
| Endometrial, Ovarian, Vulvar Cancer | Kynurenine | Serum | Higher than controls | Not specified | [5] |
| Ovarian Cancer (preoperative) | Kynurenine | Serum | 2.53 (median) | 2.02 (at remission) | [5] |
| Lung Cancer | Tryptophan | Serum | 62.6 ± 15.8 | 71.1 ± 11.8 | [8] |
| Kynurenine | Serum | 2.82 ± 1.17 | 2.30 ± 0.56 | [8] | |
| Autoimmune Diseases | |||||
| Rheumatic Diseases | Tryptophan | Plasma/Serum | Significantly lower than controls | Not specified | [1][9] |
| Kynurenine | Plasma/Serum | Significantly higher than controls | Not specified | [1][9] | |
| Rheumatoid Arthritis | Tryptophan | Plasma | Decreased | Normal | [10] |
| Kynurenine | Plasma | Increased | Normal | [10] |
Table 2: Kynurenic Acid and Quinolinic Acid Concentrations in Disease
| Disease | Analyte | Matrix | Patient Concentration | Control Concentration | Reference |
| Neurodegenerative Diseases | |||||
| Alzheimer's Disease | Kynurenic Acid | Plasma | Lower than controls | Not specified | [4] |
| Quinolinic Acid | Plasma | Marked increase | Not specified | [4] | |
| Parkinson's Disease | Kynurenic Acid | CSF | 23% lower than controls | Not specified | [11] |
| Quinolinic Acid | CSF | Higher levels associated with more severe symptoms | Not specified | [11] | |
| Autoimmune Diseases | |||||
| Rheumatic Diseases | Kynurenic Acid | Plasma/Serum | Non-significant difference | Not specified | [1][9] |
| Quinolinic Acid | Plasma/Serum | Significantly higher than controls | Not specified | [1][9] | |
| Rheumatoid Arthritis | Kynurenic Acid | Synovial Fluid | Lower than in Osteoarthritis | Not specified | [12] |
Visualizing the Kynurenine Pathway and its Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the central tryptophan metabolic pathways and the signaling interactions of its key metabolites.
Experimental Protocols for Metabolite Quantification
Accurate and reliable quantification of tryptophan and its metabolites is crucial for research in this field. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection
This method is a robust technique for the simultaneous measurement of several kynurenine pathway metabolites.[7][12]
1. Sample Preparation (Plasma/Serum):
-
To 200 µL of plasma or serum, add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject 20-50 µL of the filtered supernatant into the HPLC system.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 4.65) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 0.8-1.2 mL/min is generally used.
-
Column Temperature: Maintained at 25-30°C.
3. Detection:
-
UV Detector: Kynurenine and 3-hydroxykynurenine can be detected at approximately 365 nm. Tryptophan is typically monitored at 280 nm.
-
Fluorescence Detector: Kynurenic acid can be detected with high sensitivity using an excitation wavelength of 344 nm and an emission wavelength of 398 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity for the quantification of a broader range of tryptophan metabolites.[5][8][13][14]
1. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard solution (containing deuterated analogues of the analytes).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5-10 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 or a HILIC column can be used depending on the polarity of the metabolites.
-
Mobile Phase: A gradient elution is typically used with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: Maintained at 30-40°C.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for the detection of most kynurenine pathway metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and its internal standard. This provides high selectivity and sensitivity.
Conclusion
The comparative analysis of kynurenine and other tryptophan metabolites reveals distinct profiles across different diseases, highlighting the central role of the kynurenine pathway in pathophysiology. The shift in the balance between neuroprotective and neurotoxic metabolites, such as kynurenic acid and quinolinic acid, is a recurring theme in neurodegenerative disorders. In cancer and autoimmune diseases, the upregulation of the pathway, often driven by inflammation, points towards its crucial role in immune modulation. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of targeting this critical metabolic pathway. The visualization of the signaling pathways offers a clear framework for understanding the molecular mechanisms at play. Continued research in this area holds promise for the development of novel diagnostic biomarkers and therapeutic strategies for a range of debilitating diseases.
References
- 1. A systematic review and meta-analysis of the kynurenine pathway of tryptophan metabolism in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]
- 4. Kynurenine and its metabolites in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum tryptophan and kynurenine concentrations as parameters for indoleamine 2,3-dioxygenase activity in patients with endometrial, ovarian, and vulvar cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kynurenine Pathway Metabolites in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impaired metabolism of kynurenine and its metabolites in CSF of parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased serum kynurenine/tryptophan ratio correlates with disease progression in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A systematic review and meta-analysis of the kynurenine pathway of tryptophan metabolism in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kynurenine and neopterin levels in patients with rheumatoid arthritis and osteoporosis during drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tryptophan Metabolites Are Associated With Symptoms and Nigral Pathology in Parkinson's Disease | PDBP [pdbp.ninds.nih.gov]
- 12. Kynurenic acid in synovial fluid and serum of patients with rheumatoid arthritis, spondyloarthropathy, and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Age-Dependent Behavioral Effects of L-Kynurenine Sulfate Administration in Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of L-Kynurenine (L-KYN) sulfate administration in adolescent versus adult rats. The findings summarized herein highlight a critical window of neurodevelopmental vulnerability to alterations in the kynurenine pathway, a key metabolic route for tryptophan. Emerging evidence, supported by the experimental data presented, points to lasting behavioral deficits when L-KYN is administered during adolescence, effects not mirrored by adult exposure.
Summary of Behavioral Effects: Adolescent vs. Adult Administration
| Behavioral Domain | Adolescent L-KYN Administration | Adult L-KYN Administration | Key Findings |
| Social Interaction | Decreased social interaction time in adulthood.[1][2] | No significant effect on social interaction.[1][2] | Chronic L-KYN treatment during adolescence leads to enduring social withdrawal, a key negative symptom model for schizophrenia.[1][2] |
| Learning and Memory | No significant impairment in hippocampus-mediated tasks (Morris water maze, passive avoidance) in adulthood. | No significant impairment in hippocampus-mediated tasks. | In contrast to adolescent exposure, prenatal administration of L-KYN has been shown to cause learning and memory deficits in adult rats.[3][4] |
| Anxiety-Like Behavior | Increased anxiety-like behavior.[5] | Increased anxiety-like behavior.[5] | Systemic L-KYN administration can induce anxiogenic effects regardless of the age of exposure.[5] |
| Locomotor Activity | No significant difference in locomotor activity.[1] | No significant difference in locomotor activity.[1] | The observed social deficits are not a byproduct of general changes in movement.[1] |
Experimental Protocols
Chronic L-Kynurenine Administration During Adolescence
This protocol is designed to assess the long-term behavioral consequences of elevated kynurenic acid (KYNA), a metabolite of L-KYN, during the adolescent period.
Subjects: Male Long-Evans rats.[1]
Adolescent Treatment Period: Postnatal day (PND) 27 through PND 53.[1]
Drug Formulation: L-kynurenine sulfate (100 mg/kg) is dissolved in a 0.1 M HEPES buffer solution. The solution is prepared fresh daily.[1]
Administration: Intraperitoneal (i.p.) injections are administered following a 3-day-on/3-day-off regimen. This schedule is designed to reduce animal distress and minimize metabolic adaptations to the treatment.[1]
Behavioral Testing: Social interaction testing is conducted on PND 61, eight days after the final injection, at which point KYNA levels have returned to baseline.[1]
Chronic L-Kynurenine Administration During Adulthood
This protocol serves as a comparative control to determine if the behavioral effects of L-KYN are specific to the adolescent developmental window.
Subjects: Adult male Long-Evans rats.
Adult Treatment Period: A chronic treatment regimen is administered to adult rats.
Drug Formulation: L-kynurenine sulfate (100 mg/kg) is dissolved in a 0.1 M HEPES buffer solution, prepared fresh daily.[1]
Administration: Intraperitoneal (i.p.) injections are administered.[1]
Behavioral Testing: Social interaction testing is conducted following the treatment period.
Signaling Pathways and Experimental Workflow
The behavioral effects of L-Kynurenine are primarily mediated by its metabolite, kynurenic acid (KYNA). KYNA is an antagonist of both the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine receptor (α7nAChR), both of which are critical for normal neurodevelopment and synaptic plasticity.[1]
Caption: Kynurenine pathway and its impact on neuronal receptors.
The experimental workflow is designed to compare the behavioral outcomes of L-Kynurenine administration at different life stages.
References
- 1. Administration of Kynurenine during Adolescence, but not during Adulthood, Impairs Social Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of kynurenine during adolescence, but not during adulthood, impairs social behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CONTINUOUS KYNURENINE ADMINISTRATION DURING THE PRENATAL PERIOD, BUT NOT DURING ADOLESCENCE, CAUSES LEARNING AND MEMORY DEFICITS IN ADULT RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Systemic L-Kynurenine sulfate administration disrupts object recognition memory, alters open field behavior and decreases c-Fos immunopositivity in C57Bl/6 mice [frontiersin.org]
A Cross-Species Examination of Kynurenine Sulfate Pharmacokinetics
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of kynurenine sulfate across various species. Understanding the species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of kynurenine is crucial for preclinical research and the development of therapeutics targeting the kynurenine pathway. The data presented here is intended to aid researchers in selecting appropriate animal models and in the translation of preclinical findings to human studies.
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, producing several neuroactive and immunomodulatory metabolites.[1][2][3][4][5] Dysregulation of this pathway has been implicated in a variety of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer. As such, therapeutic interventions targeting this pathway are of significant interest.
Cross-Species Pharmacokinetic Data of L-Kynurenine
The following table summarizes the available pharmacokinetic parameters of L-kynurenine following intravenous administration in humans, rhesus monkeys, rats, and mice. A notable gap in the currently available literature is the lack of specific pharmacokinetic studies for this compound in canines.
| Species | Dosage | Cmax (µg/mL) | Tmax | AUC | Elimination Half-life (t½) | Source |
| Human | 50 µg/kg (IV infusion over 20 min) | 3.23 ± 1.12 | Post-infusion | - | 94 minutes | [6] |
| 100 µg/kg (IV infusion over 20 min) | 4.04 ± 1.1 | Post-infusion | - | - | [6] | |
| 150 µg/kg (IV infusion over 20 min) | 5.25 ± 1.01 | Post-infusion | - | - | [6] | |
| Rhesus Monkey | 25 mg/kg (IV) | - | - | - | - | [7] |
| 75 mg/kg (IV) | - | - | - | - | [7] | |
| 200 mg/kg (IV) | - | - | - | - | [7] | |
| Rat | 50 mg/kg (Intragastric) | - | - | - | - | [8] |
| Chronic infusion (50 mg/kg/day) | Increased serum kynurenine | - | - | - | ||
| Mouse | 100 mg/kg (Systemic) | Significantly elevated 90 min post-administration | 90 minutes | - | - |
Note: Direct comparison of parameters is challenging due to variations in analytical methods, dosing regimens, and reported parameters across studies. "-" indicates data not reported in the cited literature.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols from the cited studies.
Human Study
-
Subjects: Healthy volunteers.
-
Administration: L-kynurenine was administered as a single ascending intravenous infusion at doses of 50, 100, and 150 µg/kg over 20 minutes.[6]
-
Sample Collection: Blood samples were collected at baseline and at various time points after the infusion.[6]
-
Analytical Method: Plasma concentrations of kynurenine and its metabolites were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The limit of quantification for kynurenine was 0.5 ng/mL.[6]
Rhesus Monkey Study
-
Subjects: Four rhesus monkeys.
-
Administration: L-kynurenine was administered intravenously at doses of 25, 75, and 200 mg/kg.[7]
-
Sample Collection: Eleven serum and six cerebrospinal fluid (CSF) samples were collected periodically for 4 hours after the infusion.[7]
-
Analytical Method: The concentrations of kynurenine and its metabolites were measured, though the specific analytical method was not detailed in the abstract.[7]
Rat Studies
-
Study 1:
-
Subjects: Pregnant dams.
-
Administration: L-kynurenine sulfate was administered intragastrically at a dose of 50 mg/kg.[8]
-
Sample Collection: Blood plasma was collected from the mothers after breastfeeding.[8]
-
Analytical Method: The levels of tryptophan, kynurenine, and kynurenic acid were measured.[8]
-
-
Study 2:
-
Subjects: Male Sprague-Dawley rats.
-
Administration: Chronic infusion of kynurenine at doses between 5 mg/kg/day and 50 mg/kg/day.
-
Sample Collection: Serum samples were collected.
-
Analytical Method: Serum kynurenine and tryptophan concentrations were measured.
-
Mouse Study
-
Subjects: Pregnant CD-1 mice.
-
Administration: L-kynurenine sulfate was administered systemically at a dose of 100 mg/kg on embryonic day 18.
-
Sample Collection: Maternal plasma, placenta, fetal plasma, and fetal brain samples were collected 90 minutes after administration.
-
Analytical Method: Levels of kynurenine and its metabolites were analyzed.
Visualizing the Kynurenine Pathway and Experimental Workflow
To provide a clearer understanding of the metabolic context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: General Experimental Workflow for Pharmacokinetic Analysis.
Conclusion
The available data indicates significant species differences in the pharmacokinetics of L-kynurenine. The elimination half-life in humans appears to be in the range of 94 minutes following intravenous administration.[6] While comprehensive pharmacokinetic parameters are not available for all species, studies in rhesus monkeys, rats, and mice confirm the systemic absorption and metabolism of exogenously administered kynurenine. The lack of pharmacokinetic data for this compound in dogs highlights a critical knowledge gap that warrants further investigation, especially if this species is to be considered as a preclinical model for therapies targeting the kynurenine pathway. Researchers should carefully consider these species-specific differences when designing and interpreting studies on kynurenine pathway modulators. The provided experimental protocols and analytical methods offer a foundation for future comparative pharmacokinetic studies.
References
- 1. Effect of feeding on the pharmacokinetics of oral minocycline in healthy research dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of pharmacokinetic profiles of a recombinant canine PD-1 fusion protein by validated sandwich ELISA method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic analysis of the FAK scaffold inhibitor C4 in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpropanolamine pharmacokinetics in dogs after intravenous, oral, and oral controlled-release doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma and Visceral Organ Kynurenine Metabolites Correlate in the Multiple Sclerosis Cuprizone Animal Model [mdpi.com]
- 7. The pharmacokinetics and pharmacodynamics of sulfinalol hydrochloride in dogs after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuronal Effects of L-kynurenine and 3-hydroxykynurenine
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the effects of L-kynurenine and its metabolite, 3-hydroxykynurenine, on neuronal cells. The information presented is curated from experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct roles these molecules play in neuronal function and pathology.
At a Glance: Contrasting Roles in Neuronal Health
L-kynurenine and 3-hydroxykynurenine, both metabolites of the essential amino acid tryptophan, exhibit divergent effects on neuronal cells. While L-kynurenine serves as a crucial precursor to both neuroprotective and neurotoxic compounds, 3-hydroxykynurenine is predominantly recognized for its direct neurotoxic properties. The balance in the metabolic flux of L-kynurenine is therefore a critical determinant of neuronal fate.
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies, highlighting the differential impacts of L-kynurenine and 3-hydroxykynurenine on neuronal cell viability and oxidative stress.
Table 1: Effect on Neuronal Cell Viability
| Compound | Cell Line | Concentration | Exposure Time | Cell Viability (%) | Reference |
| L-kynurenine | OLN-93 | 250 µM | 24 h | ~80 | [1] |
| 500 µM | 24 h | ~70 | [1] | ||
| 1000 µM | 24 h | ~60 | [1] | ||
| 3-hydroxykynurenine | N18-RE-105 | >100 µM | 24 h | <15 | [2] |
| SK-N-SH | 250 µM | 36 h | ~50 | [3] | |
| 400 µM | 24 h | ~60 (RA-differentiated) | [4] | ||
| 500 µM | 8-12 h | Linear decrease to 0 | [2] |
Table 2: Induction of Oxidative Stress
| Compound | Cell Line | Concentration | Outcome | Reference |
| 3-hydroxykynurenine | PC12 and GT1-7 | High µM | Increased DCF fluorescence (H2O2 formation) | [5] |
| HCT116 | - | Increased ROS production | [6][7] |
Signaling Pathways
The distinct effects of L-kynurenine and 3-hydroxykynurenine are rooted in their engagement with different cellular signaling pathways.
The Kynurenine Pathway: A Double-Edged Sword
L-kynurenine sits at a critical juncture in the kynurenine pathway. Its metabolism can proceed down two major branches, leading to compounds with opposing effects on neuronal health. This metabolic bifurcation is a key area of interest for therapeutic intervention.
3-hydroxykynurenine-Induced Apoptosis
3-hydroxykynurenine primarily exerts its neurotoxic effects by inducing oxidative stress, which in turn triggers the intrinsic apoptotic pathway. This involves the modulation of Bcl-2 family proteins, the release of cytochrome c from mitochondria, and the subsequent activation of executioner caspases.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the metabolic activity of neuronal cells as an indicator of cell viability following exposure to L-kynurenine or 3-hydroxykynurenine.
Protocol:
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of L-kynurenine or 3-hydroxykynurenine for the desired duration (e.g., 24, 48 hours). Include untreated control wells.
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Reactive Oxygen Species (ROS)
This protocol outlines the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels induced by 3-hydroxykynurenine.
Protocol:
-
Cell Culture: Culture neuronal cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Treatment: Treat the cells with 3-hydroxykynurenine for the specified time.
-
DCFH-DA Staining: Wash the cells with a serum-free medium and then incubate with DCFH-DA solution (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.[8]
-
Washing: Remove the DCFH-DA solution and wash the cells to remove any excess probe.[8]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at an excitation/emission wavelength of ~485/535 nm.[8][9]
-
Data Normalization: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.
Caspase-3 Activity Assay
This colorimetric assay is used to measure the activity of caspase-3, a key executioner caspase in apoptosis, following treatment with 3-hydroxykynurenine.
Protocol:
-
Cell Lysis: After treating neuronal cells with 3-hydroxykynurenine, lyse the cells using a specific lysis buffer to release cellular contents.[10]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading for the assay.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[10]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the cleavage of the substrate by active caspase-3.[11]
-
Absorbance Reading: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline released.[11]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to untreated control cells.
Conclusion
The experimental evidence clearly delineates the divergent roles of L-kynurenine and 3-hydroxykynurenine in neuronal cell fate. 3-hydroxykynurenine acts as a potent neurotoxin by inducing oxidative stress and apoptosis. In contrast, L-kynurenine's influence is context-dependent, as it serves as a precursor to both the neurotoxic 3-hydroxykynurenine/quinolinic acid branch and the neuroprotective kynurenic acid branch. This understanding underscores the importance of the kynurenine pathway's regulation in maintaining neuronal health and highlights potential therapeutic targets for neurodegenerative disorders. Further research into modulating the enzymatic activities within this pathway could pave the way for novel neuroprotective strategies.
References
- 1. Kynurenic Acid Induces Impairment of Oligodendrocyte Viability: On the Role of Glutamatergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 3-hydroxykynurenine in a neuronal hybrid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuronal apoptosis induced by pharmacological concentrations of 3-hydroxykynurenine: characterization and protection by dantrolene and Bcl-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
A Head-to-Head Battle: Validating HPLC and LC-MS/MS for Accurate Kynurenine Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical method for kynurenine pathway analysis.
The quantification of kynurenine, a critical metabolite in the tryptophan pathway, is of paramount importance in numerous research fields, including neuroscience, immunology, and oncology. The dysregulation of the kynurenine pathway has been implicated in a variety of pathological conditions. Consequently, the demand for robust and reliable analytical methods for its measurement is ever-increasing. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most predominantly employed techniques for this purpose. This guide provides a detailed comparison of the validation of these two methods, supported by experimental data, to aid researchers in making an informed decision for their specific analytical needs.
Quantitative Performance: A Comparative Analysis
The choice between HPLC and LC-MS/MS often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical validation parameters for both methods, compiled from various studies, to provide a clear comparison of their quantitative performance.
| Validation Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.998[1] |
| Limit of Detection (LOD) | 0.15–9.43 ng/mL[2] | 0.015–11.25 nmol/L |
| Lower Limit of Quantification (LLOQ) | ~10-50 ng/mL | 0.98–250 ng/mL[3] |
| Intra-day Precision (%RSD) | <10%[2][4] | <12%[3] |
| Inter-day Precision (%RSD) | <15%[2][4] | <14.3%[1] |
| Accuracy/Recovery (%) | 93.3–110.1%[2] | 87.4-114.3%[1] |
Key Takeaways:
-
Sensitivity: LC-MS/MS generally offers superior sensitivity, with lower limits of detection and quantification, making it the preferred method for samples with low kynurenine concentrations.
-
Selectivity: The use of multiple reaction monitoring (MRM) in LC-MS/MS provides exceptional selectivity, minimizing interference from complex biological matrices.
-
Precision and Accuracy: Both methods demonstrate acceptable levels of precision and accuracy for bioanalytical applications.
Experimental Protocols: A Glimpse into the Methodologies
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for both HPLC and LC-MS/MS kynurenine quantification.
HPLC Method with UV Detection
This protocol outlines a typical setup for quantifying kynurenine in biological samples using HPLC with UV detection.
1. Sample Preparation:
- To 100 µL of plasma or serum, add 100 µL of a precipitation agent (e.g., 10% trichloroacetic acid or methanol).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Collect the supernatant for analysis.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 15 mM potassium phosphate, pH 6.4) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 97:3 (v/v)[5].
- Flow Rate: 0.8 mL/min[5].
- Column Temperature: 30 °C[5].
- Injection Volume: 20 µL.
- Detection: UV detector set at 360 nm for kynurenine[5].
3. Quantification:
- Generate a calibration curve using standard solutions of kynurenine of known concentrations.
- Quantify the kynurenine concentration in the samples by comparing their peak areas to the calibration curve.
LC-MS/MS Method
This protocol provides a general workflow for the highly sensitive and selective quantification of kynurenine using LC-MS/MS.
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard solution (e.g., deuterated kynurenine).
- Precipitate proteins by adding an organic solvent like acetonitrile or methanol, often acidified with formic or trifluoroacetic acid[1][6].
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
- Column: A suitable C18 or HILIC column.
- Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile or methanol with 0.1% formic acid.
- Flow Rate: 0.2-0.5 mL/min.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for kynurenine and its internal standard are monitored. For kynurenine, a common transition is m/z 209.1 → 94.1[3].
3. Data Analysis:
- The ratio of the peak area of kynurenine to the peak area of the internal standard is used for quantification against a calibration curve prepared in a surrogate matrix.
Visualizing the Workflow and Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow for method validation and the kynurenine metabolic pathway.
Caption: A generalized workflow for the validation of an analytical method.
Caption: The metabolic pathway of tryptophan to kynurenine and its downstream metabolites.
References
- 1. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Kynurenine Sulfate vs. Quinolinic Acid: A Comparative Analysis of Their Roles in Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
The kynurenine pathway, the primary metabolic route of tryptophan, produces a range of neuroactive compounds. Among these, quinolinic acid has earned a reputation as a potent neurotoxin, implicated in the pathology of several neurodegenerative diseases. Conversely, kynurenine, often administered as kynurenine sulfate, is largely considered neuroprotective, primarily by serving as a precursor to the NMDA receptor antagonist, kynurenic acid. This guide provides a detailed comparison of the neurotoxic roles of quinolinic acid and this compound, supported by experimental data and methodologies.
Contrasting Roles in Neuronal Health
Quinolinic acid and this compound exert opposing effects on neuronal viability. Quinolinic acid is a well-documented excitotoxin, primarily mediating its neurotoxic effects through the overactivation of N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] This leads to an excessive influx of calcium ions, triggering a cascade of detrimental events including oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[5][6][7] In contrast, kynurenine itself is generally viewed as neuroprotective. Systemic administration of L-kynurenine sulfate is a common experimental strategy to increase brain levels of kynurenic acid, which is a broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA receptor.[4][8][9][10] By blocking the NMDA receptor, kynurenic acid can counteract the excitotoxic effects of quinolinic acid and other glutamate receptor agonists.
However, the role of kynurenine is not entirely without controversy. Some studies suggest that under certain conditions, such as high concentrations or following ischemic events, administration of L-kynurenine sulfate might paradoxically exacerbate neuronal damage. This could be due to the shunting of kynurenine metabolism down the neurotoxic branch of the pathway, leading to an increased production of downstream neurotoxins like 3-hydroxykynurenine and quinolinic acid itself.
Quantitative Comparison of Neuroactive Effects
Direct comparative studies quantifying the neurotoxicity of this compound versus quinolinic acid are scarce, largely because this compound is primarily investigated for its neuroprotective precursor role. The following table summarizes available quantitative data on the neurotoxic and neuroprotective concentrations of these compounds from various in vitro and in vivo studies.
| Parameter | Quinolinic Acid | This compound / Kynurenine | Source |
| Neurotoxic Concentration (in vitro) | > 150 nM in brain cells | Not typically observed; generally neuroprotective | [7][9] |
| Neurotoxic Dose (in vivo) | 120 nmols (injected into rat hippocampus) caused >90% neuronal loss | High doses or post-ischemic administration may be detrimental (quantification varies) | [11] |
| Neuroprotective Concentration (in vitro) | Not applicable | Neuroprotective effects are mediated by its conversion to kynurenic acid. | [8][10] |
| Neuroprotective Dose (in vivo) | Not applicable | 30-300 mg/kg (i.p. administration of L-kynurenine sulfate) showed neuroprotection in rodent models of ischemia.[8] | [8] |
Signaling Pathways
The divergent effects of quinolinic acid and kynurenine (via kynurenic acid) on neuronal cells are rooted in their opposing actions on the NMDA receptor and subsequent downstream signaling cascades.
Figure 1: Quinolinic acid acts as an NMDA receptor agonist, leading to excitotoxicity.
Figure 2: this compound is converted to kynurenic acid, which blocks the NMDA receptor.
Experimental Protocols
The neurotoxic or neuroprotective effects of kynurenine pathway metabolites are typically assessed using a variety of in vitro and in vivo experimental models.
In Vitro Neurotoxicity Assessment
A common workflow for assessing neurotoxicity in vitro involves treating neuronal cell cultures with the compounds of interest and subsequently measuring cell viability or death.
References
- 1. Similarities and differences in the neuronal death processes activated by 3OH-kynurenine and quinolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurotoxic actions of quinolinic acid in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Enhanced neuronal damage by co-administration of quinolinic acid and free radicals, and protection by adenosine A2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Differential Activation of the Kynurenine Pathway: A Comparative Analysis of Inflammatory Stimuli
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The kynurenine pathway (KP) is a critical metabolic route of tryptophan degradation that has garnered significant attention for its role in immunity, neuroscience, and oncology. Activation of this pathway is intricately linked to the inflammatory response, with various pro-inflammatory stimuli differentially modulating the expression and activity of its key enzymes. This guide provides an objective comparison of how three major inflammatory mediators—Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Lipopolysaccharide (LPS)—activate the kynurenine pathway, supported by experimental data and detailed methodologies.
Comparative Overview of Kynurenine Pathway Activation
Inflammatory conditions trigger the upregulation of the initial and rate-limiting enzyme of the kynurenine pathway, indoleamine 2,3-dioxygenase (IDO1), and in some contexts, tryptophan 2,3-dioxygenase (TDO).[1][2] This enzymatic activity shifts tryptophan metabolism away from serotonin and melatonin synthesis and towards the production of a cascade of neuroactive and immunomodulatory metabolites, collectively known as kynurenines.[1]
Interferon-gamma (IFN-γ) is widely recognized as the most potent inducer of IDO1.[3][4] Produced primarily by activated T cells and natural killer (NK) cells, IFN-γ plays a crucial role in host defense. Its powerful effect on IDO1 expression makes it a central figure in the immune-mediated regulation of the kynurenine pathway.[5]
Tumor Necrosis Factor-alpha (TNF-α) , a key pro-inflammatory cytokine, can also stimulate IDO1 activity.[2] Notably, TNF-α often acts synergistically with IFN-γ, leading to a more robust induction of IDO1 than either cytokine alone.[6][7] This synergistic action is a critical aspect of the inflammatory response in various disease contexts.[6][8]
Lipopolysaccharide (LPS) , a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. LPS stimulation leads to the induction of IDO1, often through a signaling cascade that can be independent of IFN-γ.[9] The response to LPS can also be amplified by the presence of IFN-γ.[10]
The differential activation of the kynurenine pathway by these stimuli has significant implications for the balance between neuroprotective and neurotoxic metabolites. For instance, an inflammatory milieu often favors the production of quinolinic acid, an NMDA receptor agonist with neurotoxic properties, over the neuroprotective NMDA receptor antagonist, kynurenic acid.[11]
Data Presentation: Quantitative Comparison of Stimuli
The following tables summarize quantitative data from various studies, illustrating the differential effects of IFN-γ, TNF-α, and LPS on kynurenine pathway activation. It is important to note that experimental conditions such as cell type, stimulus concentration, and time of exposure vary between studies, which can influence the magnitude of the observed effects.
| Stimulus | Cell Type | Concentration | Time Point | Effect on IDO1 Expression/Activity | Reference |
| IFN-γ | Murine Microglia (N11) | 100 U/mL | 48h | Significant induction of IDO activity | [12] |
| IFN-γ | Murine Macrophages (MT2) | 100 U/mL | 48h | Significant induction of IDO activity | [12] |
| TNF-α | Murine Microglia (N11) | 100 U/mL | 48h | No significant effect on IFN-γ-induced IDO activity | [12] |
| LPS | Murine Microglia (N11) | 1 µg/mL | 48h | Enhancement of IFN-γ-induced IDO activity | [12] |
| LPS | Murine Macrophages (MT2) | 1 µg/mL | 48h | Reduction of IFN-γ-induced IDO activity | [12] |
| IFN-γ + TNF-α | Human Epithelial Cells (HeLa) | 10 ng/mL IFN-γ + 0.5-50 ng/mL TNF-α | 24h | Synergistic increase in IDO mRNA levels | [6] |
| IFN-γ + LPS | Human Monocytic Cells (THP-1) | 50 ng/mL IFN-γ + 1 µg/mL LPS | 48h | Massive induction of IDO1 mRNA and protein | [10] |
| Stimulus | Sample Type | Concentration | Time Point | Effect on Kynurenine/Tryptophan (KYN/TRP) Ratio | Reference |
| LPS | Human Plasma | 2 ng/kg (intravenous) | 24h and 48h | Increased KYN/TRP ratio | [13] |
| LPS | Mouse Brain | 0.8 mg/kg (intraperitoneal) | 24h | Significant increase in 3-hydroxykynurenine (3-HK) | [14] |
| LPS | Mouse Brain | 2 mg/kg (intraperitoneal) | 24h | Significant increase in kynurenic acid (KYNA) | [14] |
Experimental Protocols
This section details common methodologies used to study the effects of inflammatory stimuli on the kynurenine pathway.
Cell Culture and Stimulation
-
Cell Lines: Commonly used cell lines for studying the kynurenine pathway in an inflammatory context include human monocytic cell lines (e.g., THP-1, U937), murine microglial cells (e.g., BV2, N11), and murine macrophages (e.g., RAW264.7, MT2).[1][10][12]
-
Culture Conditions: Cells are typically cultured in standard media such as DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation:
-
IFN-γ: Recombinant human or murine IFN-γ is typically used at concentrations ranging from 10 to 100 ng/mL (or 100 to 1000 U/mL).[10][12]
-
TNF-α: Recombinant human or murine TNF-α is often used at concentrations between 10 and 50 ng/mL.[6]
-
LPS: LPS from E. coli is commonly used at concentrations ranging from 10 ng/mL to 1 µg/mL.[1][10][12]
-
Incubation Time: Cells are typically stimulated for 24 to 48 hours to allow for sufficient induction of kynurenine pathway enzymes and accumulation of metabolites.
-
IDO1 Activity Assay
IDO1 activity is often assessed by measuring the production of kynurenine from tryptophan.
-
Sample Preparation: Cell lysates or supernatants are collected after stimulation. For cell lysates, cells are washed with PBS and lysed in a suitable buffer.
-
Enzymatic Reaction: The reaction mixture typically contains the cell lysate, L-tryptophan (substrate), methylene blue, and ascorbic acid in a potassium phosphate buffer (pH 6.5).
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Hydrolysis: The reaction is stopped by adding trichloroacetic acid (TCA). The mixture is then heated (e.g., 50°C for 30 minutes) to hydrolyze N-formylkynurenine to kynurenine.
-
Quantification: After centrifugation to remove precipitated proteins, the concentration of kynurenine in the supernatant is measured, typically by High-Performance Liquid Chromatography (HPLC).
Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple kynurenine pathway metabolites.
-
Sample Preparation:
-
Protein Precipitation: To remove proteins from biological samples (e.g., plasma, cell culture supernatant), a cold organic solvent such as methanol or acetonitrile is added.
-
Internal Standards: Stable isotope-labeled internal standards for each analyte are added to the samples to ensure accurate quantification.
-
Extraction: After centrifugation, the supernatant is collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Chromatographic Separation: Metabolites are separated using a reversed-phase C18 column with a gradient elution of mobile phases, typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid.
-
Mass Spectrometry Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard, allowing for highly selective and sensitive quantification.[15][16]
Visualization of Signaling Pathways and Experimental Workflows
References
- 1. Kynurenine pathway metabolic balance influences microglia activity: targeting kynurenine monooxygenase to dampen neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Induction of Endotoxin Tolerance in Dendritic Cells by L-Kynurenine: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. The interplay between cytokines and the Kynurenine pathway in inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of IFN-γ and TNF-α-Responsive Regulatory Elements in the Synergistic Induction of Indoleamine Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages | PLOS One [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Associations between circulating interferon and kynurenine/tryptophan pathway metabolites: support for a novel potential mechanism for cognitive dysfunction in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the kynurenine metabolic pathway by interferon-gamma in murine cloned macrophages and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intravenous administration of LPS activates the kynurenine pathway in healthy male human subjects: a prospective placebo-controlled cross-over trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of kynurenine metabolism in different brain regions
For Researchers, Scientists, and Drug Development Professionals
The kynurenine pathway, the primary route of tryptophan catabolism, is of significant interest in neuroscience due to its production of several neuroactive metabolites. The balance between the neuroprotective kynurenic acid (KYNA) and the potentially neurotoxic 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) is crucial for neuronal health and is implicated in the pathophysiology of numerous neurological and psychiatric disorders. Understanding the regional differences in kynurenine metabolism within the brain is paramount for developing targeted therapeutic strategies. This guide provides a comparative overview of kynurenine metabolism in different brain regions, supported by experimental data and detailed methodologies.
Quantitative Comparison of Kynurenine Metabolites in Different Brain Regions
The concentration of kynurenine pathway metabolites can vary significantly across different brain regions, reflecting the differential expression and activity of pathway enzymes. While absolute concentrations can be influenced by species, age, and analytical methodology, the following table summarizes representative data from studies in rodents and humans to highlight these regional distinctions.
| Metabolite | Prefrontal Cortex | Hippocampus | Striatum | Cerebellum | Key Observations & References |
| Tryptophan (TRP) | ~415 nM (extracellular, rat)[1] | Reduced in a rat model of TLE[2] | ~415 nM (extracellular, rat)[1] | - | Precursor availability influences pathway flux.[3] |
| Kynurenine (KYN) | Increased in schizophrenia[3] | - | ~89 nM (extracellular, rat)[1] | - | Readily crosses the blood-brain barrier and is a pivotal metabolite.[3] |
| Kynurenic Acid (KYNA) | Elevated in schizophrenia[3] | Higher in bulbar onset ALS[4] | Reduced in Huntington's disease[3] | KYNA production is notably high, with a significant contribution from D-amino acid oxidase (D-AAO).[5] | An NMDA receptor antagonist, generally considered neuroprotective.[6] Levels are influenced by the activity of kynurenine aminotransferases (KATs).[3] |
| 3-Hydroxykynurenine (3-HK) | Reduced in a mouse model of depression[3] | - | Enhanced in a mouse model of depression[3] | Cellular uptake is lowest in the cerebellum compared to cortical and subcortical areas.[7] | A precursor to quinolinic acid and a producer of reactive oxygen species.[6] |
| Quinolinic Acid (QUIN) | - | Increased in an Alzheimer's disease model[8] | Substantially elevated in Huntington's disease[3] | - | An NMDA receptor agonist, considered an excitotoxin.[9] |
| Anthranilic Acid (AA) | Lower in ALS compared to FTD, EOAD, and controls[10][11] | Lower in ALS compared to FTD, EOAD, and controls[10][11] | Lower in ALS compared to FTD, EOAD, and controls[10][11] | - | A downstream metabolite of kynurenine.[11] |
Note: Concentrations are highly variable and the data presented is a synthesis from multiple sources to illustrate regional trends. For precise quantification, refer to the specific cited literature. TLE: Temporal Lobe Epilepsy; ALS: Amyotrophic Lateral Sclerosis; FTD: Frontotemporal Dementia; EOAD: Early Onset Alzheimer's Disease.
Experimental Protocols
Accurate quantification of kynurenine pathway metabolites is critical for comparative studies. High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.[12][13][14]
Brain Tissue Homogenate Preparation for HPLC Analysis
This protocol is adapted from methodologies described for the analysis of kynurenine and kynurenic acid in rat brain tissue.[15][16]
-
Tissue Collection and Storage: Following euthanasia, rapidly dissect the brain regions of interest on a cold surface. Immediately weigh the tissue samples and freeze them on dry ice. For long-term storage, samples should be kept at -80°C.[17]
-
Homogenization: On the day of analysis, thaw the brain tissue on wet ice. Dilute each sample 1:10 (w/v) with ultrapure water (e.g., for 100 mg of tissue, add 900 µL of water).[15] Homogenize the tissue using a sonicator.[15]
-
Protein Precipitation: Take a 100 µL aliquot of the homogenate and add 25 µL of 25% perchloric acid.[15] Vortex the mixture thoroughly and then centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.[15]
-
Sample Collection: Carefully collect 100 µL of the supernatant and transfer it to an appropriate microcentrifuge tube for HPLC analysis.[15]
LC-MS/MS-Based Quantification of Kynurenine Metabolites
LC-MS/MS offers high sensitivity and specificity for the simultaneous measurement of multiple kynurenine pathway metabolites.[18][19][20] The following is a generalized protocol based on established methods.[18]
-
Sample Preparation:
-
Protein Precipitation: Add 150 µL of ice-cold methanol to the sample mixture.[18] Allow it to rest for 30 minutes at -20°C to facilitate protein precipitation.[18]
-
Centrifugation and Supernatant Collection: Centrifuge the samples at 3000 x g for 15 minutes at 4°C.[18] Collect the supernatant.[18]
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[18] Reconstitute the dried extract in 40 µL of the acidified mobile phase.[18]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved using a C18 reversed-phase analytical column with gradient elution.[18][19]
-
Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[14]
-
Visualizing Kynurenine Metabolism and Experimental Processes
To better illustrate the complex relationships within the kynurenine pathway and the workflow for its analysis, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: General Experimental Workflow for Kynurenine Metabolite Analysis.
References
- 1. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Searching for Peripheral Biomarkers in Neurodegenerative Diseases: The Tryptophan-Kynurenine Metabolic Pathway [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.wur.nl [research.wur.nl]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 14. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High-performance Liquid Chromatography Measurement of Kynurenine and Kynurenic Acid: Relating Biochemistry to Cognition and Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
A Comparative Guide: Kynurenine Sulfate vs. Direct Kynurenic Acid Administration for Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
The kynurenine pathway, a critical route of tryptophan metabolism, has garnered significant attention for its role in a spectrum of physiological and pathological processes. A key neuromodulatory metabolite of this pathway, kynurenic acid (KYNA), is a recognized antagonist of ionotropic glutamate receptors and the α7 nicotinic acetylcholine receptor, and an agonist for G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).[1][2] Its neuroprotective, anti-inflammatory, and immunomodulatory properties make it a compelling therapeutic candidate. However, the optimal strategy for augmenting KYNA levels in target tissues remains a subject of investigation. This guide provides an objective comparison of two primary approaches: the administration of KYNA's precursor, kynurenine sulfate, versus the direct administration of KYNA.
Executive Summary
The choice between administering this compound and direct kynurenic acid hinges on a trade-off between bioavailability and metabolic specificity. Kynurenine, the precursor to KYNA, readily crosses the blood-brain barrier and is converted to KYNA in situ.[3] However, this conversion is not exclusive; kynurenine can also be metabolized into potentially neurotoxic compounds like 3-hydroxykynurenine and quinolinic acid.[4] Conversely, direct administration of KYNA offers precise delivery of the active molecule, bypassing the generation of other metabolites.[4] This approach is hampered by KYNA's poor penetration of the blood-brain barrier.[3]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies investigating the effects of kynurenine and kynurenic acid administration.
Table 1: Brain Kynurenic Acid (KYNA) Levels Following Administration of Kynurenine vs. Direct KYNA
| Administration Route | Compound | Species | Dose | Brain Region | Resulting KYNA Concentration/Change | Citation |
| Intraperitoneal | L-Kynurenine | Rat | 100 mg/kg | Cerebellum | 3.3-fold increase | [5] |
| Intraperitoneal | L-Kynurenine | Rat | 100 mg/kg | Brainstem | 3.7-fold increase | [5] |
| Intraperitoneal | L-Kynurenine | Rat | 100 mg/kg | Hypothalamus | 3.8-fold increase | [5] |
| Intraperitoneal | L-Kynurenine | Rat | 100 mg/kg | Basal Forebrain | 2.5-fold increase | [5] |
| Intraperitoneal | L-Kynurenine | Rat | 100 mg/kg | Hippocampus | 5.0-fold increase | [5] |
| Intraperitoneal | L-Kynurenine | Rat | 100 mg/kg | Cortex | 7.0-fold increase | [5] |
| Intraperitoneal | L-Kynurenine | Rat | 100 mg/kg | Frontal Cortex | 9.2-fold increase | [5] |
| Intracerebroventricular | Kynurenic Acid | Rat | 0.8 µmol | - | Ataxia and stereotypy observed | |
| Oral | Kynurenic Acid | Mouse | 2.5, 25, 250 mg/L in drinking water | Peripheral Blood Leukocytes | Varied effects on phagocytic activity; significant decrease in oxidative burst | [6] |
| Oral | Kynurenic Acid | Rat | 25 mg/L in drinking water | Plasma | Significantly lower in diabetic rats; administration delayed diabetes onset | [7] |
Table 2: Bioavailability and Pharmacokinetic Parameters
| Compound | Administration Route | Species | Bioavailability | Key Pharmacokinetic Findings | Citation |
| L-Kynurenine | Intravenous | Human | 100% | Plasma concentration increased with dose; half-life of 94 minutes. | [8] |
| L-Kynurenine Sulfate | Intraperitoneal | Mouse | - | High-dose (300 mg/kg) induced transient cerebral hypoperfusion. | [9] |
| Kynurenic Acid | Oral | Human | Readily absorbed | Excreted mainly in urine. | [10] |
| Kynurenic Acid | - | - | Poor BBB penetration | Primarily synthesized within the brain from circulating kynurenine. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Intraperitoneal Administration of L-Kynurenine Sulfate in Rats
This protocol is based on methodologies described in studies evaluating the central effects of peripherally administered kynurenine.[5][11]
1. Materials:
-
L-Kynurenine sulfate salt
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
2. Procedure:
-
Preparation of Dosing Solution: Dissolve L-kynurenine sulfate in sterile saline to the desired concentration (e.g., for a 100 mg/kg dose in a 250g rat, dissolve 25 mg of L-kynurenine sulfate in a volume suitable for injection, typically 0.5-1 mL). Ensure the solution is fully dissolved and at room temperature.
-
Animal Handling and Restraint: Weigh the rat to determine the precise injection volume. Gently restrain the rat, exposing the abdomen. For a one-person procedure, grasp the rat by the scruff of the neck and allow the body to lay along the forearm. For a two-person procedure, one person restrains the animal while the other performs the injection.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum.
-
Injection: Disinfect the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct placement. Inject the solution slowly and smoothly.
-
Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site, for at least 30 minutes post-injection.
Protocol 2: Oral Gavage Administration of Kynurenic Acid in Mice
This protocol is adapted from studies investigating the systemic effects of orally administered kynurenic acid.[6]
1. Materials:
-
Kynurenic acid
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Sterile syringes (1 mL)
-
Flexible or rigid ball-tipped gavage needles (20-22 gauge for adult mice)
-
Animal scale
2. Procedure:
-
Preparation of Dosing Suspension: Suspend kynurenic acid in the chosen vehicle to the desired concentration. Ensure the suspension is homogenous before each administration.
-
Animal Handling and Restraint: Weigh the mouse to calculate the correct volume for administration. Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Insertion: With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle along the roof of the mouth toward the pharynx. The mouse will typically swallow, which facilitates the passage of the needle into the esophagus.
-
Administration: Once the needle is in the esophagus, advance it gently into the stomach. There should be no resistance. If resistance is met, withdraw the needle and re-attempt. Slowly administer the suspension.
-
Post-administration Monitoring: Gently remove the needle and return the mouse to its cage. Observe the animal for any signs of distress, including labored breathing, coughing, or regurgitation, for at least 30 minutes after the procedure.
Signaling Pathways and Experimental Workflow
Kynurenic Acid Signaling Pathways
Kynurenic acid exerts its biological effects through multiple signaling pathways. The two primary pathways are mediated by the G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).
Caption: Kynurenic acid signaling through GPR35 and AhR pathways.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vivo efficacy of this compound and direct kynurenic acid administration.
Caption: Workflow for comparing this compound and KYNA efficacy.
Conclusion
The decision to use this compound versus direct kynurenic acid administration is context-dependent. For targeting central nervous system disorders where blood-brain barrier penetration is paramount, administration of this compound is a viable strategy to elevate brain KYNA levels. However, researchers must consider the potential off-target effects of other kynurenine pathway metabolites. For peripheral applications or in vitro studies, direct administration of kynurenic acid provides a more controlled and specific approach. Future research should focus on the development of KYNA analogs with improved blood-brain barrier permeability or targeted delivery systems to harness the full therapeutic potential of this multifaceted molecule.
References
- 1. The Pharmacological Evidences for the Involvement of AhR and GPR35 Receptors in Kynurenic Acid-Mediated Cytokine and Chemokine Secretion by THP-1-Derived Macrophages | MDPI [mdpi.com]
- 2. Frontiers | Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions [frontiersin.org]
- 3. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reducing brain kynurenic acid synthesis precludes kynurenine-induced sleep disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of oral administration of kynurenic acid on the activity of the peripheral blood leukocytes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of kynurenic acid delays the onset of type 2 diabetes in Goto-Kakizaki rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study to access safety, tolerability, pharmacokinetics, and pharmacodynamics of kynurenine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic administration of l-kynurenine sulfate induces cerebral hypoperfusion transients in adult C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Safe Disposal of Kynurenine Sulfate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While Kynurenine Sulfate is not classified as a hazardous substance according to most safety data sheets (SDS), adherence to established disposal protocols is essential to maintain safety and environmental responsibility.[1][2] This guide provides detailed, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area to avoid inhalation of any dust particles.[1] In case of accidental contact, flush the affected area with copious amounts of water.
Key Handling and Storage Data:
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C for long-term storage. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Accidental Release | Sweep up solid material, avoiding dust formation, and place in a suitable container for disposal. | [1][3] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the disposal of both unused this compound and contaminated labware.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocol for Disposal:
-
Segregation of Waste:
-
Unused or Expired this compound: Collect all solid this compound waste in a dedicated, sealed container. This container should be clearly labeled as "Non-Hazardous Chemical Waste" and should include the chemical name "this compound".
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a separate, lined container. This container should also be clearly labeled to indicate its contents.
-
Solutions: Aqueous solutions of this compound should not be poured down the drain.[2] They should be collected in a sealed, non-reactive container labeled as "Aqueous Non-Hazardous Chemical Waste" with the chemical name and approximate concentration listed.
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Waste" or "Waste Chemical"
-
The full chemical name: "this compound"
-
The date the waste was first added to the container.
-
The primary hazard (in this case, "Non-Hazardous").
-
The name and contact information of the responsible researcher or lab.
-
-
-
Storage of Waste:
-
Waste containers should be stored in a designated, secure area away from incompatible materials.[1] The storage area should be cool and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal officer to arrange for pickup of the waste containers.
-
Follow all institutional procedures for waste manifest documentation and handover. It is crucial to consult with local waste disposal experts to ensure compliance with all country, federal, state, and local regulations.[2]
-
-
Documentation:
-
Maintain a record of the disposal, including the date, amount of waste, and the date of pickup by the disposal service. This documentation is essential for laboratory compliance and safety audits.
-
Signaling Pathway Context (Illustrative)
While not directly related to disposal, understanding the biological context of kynurenine can reinforce the importance of proper chemical handling. The following diagram illustrates the Kynurenine Pathway, a major route for tryptophan metabolism.
Caption: Simplified diagram of the Kynurenine Pathway.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Kynurenine Sulfate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This guide provides immediate and essential safety and logistical information for the handling of Kynurenine sulfate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
According to multiple safety data sheets, L-Kynurenine sulfate is not classified as a hazardous substance or mixture.[1][2][3] However, its toxicological properties have not been fully investigated, and it is recommended to handle it with caution.[1][3]
The following table summarizes the recommended personal protective equipment when handling this compound.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye/Face Protection | Safety glasses with side shields or goggles | Should conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves before use. Wash and dry hands after handling.[2][4] |
| Lab coat or other protective clothing | Should be worn to prevent skin contact.[4][5] | |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder to avoid dust inhalation. Use in a well-ventilated area.[2][4] |
Quantitative Safety Data
Specific occupational exposure limits (OELs) and quantitative toxicity data for this compound have not been established.
| Data Point | Value |
| Occupational Exposure Limit (OEL) | Not available[2] |
| LD50 (Oral) | No data available |
| LD50 (Dermal) | No data available |
| LC50 (Inhalation) | No data available |
Operational Plan: From Handling to Disposal
Adherence to the following procedural steps is crucial for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling of this compound Powder
-
Preparation : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of the powder.[1][4] Ensure that an eyewash station and a safety shower are readily accessible.
-
Donning PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer : Handle the container with care to avoid generating dust.[3] When weighing and transferring the powder, use techniques that minimize aerosolization.
-
Solution Preparation : When dissolving the powder, add it slowly to the solvent to prevent splashing.
-
Post-Handling : After handling, wash hands thoroughly. Clean all equipment and the work area to prevent contamination.
Emergency Spill Response
In the event of a spill, follow the procedures outlined below. A logical workflow for handling a this compound spill is illustrated in the following diagram.
Disposal Plan
-
Waste Collection : Dispose of this compound and any contaminated materials, including gloves and wipes, in a suitable and clearly labeled hazardous waste container.[4]
-
Regulations : Do not dispose of the compound with regular household garbage or allow it to enter the sewage system.[4] All waste disposal must be conducted in accordance with prevailing country, federal, state, and local regulations.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
